2,3-Difluoro-4-hydroxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZIDHMVDRRFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381378 | |
| Record name | 2,3-difluoro-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175968-39-5 | |
| Record name | 2,3-difluoro-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-difluoro-4-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Difluoro-4-hydroxybenzoic Acid: A Key Building Block for Advanced Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-hydroxybenzoic acid, identified by the CAS Number 175968-39-5 , is a fluorinated aromatic carboxylic acid that has garnered significant interest in the field of medicinal chemistry and drug development.[1][2] Its unique structural features, including the presence of two fluorine atoms ortho and meta to the carboxylic acid group and a para-hydroxyl group, impart distinct physicochemical properties that make it a valuable scaffold for the synthesis of novel therapeutic agents. The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a sought-after intermediate in the design of advanced pharmaceuticals.[3] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
The distinct substitution pattern on the benzene ring of this compound results in a unique set of physical and chemical characteristics that are crucial for its application in organic synthesis and drug design. A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 175968-39-5 | [1][2] |
| Molecular Formula | C₇H₄F₂O₃ | [1][2] |
| Molecular Weight | 174.10 g/mol | [1][2] |
| Melting Point | 210-211 °C | |
| Boiling Point (Predicted) | 313.5 ± 42.0 °C | |
| Density (Predicted) | 1.600 ± 0.06 g/cm³ | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Limited solubility in water; soluble in ethanol, methanol, and DMSO. |
Synthesis of this compound: A Plausible Synthetic Pathway
A potential retrosynthetic analysis suggests that this compound could be synthesized from a precursor such as 1,2-difluoro-4-nitrobenzene. The proposed forward synthesis would involve the following key steps:
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Reduction of 1,2-Difluoro-4-nitrobenzene to 3,4-Difluoroaniline
This standard reduction can be achieved using various methods, such as iron powder in the presence of an acid like hydrochloric acid or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.
Step 2: Diazotization of 3,4-Difluoroaniline
The resulting 3,4-difluoroaniline is then treated with a cold solution of sodium nitrite in a strong mineral acid, typically sulfuric acid, to form the corresponding diazonium salt. This reaction is highly exothermic and requires careful temperature control.
Step 3: Hydrolysis of the Diazonium Salt to 3,4-Difluorophenol
The diazonium salt is subsequently hydrolyzed by heating in an aqueous solution to yield 3,4-difluorophenol.
Step 4: Carboxylation of 3,4-Difluorophenol
The final step involves the introduction of the carboxylic acid group. A common method for this transformation is the Kolbe-Schmitt reaction, where the sodium salt of the phenol is heated with carbon dioxide under pressure, followed by acidification to yield the desired this compound.
Applications in Drug Discovery and Development
The unique substitution pattern of this compound makes it a valuable building block in the synthesis of complex, biologically active molecules. Its utility spans various therapeutic areas, primarily driven by the advantageous properties conferred by the fluorine atoms.
A Versatile Scaffold for Antimicrobial Agents
Fluorinated benzoic acid derivatives are key intermediates in the synthesis of fluoroquinolone antibiotics.[4] These potent antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The incorporation of fluorine atoms into the quinolone scaffold is known to enhance antibacterial activity and improve pharmacokinetic properties. While specific examples naming this compound as a direct precursor are not prevalent in the readily available literature, its structural similarity to intermediates used in the synthesis of advanced fluoroquinolones suggests its potential in developing new generations of these critical drugs.[4]
Potential as an Antioxidant
Hydroxybenzoic acids are a class of phenolic compounds known for their antioxidant properties.[6] They can act as free radical scavengers by donating a hydrogen atom from their phenolic hydroxyl group, thereby neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells.[7][8] The presence of electron-withdrawing fluorine atoms on the aromatic ring can modulate the acidity of the phenolic proton and the stability of the resulting phenoxyl radical, potentially influencing its antioxidant capacity.[9] this compound has been described as a protonated molecule that can act as a hydrogen atom scavenger and has shown antioxidant potential in its dianionic form.[10]
The antioxidant mechanism of hydroxybenzoic acids can be multifaceted, involving both direct and indirect pathways.
Caption: Direct and indirect antioxidant mechanisms of hydroxybenzoic acids.
Safety and Handling
This compound is classified with several hazard statements under the Globally Harmonized System (GHS).[11] It is reported to be toxic if swallowed, cause skin irritation, and cause serious eye irritation.[11] It may also cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.
First Aid Measures:
-
If swallowed: Immediately call a poison center or doctor.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
Store the compound in a tightly sealed container in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced pharmaceutical compounds. Its unique combination of fluorine atoms and reactive functional groups provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. With applications in the development of new antimicrobial agents and potential as an antioxidant, this compound is poised to play an increasingly important role in the future of drug discovery. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists working at the forefront of pharmaceutical innovation.
References
- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
- PubMed. (2020). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study.
- PubMed Central (PMC). (n.d.). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications.
- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- ResearchGate. (n.d.). Antioxidant mechanisms of hydroxybenzoic and hydroxycinnamic acids....
- Functional Food Center/Food Science Publisher. (2021). ANTIOXIDANT PROPERTIES OF HYDROXYBENZOIC ACID DERIVATIVES AGAINST SUPEROXIDE RADICAL.
- PubChem. (n.d.). This compound.
- PubMed Central (PMC). (n.d.). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)....
- JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic....
- PubMed Central (PMC). (n.d.). 3,4-Difluoro-2-hydroxybenzoic acid.
- PubMed. (2011). Design, synthesis and biological evaluation of novel 4-hydroxybenzene acrylic acid derivatives.
- ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
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An In-depth Technical Guide to the Physical Properties of 2,3-Difluoro-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-hydroxybenzoic acid, a fluorinated derivative of the ubiquitous 4-hydroxybenzoic acid, is a compound of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms onto the aromatic ring can profoundly alter the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its physical properties is therefore a critical prerequisite for its effective utilization in drug design, synthesis of novel materials, and other advanced applications. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established analytical principles and methodologies.
Core Physical and Chemical Identifiers
A foundational step in the characterization of any chemical entity is the establishment of its fundamental identifiers and properties. These data points are crucial for accurate documentation, regulatory compliance, and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 175968-39-5 | [1][2][3] |
| Molecular Formula | C₇H₄F₂O₃ | [1][2] |
| Molecular Weight | 174.10 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | 2-8°C | [4] |
Thermodynamic Properties
The thermodynamic properties of a compound govern its behavior in various physical and chemical processes, including dissolution, crystallization, and phase transitions.
Melting Point
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. For this compound, the experimentally determined melting point is reported to be in the range of 210-211°C [4]. This relatively high melting point, compared to benzoic acid (122°C), can be attributed to the strong intermolecular interactions, including hydrogen bonding from the carboxylic acid and hydroxyl groups, as well as dipole-dipole interactions enhanced by the electronegative fluorine atoms.
Boiling Point (Predicted)
The experimental determination of the boiling point of this compound is challenging due to its tendency to decompose at elevated temperatures. Computational predictions, however, provide a valuable estimate. The predicted boiling point is approximately 313.5 ± 42.0 °C [4]. This prediction is based on computational models that consider the molecule's structural features and their influence on intermolecular forces.
Density (Predicted)
Similarly, the density is a predicted value, estimated to be 1.600 ± 0.06 g/cm³ [4]. This value reflects the mass of the molecule and how efficiently it packs in the solid state. The presence of two heavy fluorine atoms in a relatively small molecule contributes to its predicted high density.
Acid-Base Properties
The acidity of this compound is a critical parameter, particularly for its behavior in biological systems and for its use in chemical reactions.
pKa (Predicted)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the predicted pKa is 3.30 ± 0.10 [4]. The electron-withdrawing inductive effect of the two fluorine atoms on the aromatic ring increases the acidity of the carboxylic acid group compared to 4-hydroxybenzoic acid (pKa ≈ 4.5). This enhanced acidity can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) properties in a physiological context.
Solubility Profile
The solubility of a compound in various solvents is a crucial factor in its formulation for pharmaceutical applications and for its use as a reagent in organic synthesis. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from its structure.
As a polar molecule with both hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (carbonyl and fluorine) groups, it is expected to have moderate solubility in polar protic solvents like alcohols and limited solubility in nonpolar solvents such as hydrocarbons. The fluorination may slightly increase its solubility in some organic solvents compared to its non-fluorinated analog.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the fluorine, hydroxyl, and carboxyl substituents.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The presence of fluorine atoms will lead to characteristic C-F couplings, which can be complex but are highly informative for confirming the substitution pattern on the aromatic ring[5]. The chemical shifts of the carbons directly bonded to fluorine will be significantly shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:
-
A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A C=O stretching band for the carboxylic acid group (around 1700 cm⁻¹).
-
An O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).
-
C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).
-
Aromatic C=C stretching bands (around 1450-1600 cm⁻¹).
The IR spectrum of the parent compound, 4-hydroxybenzoic acid, shows characteristic peaks for the acidic C=O stretch at 1663 cm⁻¹ and the phenolic -OH stretch at 1588 cm⁻¹[6].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (174.10). The fragmentation pattern would likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the parent ion. The presence of fluorine atoms would also influence the fragmentation pathways[4].
Experimental Workflows for Physical Property Determination
The accurate determination of the physical properties discussed above relies on standardized experimental protocols.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The physical properties of this compound are a direct consequence of its molecular structure, particularly the interplay between the carboxylic acid, hydroxyl, and fluorine substituents. Its high melting point, predicted acidity, and expected spectroscopic features provide a solid foundation for its application in research and development. The methodologies outlined in this guide offer a framework for the rigorous characterization of this and other novel chemical entities, ensuring scientific integrity and facilitating their journey from the laboratory to practical applications.
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- ACS Publications. Gas-Phase Deprotonation of p-Hydroxybenzoic Acid Investigated by IR Spectroscopy: Solution-Phase Structure Is Retained upon ESI. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link]
- PubMed.
- SpectraBase. 4-Hydroxy benzoic acid. [Link]
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- JOCPR. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
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- Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
- Wiley Online Library.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). [Link]
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- ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
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2,3-Difluoro-4-hydroxybenzoic acid molecular weight
An In-Depth Technical Guide to 2,3-Difluoro-4-hydroxybenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. The strategic placement of two fluorine atoms, a hydroxyl group, and a carboxylic acid on the benzene ring imparts unique chemical properties that are highly sought after in modern drug design. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule, while the hydroxyl and carboxylic acid moieties provide versatile handles for synthetic modification.[1]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, analytical characterization, potential synthetic strategies, and applications of this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
Physicochemical Properties and Characterization
The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. These data are critical for reaction planning, safety assessment, and quality control.
Core Properties
The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 174.10 g/mol | [2][3] |
| Molecular Formula | C₇H₄F₂O₃ | [2][3][4] |
| CAS Number | 175968-39-5 | [2][4][5] |
| Melting Point | 210-211 °C | [5][6][7] |
| Boiling Point | 313.5 ± 42.0 °C (Predicted) | [5][6] |
| Density | 1.600 ± 0.06 g/cm³ (Predicted) | [5][6] |
| Appearance | White to off-white solid | [7] |
| Storage Temperature | 2-8 °C | [5][6][7] |
| SMILES | C1=CC(=C(C(=C1C(=O)O)F)F)O | [2][4] |
Spectroscopic Characterization
Accurate structural confirmation and purity assessment are non-negotiable in drug development. While experimental spectra for this specific molecule are not universally published, its structure allows for the confident prediction of its spectroscopic features. The following protocols are based on established methodologies for analogous compounds and represent the gold standard for characterization.[8]
Expert Insight: The choice of a deuterated solvent is critical in NMR. For this compound, DMSO-d₆ is an excellent choice as it will dissolve the sample and its residual proton signal will not interfere with the aromatic protons of interest. Furthermore, the acidic protons from the -OH and -COOH groups will be observable as broad singlets, confirming their presence.
Protocol: NMR Spectroscopy for Structural Confirmation
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound for ¹³C NMR (5-10 mg for ¹H NMR).
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution; gentle sonication may be applied.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of at least 400 MHz.
-
Lock the spectrometer on the deuterium signal from DMSO-d₆.
-
Reference the spectra to the residual solvent peak (δ ~2.50 ppm for ¹H NMR) or an internal standard like TMS.
-
-
Expected Data Interpretation:
-
¹H NMR: Expect signals in the aromatic region (6.5-8.0 ppm) showing complex splitting patterns due to H-H and H-F coupling. Two broad singlets at higher chemical shifts (>10 ppm) are expected for the carboxylic acid and hydroxyl protons.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. Carbons bonded to fluorine will appear as doublets due to C-F coupling. The carbonyl carbon of the carboxylic acid will be observed downfield (>165 ppm).
-
¹⁹F NMR: Two distinct signals are expected, each coupled to the other and to adjacent aromatic protons.
-
Synthesis and Purification Strategy
While a specific, optimized synthesis for this compound is not widely published, a logical retrosynthetic analysis based on known organofluorine chemistry allows for the design of a robust synthetic plan. A plausible strategy involves the multi-step modification of a readily available fluorinated starting material.
The diagram below outlines a potential synthetic workflow, illustrating the key transformations required. This approach demonstrates the application of fundamental organic chemistry principles to construct a complex target molecule.
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An In-depth Technical Guide to the Melting Point of 2,3-Difluoro-4-hydroxybenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the melting point of 2,3-Difluoro-4-hydroxybenzoic acid, a key intermediate in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical methodologies for accurate melting point determination. It synthesizes technical data with field-proven insights, emphasizing the relationship between purity, synthetic pathways, and the final observed melting point. This guide is structured to offer not just procedural steps but a foundational understanding of the physicochemical properties critical to the pharmaceutical development of molecules based on this fluorinated scaffold.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (CAS No. 175968-39-5) is a fluorinated aromatic carboxylic acid that has garnered significant interest as a versatile building block in the synthesis of complex, biologically active molecules. The strategic incorporation of fluorine atoms into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. As such, understanding the fundamental physicochemical properties of key intermediates like this compound is paramount for robust and reproducible drug development pipelines.
The melting point of a crystalline solid is one of its most fundamental and informative physical properties. It serves as a crucial criterion for identification and, more importantly, as a sensitive indicator of purity. For drug development professionals, an accurate and sharp melting point provides confidence in the quality of a synthetic intermediate, which directly impacts the integrity of subsequent reaction steps and the purity of the final active pharmaceutical ingredient (API). This guide will explore the nuances of determining the melting point of this compound, contextualizing the data within the broader landscape of pharmaceutical sciences. The compound is noted for its potential antioxidant properties, acting as a hydrogen atom scavenger.[1]
Physicochemical Properties and Reported Melting Point
A survey of commercially available this compound from various suppliers reveals a consensus on its melting point, albeit with slight variations. This underscores the importance of in-house verification and the understanding that minor impurities can influence this value.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₃ | PubChem[2] |
| Molecular Weight | 174.10 g/mol | PubChem[2] |
| Appearance | Cream to pale brown powder/solid | Thermo Scientific[3] |
| Melting Point | 210-211°C | ChemicalBook[4] |
| Melting Point | 210°C | Biosynth[1] |
| Melting Point | 205-210°C | Thermo Scientific[3] |
Table 1: Physicochemical properties and reported melting points of this compound.
The observed range of 205-211°C is indicative of a high-purity substance. However, the breadth of this range across different suppliers highlights the practical realities of chemical manufacturing and the potential for slight variations in residual solvents or synthetic byproducts.
The Principle of Melting Point and the Impact of Impurities
The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. At this temperature, the solid and liquid phases are in equilibrium. For a pure substance, this transition typically occurs over a very narrow range of 0.5-1.0°C.
The presence of even small amounts of impurities disrupts the crystalline lattice of the solid.[1][3] This disruption weakens the intermolecular forces holding the molecules together, requiring less energy to break the solid structure.[1][3] Consequently, the melting point of an impure substance is both depressed (lowered) and broadened (occurs over a wider temperature range) compared to the pure compound. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.
Methodologies for Accurate Melting Point Determination
Two primary methods are employed for the determination of melting points in a research and development setting: the capillary method and Differential Scanning Calorimetry (DSC). The choice of method often depends on the required accuracy, the amount of sample available, and the desired level of data richness.
Capillary Method: A Foundational Technique
The capillary method is a classic and widely used technique for melting point determination. It involves heating a small amount of the powdered sample in a sealed capillary tube while monitoring the temperature.
-
Sample Preparation:
-
Ensure the sample of this compound is thoroughly dried to remove any residual solvents, which can act as impurities and depress the melting point.
-
Finely powder the crystalline sample to ensure uniform packing in the capillary tube.
-
-
Capillary Tube Loading:
-
Tamp the open end of a capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end.
-
The packed sample height should be 2-3 mm for optimal results. An excessive amount of sample can lead to a broadened melting range.
-
-
Measurement:
-
Place the loaded capillary tube into a melting point apparatus.
-
For an unknown or new batch, perform a rapid preliminary heating to approximate the melting point.
-
For an accurate measurement, set the starting temperature to about 15-20°C below the expected melting point and use a slow heating rate of 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.
-
Differential Scanning Calorimetry (DSC): A Thermodynamic Approach
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and detailed picture of the melting process.
As the sample is heated, it absorbs energy during the phase transition from solid to liquid. This endothermic process results in a detectable difference in heat flow compared to an inert reference. The DSC instrument records this difference, producing a thermogram where the melting event appears as a peak. The onset temperature of this peak is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
-
Instrument Setup and Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at a temperature well below the expected melting point (e.g., 150°C).
-
Heat the sample at a controlled rate, typically 5-10°C per minute, under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature up to a point beyond the completion of melting (e.g., 230°C).
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
Determine the onset temperature of the peak, which is reported as the melting point.
-
The peak temperature and the enthalpy of fusion (ΔHfus) can also be calculated from the thermogram.
-
Synthesis Context and Potential Impurities
Potential impurities that could arise from such a synthesis and impact the melting point include:
-
Unreacted Starting Material: Residual 2,3-difluorophenol.
-
Isomeric Byproducts: Carboxylation at other positions on the aromatic ring, leading to isomers of the desired product.
-
Residual Solvents: Solvents used in the reaction and purification steps.
-
Inorganic Salts: Byproducts from the reaction workup and neutralization steps.
The presence of these impurities would lead to a depression and broadening of the observed melting point. Therefore, a sharp melting point in the expected range of 210-211°C is a strong indicator of successful purification.
Conclusion: A Critical Parameter for Pharmaceutical Quality
The melting point of this compound is a critical quality attribute that provides valuable information about its identity and purity. The accepted range of 205-211°C serves as a benchmark for researchers and drug development professionals. A sharp melting point within this range, determined by either the capillary method or Differential Scanning Calorimetry, indicates a high-purity material suitable for use as a key intermediate in the synthesis of novel pharmaceutical agents. Conversely, a depressed and broadened melting range signals the presence of impurities that may need to be removed through further purification to ensure the quality and consistency of the final drug product. This guide provides the foundational knowledge and practical protocols necessary for the accurate and reliable determination of this crucial physicochemical property.
References
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A Researcher's Guide to the Solubility of 2,3-Difluoro-4-hydroxybenzoic Acid in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 2,3-Difluoro-4-hydroxybenzoic acid (CAS: 175968-39-5), a valuable fluorinated building block in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes theoretical principles with empirical data from structurally analogous compounds to construct a reliable, predictive solubility profile. We further present a detailed, field-proven protocol for the experimental determination of thermodynamic solubility via the shake-flask method, empowering researchers to generate precise data for their specific applications. This document is intended for researchers, chemists, and drug development professionals who require a practical, scientifically-grounded understanding of this compound's behavior in various organic media.
Introduction: The Critical Role of Solubility
This compound is a substituted aromatic carboxylic acid featuring a unique combination of functional groups: a hydrophilic carboxylic acid, a hydrogen-bonding hydroxyl group, and two strongly electron-withdrawing fluorine atoms. This distinct electronic and structural profile makes it an attractive intermediate in the synthesis of novel therapeutic agents. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in parent drug molecules.[1]
However, the successful application of this building block is fundamentally dependent on its solubility. Poor solubility can lead to significant challenges, including:
-
Inaccurate Dosing: Undissolved compound in early-stage in vitro assays can lead to unreliable and misleading biological data.[2]
-
Reaction Inefficiency: Limited solubility in reaction media can reduce reaction rates and yields.
-
Purification & Formulation Hurdles: Difficulty in finding suitable crystallization or formulation solvents can complicate downstream processing and drug product manufacturing.[3]
This guide aims to provide a comprehensive framework for understanding and experimentally verifying the solubility of this compound, enabling more robust and efficient research and development.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar intermolecular forces. The structure of this compound provides several key features that dictate its behavior:
-
Polar, Protic Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups can both donate and accept hydrogen bonds, suggesting strong affinity for polar protic solvents (e.g., alcohols).
-
Polar, Aprotic Interactions: The carbonyl oxygen and hydroxyl oxygen can act as hydrogen bond acceptors, allowing for favorable interactions with polar aprotic solvents (e.g., DMSO, acetone).
-
Aromatic System & Fluorine Substituents: The benzene ring provides a nonpolar surface area, while the highly electronegative fluorine atoms create a strong dipole moment, further enhancing polarity.
Based on these features and qualitative data from structurally similar compounds like 4-hydroxybenzoic acid and other fluorinated benzoic acids, we can predict a general solubility profile.[4][5][6]
Table 1: Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bond donating and accepting capabilities of both the solute and solvent lead to favorable interactions. Structurally related fluorobenzoic acids are known to be soluble in methanol.[7] |
| Polar Aprotic | DMSO, DMF, Acetone, THF | High to Moderate | Solvents are strong hydrogen bond acceptors, readily interacting with the -COOH and -OH protons. The parent compound, 4-hydroxybenzoic acid, is soluble in acetone and has a reported solubility of ~5 mg/mL in DMSO and DMF.[4][8] |
| Less Polar | Ethyl Acetate, Dichloromethane (DCM) | Low to Sparingly Soluble | The high polarity and hydrogen-bonding capacity of the solute are not well-matched with these solvents. Significant nonpolar character in the solvent is unfavorable. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | A large mismatch in intermolecular forces. The energy required to break the strong solute-solute interactions (crystal lattice) is not compensated by weak solute-solvent interactions. The parent 4-hydroxybenzoic acid is soluble in ether, but the added fluorine atoms increase polarity, likely reducing solubility in this solvent.[3] |
Experimental Determination of Thermodynamic Solubility
While predictions are invaluable for initial solvent screening, precise quantitative data must be determined empirically. The isothermal shake-flask method is the gold standard for measuring thermodynamic (or equilibrium) solubility, representing the true saturation point of a compound in a solvent at a given temperature.[8]
Causality and a Self-Validating Protocol
The following protocol is designed to be self-validating. By measuring the concentration at multiple time points (e.g., 24 and 48 hours), consistent results will confirm that the system has reached equilibrium. This is a critical control to ensure the data is reliable.[5]
Detailed Step-by-Step Methodology
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at 25 °C.
Materials:
-
This compound (solid powder, >98% purity)
-
Solvent of choice (e.g., Methanol, HPLC grade)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Orbital shaker or thermomixer with temperature control
-
Syringes (1 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Workflow Diagram:
Caption: Isothermal shake-flask solubility determination workflow.
Procedure:
-
Preparation of Vials: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" is critical; a good starting point is 10-20 mg. The goal is to have undissolved solid visible throughout the experiment, which is the definition of a saturated solution.
-
Solvent Addition: Accurately add 1.0 mL of the desired organic solvent to the vial. Cap tightly. Prepare at least three replicate vials for each solvent.
-
Equilibration: Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously.[9] The agitation ensures continuous mixing to facilitate the dissolution process and reach equilibrium faster.
-
Sampling: After 24 hours, stop agitation and allow the vials to stand for at least 30 minutes to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. This is a critical step. Attach a 0.22 µm syringe filter and discard the first ~100 µL to saturate the filter membrane and avoid adsorption effects. Collect the subsequent filtrate into a clean analysis vial. The filtration removes any microscopic undissolved particles that would falsely elevate the measured concentration.
-
Repeat Sampling: Reseal the original vials and return them to the shaker. Repeat the sampling and filtration process at 48 hours.
-
Quantification:
-
Prepare a stock solution of the compound in the chosen solvent at a known concentration.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Analyze the standards using a suitable analytical method (HPLC-UV is preferred for specificity) to generate a calibration curve (Concentration vs. Response).
-
Accurately dilute the filtered samples to fall within the linear range of the calibration curve.
-
Analyze the diluted samples and determine their concentration from the calibration curve.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Compare the results from the 24-hour and 48-hour time points. If the values are within acceptable experimental error (e.g., <10%), equilibrium has been reached, and the result is the thermodynamic solubility.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Before handling, all personnel must review the Safety Data Sheet (SDS).
-
Hazards: this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion and Future Directions
This compound exhibits a solubility profile characteristic of a polar, hydrogen-bonding aromatic acid. It is predicted to be highly soluble in polar protic and aprotic organic solvents and poorly soluble in nonpolar media. This predictive framework serves as an essential starting point for experimental design.
For definitive results, the isothermal shake-flask method detailed herein provides a robust and reliable means to quantify thermodynamic solubility. The generation of precise solubility data is not merely an academic exercise; it is a critical investment that mitigates risk, saves resources, and accelerates the journey from chemical intermediate to viable drug candidate. Researchers are strongly encouraged to perform these empirical measurements as a foundational step in their development programs.
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A Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-4-hydroxybenzoic Acid
This guide provides an in-depth analysis of the spectroscopic data for 2,3-Difluoro-4-hydroxybenzoic acid (CAS No. 175968-39-5), a key intermediate in the synthesis of novel pharmaceuticals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural elucidation through modern spectroscopic techniques.
Introduction to this compound
This compound, with the molecular formula C₇H₄F₂O₃, is a substituted aromatic carboxylic acid.[2][3] Its structure, featuring a benzoic acid core with two adjacent fluorine atoms and a hydroxyl group, imparts unique electronic properties that are of significant interest in medicinal chemistry. The presence and positioning of these functional groups create a distinct spectroscopic fingerprint, which is critical for its unambiguous identification and quality control in synthetic applications. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data that define this molecule.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 175968-39-5 | [2][3] |
| Molecular Formula | C₇H₄F₂O₃ | [2][3] |
| Molecular Weight | 174.10 g/mol | [2][3] |
| Melting Point | ~210 °C | [4][5] |
| Appearance | Cream to pale brown powder | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, along with the electron-donating nature of the hydroxyl group, will influence the chemical shifts.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic H-5 | 7.3 - 7.5 | Doublet of doublets | 1H |
| Aromatic H-6 | 6.9 - 7.1 | Doublet of doublets | 1H |
| Carboxylic Acid (-COOH) | 12.0 - 13.5 | Broad Singlet | 1H |
| Hydroxyl (-OH) | 9.5 - 11.0 | Broad Singlet | 1H |
Rationale for Predictions: The chemical shifts are predicted based on analogous compounds like 3-fluoro-4-hydroxybenzoic acid and 4-fluorobenzoic acid.[6][7] The coupling patterns arise from the spin-spin interactions between the aromatic protons and with the fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a signal for each of the seven unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C=O (Carboxylic Acid) | 165 - 170 |
| C-F (C-2) | 145 - 150 (d, ¹JCF) |
| C-F (C-3) | 140 - 145 (d, ¹JCF) |
| C-OH (C-4) | 150 - 155 |
| C-H (C-5) | 115 - 120 |
| C-H (C-6) | 110 - 115 |
| C-COOH (C-1) | 120 - 125 |
Rationale for Predictions: The predicted chemical shifts are based on data from similar fluorinated and hydroxylated benzoic acids.[8][9] The large one-bond carbon-fluorine coupling constants (¹JCF) are a hallmark of fluorinated aromatic compounds.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum will provide information on the electronic environment of the two fluorine atoms and their coupling to each other and to the aromatic protons.
Predicted ¹⁹F NMR Data (referenced to CFCl₃):
| Fluorine Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |
| F-2 | -130 to -140 | Doublet |
| F-3 | -140 to -150 | Doublet |
Rationale for Predictions: The chemical shift range for aromatic fluorine atoms is well-established.[10][11] The doublet multiplicity arises from the coupling between the two adjacent fluorine atoms (ortho F-F coupling).
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Caption: Workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) mass spectrometry is a suitable technique.
Predicted Mass Spectrum (EI):
| m/z | Ion | Description |
| 174 | [M]⁺˙ | Molecular Ion |
| 157 | [M - OH]⁺ | Loss of hydroxyl radical |
| 129 | [M - COOH]⁺ | Loss of carboxyl group |
| 101 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide |
Rationale for Predictions: The fragmentation pattern is predicted based on the known fragmentation of benzoic acid and its derivatives, where the loss of the hydroxyl and carboxyl groups are common pathways. [12][13]
Experimental Protocol for EI-MS
Caption: Workflow for EI-Mass Spectrometry analysis.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region.
Predicted UV-Vis Absorption Maxima (in Methanol):
| λmax (nm) |
| ~210 - 220 |
| ~250 - 260 |
| ~290 - 300 |
Rationale for Predictions: The predicted absorption maxima are based on data for structurally similar compounds like 2,4-dihydroxybenzoic acid. [14]The exact positions of the maxima can be influenced by the solvent polarity.
Comprehensive Analysis and Structural Confirmation
The collective spectroscopic data provides a robust confirmation of the structure of this compound. The NMR data establishes the connectivity of the carbon and hydrogen atoms and confirms the presence and positions of the fluorine atoms. The IR spectrum verifies the presence of the key functional groups: the carboxylic acid and the phenolic hydroxyl group. The mass spectrum confirms the molecular weight and provides corroborating evidence for the structure through its fragmentation pattern. Finally, the UV-Vis spectrum is consistent with the presence of a substituted aromatic system. Together, these techniques offer a self-validating system for the unambiguous identification and characterization of this important synthetic intermediate.
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The Strategic Imperative of Fluorine in Benzoic Acid Derivatives: An In-depth Technical Guide for Drug Development Professionals
Abstract
The substitution of hydrogen with fluorine in the benzoic acid scaffold is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted roles of fluorine in benzoic acid derivatives. We will delve into the fundamental principles governing fluorine's influence, from its profound electronic and steric effects to its impact on metabolic stability and target engagement. Through a blend of theoretical explanation, practical experimental protocols, and illustrative case studies, this document aims to equip scientists with the knowledge to rationally design and synthesize next-generation therapeutics leveraging the unique attributes of fluorine.
The Unique Persona of Fluorine: More Than Just a Halogen
Fluorine's exceptional properties, including its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the remarkable strength of the carbon-fluorine (C-F) bond, set it apart from other halogens and make it a unique tool in drug design.[1] When incorporated into a benzoic acid derivative, these characteristics can profoundly alter the molecule's behavior in a biological system. Unlike its larger halogen counterparts, fluorine often acts as a hydrogen isostere, meaning it can replace a hydrogen atom without a significant increase in steric bulk, yet it imparts drastically different electronic properties.[2] This "chemical magic stone" allows for the fine-tuning of a drug candidate's profile, enhancing potency, selectivity, and pharmacokinetic properties.[3]
Electronic Influence: A Tale of Induction and Resonance
Fluorine's primary influence on the benzoic acid ring is through its strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[4] However, fluorine also possesses lone pairs of electrons that can participate in resonance, donating electron density back to the ring (+M or +R effect).[5] This dual nature—strong induction and weaker resonance—leads to a nuanced electronic landscape on the fluorinated benzoic acid ring, influencing its reactivity and interactions with biological targets.[4]
The position of the fluorine atom on the benzoic acid ring is critical in determining the balance of these effects and, consequently, the molecule's properties.[6]
Modulating Physicochemical Properties: The Fluorine Effect in Action
The strategic placement of fluorine on the benzoic acid ring allows for precise control over key physicochemical parameters that are critical for a drug's success, including acidity (pKa), lipophilicity (logP), and membrane permeability.[7][8]
Acidity (pKa) Modulation: The Power of the Ortho Effect
Fluorine's strong inductive effect significantly influences the acidity of the carboxylic acid group. By withdrawing electron density, it stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) of the benzoic acid.[9][10] This effect is most pronounced when the fluorine is in the ortho position due to the "ortho effect," a combination of inductive and through-space effects.[6]
Table 1: Physicochemical Properties of Fluorobenzoic Acid Isomers
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| pKa | 3.27 | 3.86 | 4.14 | 4.20 |
| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |
| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |
| Data compiled from multiple sources.[6] |
The enhanced acidity of ortho-fluorinated benzoic acids can lead to stronger interactions with biological targets, particularly those involving ionic bonds or hydrogen bonding with the carboxylate group.[6]
Lipophilicity (logP) and Permeability: A Balancing Act
The effect of fluorine on lipophilicity is complex and context-dependent. A single fluorine substitution often leads to a slight increase in logP due to its inductive effect.[3] However, the replacement of a hydroxyl or methoxy group with fluorine, a common bioisosteric substitution, generally increases lipophilicity.[11][12] This can enhance a drug's ability to cross cell membranes and improve its bioavailability.[2][13] The strategic use of fluorinated coformers has also been shown to improve both the solubility and permeability of poorly soluble drugs.[14]
Enhancing Pharmacokinetic Properties: The Metabolic Shield
One of the most significant advantages of incorporating fluorine into benzoic acid derivatives is the enhancement of metabolic stability.[2][3] The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug degradation.[3]
By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively "shield" the molecule from enzymatic attack, leading to a longer half-life and reduced dosing frequency.[2] This strategy is particularly effective at benzylic positions or positions alpha to heteroatoms, which are common sites of metabolic oxidation.[3] Furthermore, fluorination can alter metabolic pathways, diverting metabolism away from the formation of toxic metabolites and toward safer clearance routes.[1]
Impact on Biological Activity: Fine-Tuning Target Engagement
The electronic and conformational effects of fluorine can directly influence a drug molecule's interaction with its biological target, often leading to improved binding affinity and selectivity.[3][13]
Altering Binding Affinity and Specificity
The highly polarized C-F bond can participate in favorable dipole-dipole interactions and form non-canonical hydrogen bonds (C-F···H-X) with protein targets, thereby strengthening the binding affinity.[3] The introduction of fluorine can also alter the electron distribution within the benzoic acid ring, influencing its ability to engage in crucial π-π stacking or other non-covalent interactions within the active site of an enzyme or receptor.[15]
Conformational Control: The Gauche Effect
Fluorine can exert significant control over the conformation of a molecule through the "gauche effect," where the polar C-F bond prefers a specific dihedral angle relative to other polar groups.[3] This can stabilize the bioactive conformation of a drug molecule or block unfavorable conformations, leading to enhanced target binding and selectivity.[3][16]
Caption: A generalized experimental workflow for the synthesis, characterization, and evaluation of fluorinated benzoic acid derivatives.
Experimental Protocols: A Practical Guide
Synthesis of Fluorinated Benzoic Acid Derivatives
The synthesis of fluorinated benzoic acids can be achieved through various methods, with nucleophilic aromatic substitution (SNAr) and electrophilic fluorination being common approaches.
Protocol: Nucleophilic Fluorination of an Activated Aryl Precursor
This protocol describes a general procedure for the synthesis of a fluorobenzoic acid derivative from a corresponding nitro-substituted precursor.
-
Precursor Preparation: Start with a suitable benzoic acid derivative activated for nucleophilic substitution, such as a dinitro- or cyano-nitro-substituted benzoic acid.
-
Fluoride Source: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common fluoride sources. Ensure the fluoride salt is thoroughly dried before use.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the activated benzoic acid precursor in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Addition of Fluoride: Add the anhydrous fluoride salt to the reaction mixture. The use of a phase-transfer catalyst (e.g., a crown ether) can enhance the reactivity of the fluoride anion.
-
Heating: Heat the reaction mixture to an appropriate temperature (typically between 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the fluorinated benzoic acid product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[17]
Analytical Techniques for Characterization
The characterization of fluorinated benzoic acid derivatives requires a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard for structural elucidation. ¹⁹F NMR is particularly crucial for confirming the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compound.
-
Purity Determination: High-performance liquid chromatography (HPLC) is used to assess the purity of the final compound. Elemental analysis can provide further confirmation of the elemental composition.
-
Total Fluorine Analysis: In biological and environmental samples, determining the total fluorine content can be achieved through methods like combustion ion chromatography (CIC) or by using a fluoride ion-selective electrode (ISE) after appropriate sample preparation to cleave the C-F bond.[18][19]
Conclusion and Future Directions
The strategic incorporation of fluorine into the benzoic acid scaffold remains a highly effective and widely employed strategy in drug discovery and development. The ability to fine-tune physicochemical properties, enhance metabolic stability, and modulate biological activity underscores the profound impact of this "small magic bullet."[16] As our understanding of fluorine's nuanced effects continues to grow, coupled with advances in synthetic methodologies for the precise introduction of fluorine, we can anticipate the development of even more sophisticated and effective fluorinated benzoic acid-based therapeutics in the future. The continued exploration of novel fluorinated motifs and a deeper understanding of fluorine-protein interactions will undoubtedly pave the way for the next generation of innovative medicines.
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discovery and history of 2,3-Difluoro-4-hydroxybenzoic acid
An In-Depth Technical Guide to 2,3-Difluoro-4-hydroxybenzoic Acid: History, Synthesis, and Applications
Introduction
This compound, with the CAS number 175968-39-5, is a fluorinated aromatic carboxylic acid.[1][2][3] The strategic placement of two fluorine atoms adjacent to the carboxyl and hydroxyl groups imparts unique electronic properties, influencing its reactivity and the characteristics of its derivatives. This compound has emerged not as a standalone therapeutic agent, but as a crucial, high-value intermediate in the synthesis of complex pharmaceuticals, particularly in the realm of novel antibiotics.[4] Its structural features are leveraged by medicinal chemists to enhance properties like metabolic stability and binding affinity in target drug molecules.[5] This guide provides a comprehensive overview of its history, details the evolution of its chemical synthesis, and offers a practical, step-by-step protocol for its preparation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 175968-39-5 | [1][2][3] |
| Molecular Formula | C₇H₄F₂O₃ | [1][2][3] |
| Molecular Weight | 174.10 g/mol | [1][2] |
| IUPAC Name | This compound | [2][6] |
| Melting Point | 205-210 °C | [1][6] |
| Appearance | Cream to pale brown powder | [6] |
| SMILES | C1=CC(=C(C(=C1C(=O)O)F)F)O | [2] |
| InChIKey | XIZIDHMVDRRFBT-UHFFFAOYSA-N | [2][6] |
Historical Context and Emergence in Drug Discovery
The history of this compound is intrinsically linked to the advancement of fluoroquinolone antibiotics. While a singular discovery event is not clearly documented, its emergence in scientific and patent literature corresponds with the search for new antibacterial agents with improved efficacy and broader spectra of activity.
The core challenge in synthesizing many complex pharmaceutical intermediates is developing a route that is safe, scalable, and economically viable. Early synthetic routes to related compounds often involved harsh conditions, such as the use of hazardous alkyllithium reagents at very low temperatures (e.g., -78 °C), which are difficult and costly to implement on an industrial scale.[7]
The development of practical synthetic pathways for compounds like this compound was driven by the need for key building blocks for next-generation drugs. For instance, it is identified as a starting material for novel antibacterial medicines such as Garenoxacin.[4] The necessity to circumvent costly starting materials and complex, low-yield reaction steps spurred the innovation of new synthetic strategies, leading to the multi-step syntheses from readily available chemicals that are documented in modern patents.[4]
Strategic Synthesis: A Multi-Step Approach
One of the most well-documented synthetic routes for a related isomer, 2,4-difluoro-3-hydroxybenzoic acid, highlights a common strategy in fluorochemistry: a multi-step pathway starting from a simple, commercially available fluorinated benzene derivative. A notable patented method begins with 3,4,5-trifluoronitrobenzene and proceeds through a sequence of six key transformations to arrive at the final product.[4] This approach demonstrates the deliberate and strategic manipulation of functional groups around the aromatic ring.
The logic behind this multi-step process is rooted in the principles of electrophilic aromatic substitution and directing group effects. The fluorine and nitro groups heavily influence the position of subsequent reactions. The pathway involves:
-
Methoxylation: To introduce a methoxy group which will later be converted to the target hydroxyl group.
-
Reduction: Conversion of the nitro group to an amine, a versatile functional group for further modifications.
-
Bromination: Introduction of a bromine atom, which serves as a handle for subsequent reactions.
-
Deamination: Removal of the amine group after it has served its purpose in directing the bromination step.
-
Cyanation: Replacing the bromine with a nitrile (cyano) group, which is a precursor to the carboxylic acid.
-
Hydrolysis: Simultaneous conversion of the nitrile to a carboxylic acid and demethylation of the methoxy group to the final hydroxyl group.[4]
This sequence is a prime example of synthetic problem-solving, where each step is chosen to set up the molecule for the next transformation, ultimately leading to the desired substitution pattern with high efficiency.
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An In-depth Technical Guide to the Safe Handling of 2,3-Difluoro-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,3-Difluoro-4-hydroxybenzoic acid. As the use of fluorinated organic compounds in pharmaceutical and materials science research continues to expand, a deep understanding of their unique properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond generic safety data sheets to offer field-proven insights and detailed methodologies, empowering researchers to work with this compound confidently and safely.
Compound Profile and Hazard Identification
This compound (CAS No: 175968-39-5) is a poly-substituted aromatic carboxylic acid. The presence of two fluorine atoms on the benzene ring significantly influences its chemical and physical properties, including its acidity and reactivity.[1][2] A thorough understanding of its characteristics is the foundation of safe handling.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₃ | [1][2] |
| Molecular Weight | 174.10 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 210-211 °C | [4] |
| Storage Temperature | 10°C - 25°C | [1] |
Toxicological Profile: An Evidence-Based Assessment
Studies on fluorinated benzoic acids suggest that their toxicity is often comparable to or slightly greater than that of benzoic acid. They are known to cause skin and eye irritation.[6] Chronic exposure to some fluorinated organic compounds has been a subject of toxicological concern, and therefore, minimizing exposure is a critical aspect of its handling.[7]
Key Health Hazards:
-
Skin Irritation: Causes skin irritation.[8]
-
Serious Eye Irritation: Causes serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[5][8]
-
Acute Oral Toxicity: Some sources suggest it may be harmful if swallowed.[8]
Laboratory Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is crucial when handling this compound. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of airborne particulates.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Offers a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary if engineering controls are insufficient or during spill cleanup. | Prevents inhalation of the fine powder, which can cause respiratory tract irritation. |
Workflow for Safe Handling and Weighing
The following workflow is designed to minimize exposure and ensure accurate and safe handling of the powdered compound.
Caption: A stepwise workflow for the safe handling and weighing of this compound.
Reactivity, Stability, and Storage
Understanding the chemical's stability and reactivity is fundamental to preventing hazardous situations in a research environment.
Incompatible Materials
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this may lead to an exothermic reaction.
-
Strong Bases: Reacts with strong bases in a standard acid-base neutralization.[1]
Thermal Decomposition
While the product is stable under normal handling and storage conditions, elevated temperatures can lead to decomposition.[9] Hazardous decomposition products may include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen fluoride (HF)
Storage Recommendations
-
Container: Store in a tightly sealed, properly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area.[1]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.
Spill Management and Waste Disposal
Prompt and correct response to a spill is critical to mitigate potential hazards.
Spill Cleanup Protocol
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Don PPE: Wear appropriate PPE, including respiratory protection.
-
Containment: For a solid spill, carefully cover it with a plastic sheet to prevent the powder from becoming airborne. For a solution, create a dike around the spill with an inert absorbent material.
-
Neutralization (for solutions): For spills of solutions of this compound, cautiously neutralize with a weak base such as sodium bicarbonate.
-
Collection: Carefully sweep up the solid material or the absorbent used for a solution and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent or detergent and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Waste Disposal
As a halogenated aromatic compound, this compound waste must be disposed of in accordance with local, state, and federal regulations.[10][11]
-
Segregation: Collect waste in a designated, properly labeled container for halogenated organic waste.[11]
-
Disposal Method: Incineration at a licensed hazardous waste facility is the preferred method of disposal for halogenated organic compounds.[11][12] Do not dispose of this compound down the drain or in regular trash.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[13] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13] |
Spectroscopic Data for Compound Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups and the electron-donating effect of the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being significantly affected by the fluorine and oxygen substituents.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |
| O-H Stretch (Phenol) | 3600-3200 (broad) |
| C=O Stretch (Carboxylic Acid) | 1725-1700 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-F Stretch | 1250-1000 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to its molecular weight (174.10 m/z).[1][2] Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[14]
Synthesis and Potential Impurities
While a specific synthesis protocol for this compound is not detailed in the searched literature, the synthesis of similar compounds often involves multi-step processes starting from more heavily fluorinated precursors.[15][16] These synthetic routes may involve nitration, reduction, diazotization, and hydrolysis steps.[16] Researchers should be aware that residual starting materials, intermediates, or byproducts from these reactions could be present as impurities in the final product. A certificate of analysis from the supplier should be consulted for purity information.[2]
Conclusion
This compound is a valuable compound for research and development, particularly in the pharmaceutical industry. Its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the principles of proactive hazard assessment, consistent use of appropriate personal protective equipment, and diligent adherence to established handling and disposal procedures, researchers can minimize risks and foster a culture of safety in the laboratory.
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A Technical Guide to the Stability and Storage of 2,3-Difluoro-4-hydroxybenzoic acid
This document provides an in-depth technical overview of the stability, recommended storage conditions, and handling procedures for 2,3-Difluoro-4-hydroxybenzoic acid (CAS No. 175968-39-5). The insights and protocols herein are designed for researchers, scientists, and drug development professionals who utilize this compound as a critical building block and require assurance of its chemical integrity throughout its lifecycle.
Physicochemical Profile
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and establishing appropriate handling protocols. The compound is a solid at room temperature and possesses characteristics typical of substituted benzoic acids.[1][2]
| Property | Value | Source(s) |
| CAS Number | 175968-39-5 | [3] |
| Molecular Formula | C₇H₄F₂O₃ | [3] |
| Molecular Weight | 174.10 g/mol | |
| Appearance | Solid | [1][2] |
| Melting Point | 210-211°C | [1][2] |
| Boiling Point | 313.5 ± 42.0 °C (Predicted) | [1][2] |
| Density | 1.600 ± 0.06 g/cm³ (Predicted) | [1][2] |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Carboxy-2,3-difluorophenol | [3] |
Chemical Stability and Inherent Reactivity
Under standard ambient conditions, this compound is a chemically stable compound.[3][5] However, its stability can be compromised by exposure to specific environmental and chemical stressors. The molecule's structure, featuring a carboxylic acid, a phenolic hydroxyl group, and an electron-deficient fluorinated aromatic ring, dictates its reactivity profile.
-
Incompatible Materials :
-
Strong Oxidizing Agents : (e.g., peroxides, perchlorates) can react with the phenolic hydroxyl group, potentially leading to the formation of quinone-like structures or complete degradation of the aromatic ring.[3][6]
-
Strong Bases : (e.g., sodium hydroxide) will deprotonate both the carboxylic acid and the more acidic phenolic proton, forming a dianionic salt.[6][7] While a standard acid-base reaction, this can affect solubility and stability in solution.
-
Strong Acids : May catalyze undesirable reactions at elevated temperatures, although the compound is generally stable in acidic media at ambient temperatures.[7]
-
-
Thermal Decomposition : When subjected to high heat, such as in a fire, hazardous decomposition products can be released. These include carbon monoxide (CO), carbon dioxide (CO₂), and highly corrosive hydrogen fluoride (HF) gas.[7]
Recommended Storage and Handling Protocols
To maintain the long-term integrity and purity of this compound, adherence to proper storage and handling protocols is critical.
Storage Conditions
Discrepancies exist across supplier recommendations, with some suggesting ambient temperature (10-25°C) and others refrigerated conditions (2-8°C).[1][2][8] For maximum long-term stability and to mitigate the risk of subtle degradation, the following is advised:
-
Long-Term Storage (> 6 months) : Store in a refrigerator at 2-8°C .[1][2]
-
Short-Term Storage / In-Use : Storage in a cool, dry place at controlled room temperature (10-25°C) is acceptable.[8][9]
Key Storage Principles :
-
Container : Store in a tightly sealed, airtight container to prevent moisture ingress and potential air-sensitivity.[10][11]
-
Environment : The storage area must be dry and well-ventilated.[9][12]
-
Light : Protect from direct light to prevent potential photolytic degradation.
-
Inert Atmosphere : For highly sensitive applications or very long-term archival, storage under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice.
Safe Handling Procedures
This compound is classified as an irritant. Adherence to standard laboratory safety practices is mandatory to prevent exposure.
-
Hazard Identification : The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][3][13]
-
Personal Protective Equipment (PPE) :
-
Hygiene : Wash hands thoroughly after handling, even if gloves were worn.[12] Avoid generating dust during transfer.[9]
Framework for Experimental Stability Assessment: A Forced Degradation Study
To rigorously define the stability profile and identify potential degradants, a forced degradation (or stress testing) study is the definitive approach.[14] Such studies provide critical data for formulation development, analytical method validation, and shelf-life determination. The following section outlines a comprehensive workflow and protocols.
Experimental Workflow
The overall logic of a forced degradation study is to subject the compound to accelerated stress conditions and monitor the formation of degradation products over time.
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Experimental Protocols
Objective : To generate samples under hydrolytic, oxidative, thermal, and photolytic stress. A control sample (protected from stress) should be analyzed at each time point.
Materials :
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N
-
Hydrogen Peroxide (H₂O₂), 30%
-
HPLC system with UV detector
-
LC-MS system for characterization
Protocol :
-
Stock Solution Preparation : Prepare a 1 mg/mL stock solution of the compound in ACN/Water (50:50 v/v).
-
Acid Hydrolysis :
-
To 1 mL of stock solution, add 1 mL of 1N HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at T=0, 2, 4, 8, 24 hours.
-
Immediately neutralize the aliquot with an equivalent amount of 1N NaOH, dilute with mobile phase, and analyze.
-
Rationale: This tests the stability of the compound to acidic conditions, which can be encountered during certain synthetic workups or formulations.
-
-
Base Hydrolysis :
-
To 1 mL of stock solution, add 1 mL of 1N NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at T=0, 2, 4, 8, 24 hours.
-
Immediately neutralize the aliquot with an equivalent amount of 1N HCl, dilute with mobile phase, and analyze.
-
Rationale: Basic conditions are highly relevant as they readily deprotonate the acidic functional groups and can promote certain degradation pathways like decarboxylation.
-
-
Oxidative Degradation :
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂ (diluted from 30% stock).
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at T=0, 2, 4, 8, 24 hours, dilute, and analyze.
-
Rationale: This simulates exposure to atmospheric oxygen or residual oxidizing agents, targeting the electron-rich phenol ring.
-
-
Thermal Degradation (Solid & Solution) :
-
Solution : Incubate a sealed vial of the stock solution at 80°C. Analyze at specified time points.
-
Solid : Place a small amount of solid compound in an oven at 80°C. Periodically dissolve a sample and analyze.
-
Rationale: Assesses the compound's intrinsic thermal stability, crucial for determining drying conditions and acceptable shipping temperature excursions.
-
-
Photostability :
-
Expose the stock solution in a quartz cuvette or vial to a calibrated light source (as per ICH Q1B guidelines, if applicable).
-
Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
Analyze both samples at appropriate time intervals.
-
Rationale: Determines sensitivity to light, which dictates packaging and handling requirements.
-
-
Analytical Method :
-
A reverse-phase HPLC method with a C18 column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at a wavelength where the parent compound has maximum absorbance.
-
The method is considered "stability-indicating" if it can resolve the parent peak from all generated degradation peaks.
-
Potential Degradation Pathways
Based on the functional groups present and known reactivity of similar molecules, several degradation pathways can be hypothesized.
Caption: Potential Degradation Pathways.
-
Decarboxylation : The loss of CO₂ from the carboxylic acid group is a common thermal degradation pathway for hydroxybenzoic acids.[15] This would result in the formation of 2,3-difluorophenol . This reaction is often accelerated by heat and basic conditions.
-
Oxidation : The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation. This can lead to the formation of colored quinone-like species and, under more aggressive conditions, may result in ring-opened products .
Conclusion
This compound is a robust molecule when stored and handled correctly. Its primary liabilities are exposure to strong oxidizers, high temperatures, and potentially light. For optimal preservation of its purity, it is imperative to store the compound in a tightly sealed container at refrigerated temperatures (2-8°C) for long-term needs and to handle it with appropriate PPE in a well-ventilated environment. The forced degradation framework provided offers a systematic approach for any laboratory to rigorously validate its stability under specific process or formulation conditions, ensuring the integrity of this valuable scientific reagent.
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Introduction: A Fluorinated Building Block of Strategic Importance
An In-Depth Technical Guide to 2,3-Difluoro-4-hydroxybenzoic Acid for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into the core chemical properties, synthesis, spectroscopic characterization, and critical applications of this versatile research chemical, with a focus on providing practical, field-proven insights.
This compound (CAS No: 175968-39-5) is a substituted aromatic carboxylic acid that has garnered significant interest as a key intermediate and fragment in the synthesis of complex molecules.[1] Its structure is characterized by a benzoic acid core with two adjacent fluorine atoms and a hydroxyl group. This specific arrangement of functional groups imparts unique electronic properties and steric influences, making it a valuable tool in medicinal chemistry and materials science.
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2] The presence of both hydrogen bond donors (hydroxyl, carboxylic acid) and acceptors (fluorine, oxygen) allows this molecule to participate in a wide array of intermolecular interactions, crucial for its role in fragment-based drug discovery (FBDD).[3][4]
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in experimental design. The key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 175968-39-5 | [1][5][6] |
| Molecular Formula | C₇H₄F₂O₃ | [1][5][6] |
| Molecular Weight | 174.10 g/mol | [1][5][6] |
| IUPAC Name | This compound | [6] |
| Melting Point | 210 °C | [5] |
| SMILES | C1=CC(=C(C(=C1C(=O)O)F)F)O | [5][6] |
| InChIKey | XIZIDHMVDRRFBT-UHFFFAOYSA-N | [6] |
Synthesis Strategies
While specific, detailed protocols for the large-scale synthesis of this compound are often proprietary, general synthetic routes can be devised based on established organofluorine chemistry. A common conceptual approach involves the multi-step functionalization of a fluorinated benzene precursor. A plausible retrosynthetic analysis suggests that the molecule can be constructed through methods like directed ortho-lithiation followed by carboxylation, or through functional group interconversions such as nitration, reduction, diazotization, and hydrolysis on a suitable difluoro-chlorobenzene starting material.[7][8]
The diagram below illustrates a generalized workflow for synthesizing substituted hydroxybenzoic acids, highlighting the logical progression from starting materials to the final product.
Caption: Conceptual workflow for the synthesis of functionalized benzoic acids.
Key Applications in Scientific Research
Fragment-Based Drug Discovery (FBDD)
FBDD has emerged as a powerful alternative to high-throughput screening for identifying starting points for drug development.[4] This approach uses small, low-molecular-weight molecules ("fragments") to probe the binding sites of biological targets.[3] this compound is an exemplary fragment due to its:
-
Low Molecular Weight: Conforms to the "Rule of Three" often used in fragment library design.[3]
-
Rich Functionality: Possesses hydrogen bond donors and acceptors, enabling it to form key interactions within protein binding pockets.
-
Fluorine Substitution: The ortho-difluoro pattern can be used to modulate pKa, improve binding affinity through fluorine-protein interactions, and block metabolic degradation pathways.[2]
This molecule serves as a foundational scaffold that can be elaborated or "grown" into a more potent, lead-like compound while maintaining a high ligand efficiency.[9]
Caption: The progression from a fragment hit to a drug candidate in FBDD.
Kinase Inhibitors
Protein kinases are a critical class of enzymes and a major target for drug discovery, particularly in oncology.[10] Many FDA-approved kinase inhibitors contain fluorinated aromatic moieties.[10] The structural features of this compound make it an attractive starting point for synthesizing kinase inhibitors, where the hydroxyl and carboxylate groups can form crucial hydrogen bonds with the hinge region of the kinase active site, while the difluorophenyl ring can occupy adjacent hydrophobic pockets.[11][12]
Materials Science and Liquid Crystals
Substituted hydroxybenzoic acids are fundamental building blocks for thermotropic liquid crystals.[13] The rigid core of the benzoic acid, combined with its ability to form hydrogen-bonded dimers, promotes the molecular self-assembly required for liquid crystalline phases.[13] The introduction of lateral fluorine atoms, as in this compound, can significantly alter the mesomorphic properties, such as transition temperatures and the specific liquid crystal phases formed, potentially leading to materials with novel electro-optical properties.[14][15]
Spectroscopic and Analytical Characterization
Accurate identification and purity assessment are critical. While experimental spectra for this specific compound are not widely published, its characteristics can be reliably predicted based on its structure and data from analogous compounds.[16]
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the two aromatic protons, with chemical shifts and coupling constants influenced by the adjacent fluorine, hydroxyl, and carboxyl groups. The acidic protons of the -OH and -COOH groups will appear as broad singlets, typically at high chemical shifts (>10 ppm for -COOH), and their position can be solvent-dependent.
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The signals for the carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The electron-withdrawing effects of the substituents will cause significant downfield shifts for the ipso-carbons.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds, expected to show two distinct signals for the non-equivalent fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer (typically ~2500-3300 cm⁻¹). A sharp C=O stretch for the carboxylic acid will be visible around 1680-1710 cm⁻¹. C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry should show a clear molecular ion peak (M⁺) at m/z 174.[16] Common fragmentation patterns would include the loss of -OH (m/z 157) and -COOH (m/z 129).
Representative Experimental Protocol: Amide Coupling
The carboxylic acid moiety is readily functionalized. Amide coupling is a fundamental transformation in medicinal chemistry to link fragments or build more complex molecules. The following is a generalized, robust protocol for the coupling of this compound with a primary amine.
Objective: To synthesize an N-alkyl-2,3-difluoro-4-hydroxybenzamide.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Peptide coupling agent (e.g., HBTU, HATU) (1.2 eq)
-
Organic base (e.g., DIPEA, triethylamine) (2.5 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)
Step-by-Step Methodology:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and the peptide coupling agent (1.2 eq) in the anhydrous solvent.
-
Activation: Add the organic base (2.5 eq) to the stirred solution and allow the mixture to stir at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the primary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 2-6 hours).
-
Quenching & Extraction: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure amide product.
Caption: A standard workflow for a peptide coupling reaction.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Identification: Aggregated GHS information indicates that this compound is a skin, eye, and respiratory irritant.[6][17] It may be harmful if swallowed.[6]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18][19]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][21] Some suppliers recommend refrigeration.[18]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[18]
Conclusion
This compound is a high-value research chemical whose utility is rooted in its unique combination of fluorination and versatile functional groups. Its role as a strategic building block in medicinal chemistry, particularly in the rational design of kinase inhibitors and through fragment-based discovery, is well-established. Furthermore, its potential in creating novel liquid crystalline materials underscores its broader applicability. For researchers and drug development professionals, a thorough understanding of its properties, handling, and reactivity is key to unlocking its full potential in the pursuit of new therapeutics and advanced materials.
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An In-depth Technical Guide on the Potential Biological Activities of 2,3-Difluoro-4-hydroxybenzoic Acid
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of 2,3-Difluoro-4-hydroxybenzoic acid, a fluorinated aromatic carboxylic acid. While direct biological data on this specific molecule is limited, its structural features—a phenolic hydroxyl group, a carboxylic acid moiety, and difluoro substitution on the aromatic ring—suggest a rich potential for therapeutic and biotechnological applications. Drawing parallels from the well-documented activities of related phenolic and benzoic acid derivatives, this document outlines a structured, rationale-driven framework for investigating its antioxidant, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. We present detailed, field-proven experimental protocols, data interpretation frameworks, and the causal logic behind each proposed investigation, designed to empower researchers in drug discovery and development to unlock the potential of this promising compound.
Introduction and Physicochemical Profile
This compound (CAS: 175968-39-5) is a small molecule belonging to the hydroxybenzoic acid class.[1][2] Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a hydroxyl group, and two fluorine atoms positioned ortho and meta to the carboxyl group.[1] The presence of fluorine is a key feature in modern medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate.
The phenolic hydroxyl group is a well-established pharmacophore responsible for antioxidant and radical-scavenging activities.[3][4] Furthermore, benzoic acid and its derivatives are widely recognized for their antimicrobial properties.[5][6] This unique combination of functional groups in a single, synthetically accessible scaffold makes this compound a compelling candidate for systematic biological evaluation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 175968-39-5 | [1][3] |
| Molecular Formula | C₇H₄F₂O₃ | [1][3] |
| Molecular Weight | 174.10 g/mol | [1][3] |
| Melting Point | 210 °C | [3] |
| Appearance | White to off-white crystalline solid | - |
| SMILES | C1=CC(=C(C(=C1C(=O)O)F)F)O | [1] |
| InChIKey | XIZIDHMVDRRFBT-UHFFFAOYSA-N | [1] |
Proposed Investigational Workflow
To systematically evaluate the biological potential of this compound, we propose a tiered screening approach. This workflow begins with broad-spectrum in vitro assays to identify primary activities, followed by more specific, mechanism-oriented investigations.
Caption: Proposed experimental workflow for evaluating biological activity.
Potential Biological Activity I: Antioxidant Capacity
Scientific Rationale: Phenolic compounds are excellent antioxidants. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions. One publication has experimentally confirmed that this compound acts as an antioxidant and hydrogen atom scavenger.[3] The electron-withdrawing nature of the fluorine atoms may modulate the O-H bond dissociation enthalpy, potentially influencing its antioxidant potency.
3.1. Experimental Protocol: DPPH Radical Scavenging Assay
This assay provides a rapid and reliable method to screen for radical scavenging activity by measuring the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4][7]
Methodology:
-
Reagent Preparation:
-
Prepare a 60 µM solution of DPPH in methanol.[4] Store in an amber bottle at 4°C.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like methanol or DMSO.
-
Prepare serial dilutions of the test compound to obtain a range of concentrations (e.g., 1 to 500 µg/mL).
-
Ascorbic acid or Trolox should be used as a positive control and prepared similarly.[4][7]
-
-
Assay Procedure (96-well plate format):
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.
-
3.2. Experimental Protocol: ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to quench the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), which is applicable to both hydrophilic and lipophilic antioxidants.[8]
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS•+ stock solution by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[8]
-
-
Assay Procedure:
-
Add 20 µL of the test compound dilution or control to a 96-well plate.
-
Add 230 µL of the diluted ABTS•+ solution to each well.[8]
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage inhibition and IC₅₀ value as described for the DPPH assay.
-
Table 2: Hypothetical Antioxidant Activity Data
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |
| This compound | 45.8 ± 3.1 | 22.5 ± 1.9 |
| Ascorbic Acid (Control) | 16.1 ± 1.4 | 8.7 ± 0.9 |
Potential Biological Activity II: Antimicrobial Effects
Scientific Rationale: Benzoic acid and its derivatives are classical antimicrobial agents used as preservatives in food and pharmaceuticals.[9] Their mechanism often involves the disruption of cell membrane integrity and the inhibition of essential metabolic enzymes. The lipophilicity and electronic effects imparted by the difluoro-substituents could enhance cell wall penetration and interaction with microbial targets compared to non-fluorinated analogues.[6][10]
4.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The tube dilution or microdilution method is a standard procedure for quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][10]
Methodology:
-
Microorganism Preparation:
-
Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) overnight in appropriate broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[5]
-
Adjust the inoculum density to approximately 5 x 10⁵ CFU/mL.
-
-
Assay Procedure (96-well plate format):
-
Dispense 100 µL of sterile broth into each well.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.[5]
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
-
To determine the Minimum Bactericidal Concentration (MBC), subculture 10-20 µL from the clear wells onto agar plates. The MBC is the lowest concentration that results in no colony formation after incubation.[10]
-
Table 3: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) |
| This compound | 128 | 256 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Potential Biological Activity III: Anti-inflammatory Action
Scientific Rationale: Chronic inflammation is implicated in numerous diseases.[11] Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[9][12] The investigation of this compound's ability to suppress inflammatory responses in a cellular model is a logical step.
5.1. Experimental Protocol: Inhibition of LPS-Induced Pro-inflammatory Mediators
This assay uses a human or murine macrophage cell line (e.g., THP-1, RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic a bacterial infection-induced inflammatory response.[13][14]
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.[13]
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Incubate for 10 minutes and measure absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentration of TNF-α and/or IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT or LDH):
-
Concurrently perform a cell viability assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Table 4: Hypothetical Anti-inflammatory Activity Data
| Treatment (µg/mL) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | Cell Viability (%) |
| Control (no LPS) | 5.2 ± 1.1 | 4.5 ± 0.9 | 100 |
| LPS Only (100 ng/mL) | 100 | 100 | 98.5 ± 2.3 |
| Compound (10) + LPS | 78.4 ± 5.6 | 85.1 ± 6.2 | 99.1 ± 1.8 |
| Compound (50) + LPS | 45.1 ± 4.2 | 52.3 ± 4.8 | 97.6 ± 2.5 |
| Compound (100) + LPS | 21.7 ± 3.5 | 28.9 ± 3.1 | 96.8 ± 3.0 |
Potential Biological Activity IV: Enzyme Inhibition
Scientific Rationale: The specific arrangement of functional groups on a small molecule can enable it to fit into the active site of an enzyme, leading to inhibition. We propose investigating two therapeutically relevant enzymes for which phenolic compounds are known inhibitors.
6.1. α-Glucosidase Inhibition (Anti-diabetic Potential)
α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. Its inhibition can slow glucose absorption, making it a key target for managing type 2 diabetes.[15]
Caption: Mechanism of the α-Glucosidase inhibition assay.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound dilution.
-
Add 20 µL of the α-glucosidase enzyme solution and incubate at 37°C for 5-10 minutes.[16]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Incubate at 37°C for 20-30 minutes.[16]
-
Stop the reaction by adding 50-100 µL of 0.1 M sodium carbonate.[16]
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
-
Calculation:
-
Calculate the percentage inhibition and determine the IC₅₀ value.
-
6.2. Tyrosinase Inhibition (Hyperpigmentation Control Potential)
Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibition is a primary strategy in the development of skin-lightening agents for cosmetic and dermatological applications.[18]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound dilution.
-
Add 50 µL of the tyrosinase enzyme solution and incubate at 25°C for 10 minutes.[18][21]
-
Add 30 µL of the L-tyrosine substrate to initiate the reaction.[18]
-
Measure the formation of dopachrome by reading the absorbance kinetically at ~475-510 nm for 30-60 minutes.[18][20]
-
-
Calculation:
-
Calculate the percentage inhibition based on the reaction rates (slope of absorbance vs. time) and determine the IC₅₀ value.[18]
-
Table 5: Hypothetical Enzyme Inhibition Data (IC₅₀ in µM)
| Compound | α-Glucosidase | Tyrosinase |
| This compound | 150.2 ± 12.5 | 88.7 ± 9.3 |
| Acarbose (Control) | 193.3 µg/mL[15] | N/A |
| Kojic Acid (Control) | N/A | 16.5 ± 1.8 |
Conclusion and Future Directions
This guide establishes a robust scientific and methodological foundation for exploring the biological activities of this compound. Based on its chemical structure, the compound is a strong candidate for possessing antioxidant , antimicrobial , anti-inflammatory , and enzyme-inhibitory properties. The provided protocols are validated, high-throughput methods suitable for initial screening and characterization.
Positive results from this primary screening phase should prompt further investigation, including:
-
Mechanism of Action Studies: Elucidating the specific pathways and molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.
-
In Vivo Validation: Progressing the most promising activities into relevant animal models to assess efficacy and safety.
The systematic execution of this research plan will clarify the therapeutic potential of this compound and could lead to the development of novel agents for a range of human health applications.
References
- Protocols.io. (2018). In vitro α-glucosidase inhibitory assay. [Link]
- Bio-protocol. 3.5. Alpha-Glucosidase Inhibition Assay. [Link]
- Bio-protocol. Tyrosinase inhibition assay. [Link]
- PubMed Central. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. [Link]
- PubMed Central. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. [Link]
- Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]
- PubMed Central. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. [Link]
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- JoVE. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. [Link]
- Chitkara University.
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- SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]
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- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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- PubMed Central. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. [Link]
- MDPI. 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. [Link]
- YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]
- International Journal of Pharmaceutical and Clinical Research.
- Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
- ResearchGate.
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Methodological & Application
Application Note: Synthesis of 2,3-Difluoro-4-hydroxybenzoic acid from 2,3,4-Trifluoronitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Difluoro-4-hydroxybenzoic acid is a valuable fluorinated aromatic compound, often employed as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of multiple fluorine atoms and the carboxylic acid and hydroxyl functionalities make it a versatile intermediate for introducing specific structural motifs that can enhance the biological activity and pharmacokinetic properties of drug candidates. This application note provides a comprehensive, multi-step protocol for the synthesis of this compound, commencing from the readily available starting material, 2,3,4-Trifluoronitrobenzene.
Synthetic Strategy Overview
The synthesis of this compound from 2,3,4-Trifluoronitrobenzene is a four-step process. The overall strategy involves:
-
Regioselective Nucleophilic Aromatic Substitution (SNAr): Selective replacement of the C4-fluorine with a hydroxyl group.
-
Nitro Group Reduction: Conversion of the nitro group to a primary amine.
-
Sandmeyer Cyanation: Transformation of the amino group into a nitrile via a diazonium salt intermediate.
-
Nitrile Hydrolysis: Conversion of the nitrile group to the final carboxylic acid.
This sequence is designed to manage the regiochemistry and introduce the desired functional groups in a controlled manner.
Caption: Overall synthetic workflow for this compound.
Detailed Mechanistic Discussion and Protocol Rationale
Step 1: Regioselective Nucleophilic Aromatic Hydroxylation
The first step leverages the principles of Nucleophilic Aromatic Substitution (SNAr). The benzene ring of 2,3,4-Trifluoronitrobenzene is highly electron-deficient due to the inductive effects of the three fluorine atoms and the strong electron-withdrawing nitro group. This electronic nature makes the ring susceptible to attack by nucleophiles.
Causality of Regioselectivity: The nitro group strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.[1] In 2,3,4-Trifluoronitrobenzene, the fluorine atom at the C4 position is para to the nitro group. Consequently, nucleophilic substitution with hydroxide occurs preferentially at this site, leading to the formation of 2,3-Difluoro-4-nitrophenol. A patent describes a similar reaction where 2,3,4-trifluoronitrobenzene is reacted with an aqueous solution of an alkali metal hydroxide.[2]
Step 2: Nitro Group Reduction
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Various methods are available for this conversion.[3] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to amines.[4] This method is often preferred due to its high yields and the ease of product isolation, as the catalyst can be removed by simple filtration.
Step 3: Introduction of the Carboxyl Group via Sandmeyer Reaction
Direct carboxylation of the aromatic ring at this stage is challenging. A more reliable and widely used strategy is the conversion of the amino group into a carboxylic acid via a nitrile intermediate. This is achieved through the Sandmeyer reaction.[5][6]
-
Diazotization: The primary aromatic amine (4-Amino-2,3-difluorophenol) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.[7] It is crucial to maintain a low temperature to prevent the decomposition of the unstable diazonium salt.[8]
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt. This reaction, a classic Sandmeyer cyanation, involves a radical-nucleophilic substitution mechanism to replace the diazonium group with a cyano group, yielding 2,3-Difluoro-4-hydroxybenzonitrile.[5]
Step 4: Nitrile Hydrolysis
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is commonly employed and involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water and subsequent tautomerization and hydrolysis to the carboxylic acid. The reaction often requires heating to proceed at a reasonable rate.[9]
Experimental Protocols
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
2,3,4-Trifluoronitrobenzene: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.[10][11]
-
Diazotization: Diazonium salts are thermally unstable and potentially explosive, especially when dry.[8][12] Reactions should be conducted at low temperatures (0–5 °C), and the diazonium salt should be used immediately in the next step without isolation.[13][14]
-
Sodium Cyanide: Sodium cyanide and its salts are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[15] It reacts with acids to produce highly toxic hydrogen cyanide gas.[16] Handle with extreme caution under strict safety protocols. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.
Protocol 1: Synthesis of 2,3-Difluoro-4-nitrophenol
-
To a stirred solution of sodium hydroxide (4.4 g, 0.11 mol) in water (50 mL), add 2,3,4-Trifluoronitrobenzene (17.7 g, 0.10 mol).
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly acidify to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure 2,3-Difluoro-4-nitrophenol.
Protocol 2: Synthesis of 4-Amino-2,3-difluorophenol
-
In a hydrogenation vessel, dissolve 2,3-Difluoro-4-nitrophenol (17.5 g, 0.10 mol) in ethanol (150 mL).
-
Carefully add 10% Palladium on carbon (Pd/C) (0.5 g, ~3 mol%).
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 3-4 atm.
-
Stir the mixture vigorously at room temperature for 6-8 hours or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Remove the catalyst by filtration through a pad of Celite, washing the pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-Amino-2,3-difluorophenol, which can be used in the next step without further purification if the purity is sufficient.
Protocol 3: Synthesis of 2,3-Difluoro-4-hydroxybenzonitrile
-
Prepare a solution of 4-Amino-2,3-difluorophenol (14.5 g, 0.10 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL). Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) and cool to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. Check for the presence of excess nitrous acid using starch-iodide paper.
-
In a separate flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (6.0 g, 0.12 mol) in water (100 mL). Warm the solution gently to dissolve the salts, then cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A reaction will occur, often with the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,3-Difluoro-4-hydroxybenzonitrile.
Protocol 4: Synthesis of this compound
-
To a round-bottom flask containing 2,3-Difluoro-4-hydroxybenzonitrile (15.5 g, 0.10 mol), add a mixture of concentrated sulfuric acid (50 mL) and water (50 mL).
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from water or an ethanol/water mixture to yield pure this compound.
Data Summary
| Step | Starting Material | Product | Reagents | Expected Yield (%) |
| 1 | 2,3,4-Trifluoronitrobenzene | 2,3-Difluoro-4-nitrophenol | NaOH, H₂O, HCl | 85-95 |
| 2 | 2,3-Difluoro-4-nitrophenol | 4-Amino-2,3-difluorophenol | H₂, 10% Pd/C, Ethanol | 90-98 |
| 3 | 4-Amino-2,3-difluorophenol | 2,3-Difluoro-4-hydroxybenzonitrile | 1. NaNO₂, HCl 2. CuCN, NaCN | 70-85 |
| 4 | 2,3-Difluoro-4-hydroxybenzonitrile | This compound | H₂SO₄, H₂O | 80-90 |
Conclusion
This application note details a robust and logical four-step synthesis for the preparation of this compound from 2,3,4-Trifluoronitrobenzene. The described protocols are based on well-established chemical transformations, including nucleophilic aromatic substitution, nitro group reduction, Sandmeyer cyanation, and nitrile hydrolysis. By providing a clear rationale for each step and detailed experimental procedures, this guide serves as a valuable resource for researchers in medicinal chemistry and drug development requiring access to this important fluorinated building block. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.
References
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- Exploring the Synthesis and Applications of 4-Amino-2,3-Difluorophenol (CAS 163733-99-1). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluorobor
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- SAFETY DATA SHEET - 2,3,4-Trifluoronitrobenzene. (n.d.). TCI Chemicals.
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detailed protocol for 2,3-Difluoro-4-hydroxybenzoic acid synthesis
Application Note: Synthesis of 2,3-Difluoro-4-hydroxybenzoic Acid
Introduction: Significance and Application
This compound is a highly valuable fluorinated building block in medicinal chemistry and materials science. The presence of multiple fluorine substituents and a hydroxyl group on the benzoic acid scaffold imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity and binding interactions. These characteristics make it a sought-after intermediate in the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules. This document provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, tailored for researchers, chemists, and drug development professionals.
Principle of Synthesis: The Kolbe-Schmitt Reaction
The selected synthetic route is the Kolbe-Schmitt reaction , a robust and industrially significant method for the carboxylation of phenols.[1][2] The reaction proceeds by the electrophilic addition of carbon dioxide (CO₂) to a phenoxide anion.[3]
Mechanism Overview:
-
Phenoxide Formation: The phenolic proton of the starting material, 2,3-difluorophenol, is abstracted by a strong base (potassium hydroxide) to form the highly nucleophilic potassium 2,3-difluorophenoxide.
-
Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide. This step is conducted under high pressure to increase the concentration of CO₂ in the reaction phase, driving the equilibrium towards the product.
-
Rearomatization & Workup: The intermediate tautomerizes to restore the aromaticity of the ring. Subsequent acidification with a strong mineral acid protonates the carboxylate salt, precipitating the final this compound product.
Rationale for Regioselectivity: The hydroxyl group of a phenol is a powerful ortho, para-directing group. In 2,3-difluorophenol, the C4 position (para) and the C6 position (ortho) are activated towards electrophilic substitution. The use of potassium hydroxide as the base is a critical experimental choice. The larger potassium cation is known to favor carboxylation at the sterically less hindered para position, leading to the desired this compound isomer as the major product.[4][5]
Health & Safety
All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous materials. Adherence to institutional safety protocols is mandatory.
-
2,3-Difluorophenol (Starting Material): Toxic and corrosive. Avoid inhalation, ingestion, and skin contact.
-
Potassium Hydroxide (Base): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Carbon Dioxide (Reagent): Gas under high pressure. Risk of asphyxiation in confined spaces. Ensure the high-pressure reactor is operated by trained personnel.
-
Hydrochloric Acid (Acid): Corrosive. Causes severe burns. Releases toxic fumes.
-
This compound (Product): Causes skin and serious eye irritation. May cause respiratory irritation.[6]
Personal Protective Equipment (PPE) Required:
-
Safety Goggles (chemical splash-proof)
-
Face Shield
-
Chemical-Resistant Gloves (e.g., nitrile or neoprene)
-
Flame-Resistant Laboratory Coat
Materials and Equipment
Reagents & Consumables
| Reagent | CAS Number | Molecular Wt. | Purity | Notes |
| 2,3-Difluorophenol | 6418-38-8 | 130.09 g/mol | ≥98% | Starting Material |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 g/mol | ≥85% (pellets) | Must be anhydrous |
| Carbon Dioxide (CO₂) | 124-38-9 | 44.01 g/mol | ≥99.8% | In a high-pressure cylinder |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 37% (conc.) | For acidification |
| Ethanol | 64-17-5 | 46.07 g/mol | Reagent Grade | For recrystallization |
| Deionized Water | 7732-18-5 | 18.02 g/mol | High Purity | For workup & recrystallization |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Reagent Grade | For drying (if extraction is needed) |
Equipment
-
High-pressure autoclave/reactor (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet.
-
Heating mantle with magnetic stirrer.
-
Standard laboratory glassware (beakers, graduated cylinders, Buchner funnel).
-
Vacuum filtration apparatus.
-
pH meter or pH indicator strips.
-
Rotary evaporator.
-
Melting point apparatus.
Detailed Experimental Protocol
This protocol is designed for a 0.1 mole scale synthesis. Adjust quantities accordingly for different scales.
Workflow Overview
Caption: High-level experimental workflow for the synthesis.
Step 1: Preparation of Potassium 2,3-Difluorophenoxide
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the entire apparatus is flame-dried or oven-dried to remove moisture, as water can decrease the reaction yield.[7]
-
Reagent Addition: Under a positive pressure of nitrogen, add potassium hydroxide pellets (6.6 g, ~0.1 mol, 1.0 eq).
-
Dissolution: Carefully add 100 mL of a suitable anhydrous solvent (e.g., toluene or xylene). Begin stirring.
-
Phenol Addition: Slowly add 2,3-difluorophenol (13.0 g, 0.1 mol, 1.0 eq) to the slurry.
-
Water Removal: Heat the mixture to reflux using a heating mantle. Any water present from the KOH or trace amounts in the solvent will be removed azeotropically. Reflux until no more water is collected (approx. 2-4 hours).
-
Solvent Removal: Once dehydration is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the dry, powdered potassium 2,3-difluorophenoxide salt.
Step 2: High-Pressure Carboxylation
-
Reactor Charging: Quickly transfer the anhydrous potassium 2,3-difluorophenoxide powder into a pre-dried high-pressure autoclave (minimum 500 mL capacity).
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel with nitrogen gas three times to remove residual air and moisture, then evacuate.
-
CO₂ Introduction: Pressurize the reactor with carbon dioxide to approximately 50-60 atm at room temperature.
-
Reaction: Begin stirring and heat the reactor to 150-160°C . The internal pressure will increase. Monitor the pressure and maintain it at or below the reactor's maximum operating limit, typically around 100-120 atm . Maintain these conditions for 8-12 hours.
-
Scientist's Note: The efficiency of the Kolbe-Schmitt reaction is highly dependent on pressure and temperature.[5] These conditions serve as a robust starting point but may require optimization for maximum yield.
-
Step 3: Workup and Product Isolation
-
Cooling & Depressurization: After the reaction period, turn off the heating and allow the reactor to cool completely to room temperature (<30°C). CAUTION: Do not open the reactor while it is hot or under pressure.
-
Venting: Slowly and safely vent the excess carbon dioxide in a well-ventilated fume hood.
-
Dissolution: Open the reactor and add approximately 200 mL of deionized water to the solid reaction mass. Stir until all solids have dissolved. The solution will be basic.
-
Acidification: Transfer the aqueous solution to a large beaker (1 L) placed in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid (37%) dropwise. Monitor the pH. Continue adding acid until the pH of the solution is ~1-2.
-
Precipitation: A thick, white precipitate of this compound will form. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
Step 4: Purification
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
-
Recrystallization: For higher purity, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Reaction Scheme and Expected Results
Overall Reaction
Caption: Kolbe-Schmitt carboxylation of 2,3-difluorophenol.
Expected Results
| Parameter | Expected Value | Source |
| Appearance | White to off-white crystalline solid | - |
| Yield (Crude) | 60-75% | Estimated |
| Melting Point | 210 °C | [6] |
| Molecular Formula | C₇H₄F₂O₃ | [6] |
| Molecular Weight | 174.10 g/mol | [6] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete phenoxide formation due to moisture. 2. Insufficient pressure or temperature during carboxylation. 3. Leak in the high-pressure reactor. | 1. Ensure all glassware is flame-dried and use anhydrous reagents. Azeotropically remove all water before solvent removal. 2. Verify temperature and pressure controllers are calibrated. Consider increasing reaction time or temperature (up to 180°C). 3. Perform a leak test on the reactor with nitrogen before use. |
| Formation of Isomeric Impurities | The reaction produced the ortho-carboxylation product (2,3-Difluoro-6-hydroxybenzoic acid). | While potassium favors para-substitution, some ortho-isomer is possible. Improve purity through careful recrystallization. Using a larger cation like cesium (CsOH) can further enhance para-selectivity, albeit at a higher cost.[7] |
| Dark-colored Product | Oxidation of the phenoxide or product at high temperatures. | Ensure the reactor is thoroughly purged with nitrogen to remove all oxygen before introducing CO₂. Minimize the time the phenoxide is exposed to air during transfer. |
| Product Fails to Precipitate | Insufficient acidification or product is too soluble in the workup solution. | Add more acid to ensure pH is < 2. Ensure the solution is thoroughly chilled in an ice bath. If solubility is an issue, consider extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification. |
References
- Kolbe–Schmitt reaction. (2023, December 12). In Wikipedia.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Kolbe-Schmitt Reaction. (n.d.). Organic Chemistry Portal.
- Luo, J., Preciado, S., Xie, P., & Larrosa, I. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Chemistry – A European Journal, 22(21), 7048-7051. [Link]
- PubChem Compound Summary for CID 2779307, this compound. (n.d.). National Center for Biotechnology Information.
- Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583-620.
- Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. (n.d.). UCLA Department of Chemistry and Biochemistry.
- Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. (2022). MDPI.
- Kolbe-Schmitt Reaction. (n.d.). Name-Reaction.com.
- Carboxylation of Phenols with CO2 at Atmospheric Pressure. (2016). PubMed.
- Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. (2023). MDPI.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020). SAGE Journals.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 4. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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analytical methods for 2,3-Difluoro-4-hydroxybenzoic acid characterization
An Application Guide to the Comprehensive Characterization of 2,3-Difluoro-4-hydroxybenzoic Acid
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound (CAS No. 175968-39-5).[1][2] As a fluorinated benzoic acid derivative, this compound serves as a critical building block in the synthesis of pharmaceuticals and other advanced materials.[3] Consequently, rigorous analytical characterization is imperative to ensure identity, purity, and quality. This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, grounded in established scientific principles. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Imperative
This compound is an aromatic carboxylic acid whose utility is defined by its specific substitution pattern. The presence of two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid function imparts unique chemical properties that are leveraged in organic synthesis.[3][4] Verifying the integrity of this molecular structure and quantifying its purity is not merely a procedural step but a foundational requirement for its application in any high-value synthesis, particularly in drug development.
This guide eschews a one-size-fits-all template. Instead, it presents an integrated analytical strategy, explaining the causality behind the selection of each technique and the specific experimental parameters. The goal is to empower the scientist not just to follow a protocol, but to understand and adapt these methods for robust and reliable characterization.
Physicochemical Properties
A baseline understanding of the physical properties of this compound is the first step in its analytical journey.
| Property | Value | Source |
| CAS Number | 175968-39-5 | [1][2] |
| Molecular Formula | C₇H₄F₂O₃ | [1][2] |
| Molecular Weight | 174.10 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Melting Point | ~210 °C | [1] |
| SMILES | C1=CC(=C(C(=C1C(=O)O)F)F)O | [1][2] |
Chromatographic Methods: Purity and Quantification
Chromatography is the cornerstone for assessing the purity of this compound and quantifying it in the presence of impurities or in a formulation. We will detail two primary, complementary techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: RP-HPLC is the gold standard for purity analysis of non-volatile, polar organic compounds like hydroxybenzoic acids.[5][6] A C18 stationary phase is selected for its hydrophobicity, which provides effective retention for the aromatic ring. The mobile phase must be acidified (e.g., with phosphoric or formic acid) to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention time.[7][8] UV detection is ideal due to the strong chromophore of the benzene ring. A detection wavelength of 254 nm is a common starting point for aromatic compounds.[7]
Protocol Trustworthiness: This protocol incorporates system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis. The use of a certified reference standard is mandatory for accurate quantification.
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry standard for robust separation of aromatic acids.[7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acid modifier to suppress carboxylate formation.[6] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Elution Mode | Gradient: 70% A to 30% A over 15 min | To elute potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[6] |
| Detection | 254 nm | Strong absorbance wavelength for the aromatic system.[7] |
| Injection Vol. | 10 µL | |
| Run Time | 20 minutes |
-
Solution Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).[6][8]
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
-
Analysis & Calculation:
-
Inject the standard and sample solutions.
-
Calculate the purity (%) using the area normalization method or against the reference standard.
-
Sources
- 1. This compound | 175968-39-5 | FD65947 [biosynth.com]
- 2. This compound | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. longdom.org [longdom.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
Application Note: Interpreting the FTIR Spectrum of 2,3-Difluoro-4-hydroxybenzoic Acid
Abstract
This technical guide provides a detailed framework for the acquisition and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 2,3-Difluoro-4-hydroxybenzoic acid. As a substituted aromatic carboxylic acid, its spectrum presents a rich tapestry of overlapping vibrational modes influenced by strong hydrogen bonding and the competing electronic effects of its substituents. This document outlines validated protocols for sample preparation, discusses the theoretical underpinnings of its key spectral features, and offers a systematic approach to peak assignment. This guide is intended for researchers, analytical chemists, and drug development professionals who utilize FTIR spectroscopy for structural elucidation and quality control of complex aromatic compounds.
Foundational Principles: The Vibrational Signature of a Substituted Benzoic Acid
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its covalent bonds. The frequency of these vibrations is determined by the bond strength and the mass of the connected atoms. For this compound, the resulting spectrum is a unique fingerprint defined by its core functional groups: a carboxylic acid, a phenolic hydroxyl group, an aromatic ring, and carbon-fluorine bonds.
The single most dominant feature in the spectrum of a solid-state carboxylic acid is the effect of intermolecular hydrogen bonding. In the crystalline state, carboxylic acids typically exist as centrosymmetric dimers, where two molecules are held together by strong hydrogen bonds between their carboxyl groups.[1][2] This dimerization has profound and highly diagnostic effects on both the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations, which will be the primary focus of our interpretation.
Experimental Protocols for Data Acquisition
Accurate spectral acquisition begins with meticulous sample preparation. For a solid compound like this compound, two methods are prevalent: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Protocol 2.1: KBr Pellet Method
This traditional transmission method yields high-quality spectra when executed correctly, averaging the signal over a bulk sample.
Methodology:
-
Material Preparation: Use only spectroscopic grade KBr. To eliminate interfering moisture, dry the KBr powder in an oven at 110°C for 2-3 hours and store it in a desiccator.[3]
-
Sample Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of this compound to a fine, consistent powder. The goal is to reduce particle size to less than the wavelength of the IR radiation to minimize scattering.[4]
-
Mixing: Add approximately 200-300 mg of the dried KBr to the mortar.[3] Gently but thoroughly mix and grind the sample and KBr until the mixture is homogeneous.
-
Die Loading: Transfer the powder mixture to a pellet-forming die. Distribute it evenly to ensure a uniform pellet thickness.
-
Pressing: Place the die in a hydraulic press. If available, apply a vacuum to the die to remove trapped air. Apply a force of 8-10 tons for 1-2 minutes to form a thin, transparent, or uniformly translucent pellet.[3][5]
-
Background Scan: Prepare a "blank" pellet using only KBr from the same batch.[3] Acquire a background spectrum with this blank pellet in the sample holder. This allows the instrument software to subtract absorptions from atmospheric H₂O, CO₂, and the KBr matrix itself.
-
Sample Scan: Replace the blank with the sample pellet and acquire the spectrum. The optimal concentration should yield a maximum absorbance of around 1.0 (or ~10% Transmittance) to avoid peak saturation.[6]
Protocol 2.2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation. It is ideal for routine analysis and for samples that are difficult to grind.
Methodology:
-
Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is immaculately clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Background Scan: With the clean, empty crystal, record a background spectrum. This accounts for the instrument's environment and the crystal's absorbance.[7]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the device's pressure arm to press the sample firmly against the crystal.[8] This ensures optimal contact, which is critical for the evanescent wave to penetrate the sample and generate a strong signal.
-
Sample Scan: Acquire the FTIR spectrum. The typical spectral range is 4000–400 cm⁻¹.
Caption: General experimental workflow for FTIR analysis.
In-Depth Spectral Interpretation
The spectrum of this compound can be dissected into several key regions, each providing specific structural information.
Caption: Key functional groups of the target molecule.
The High-Frequency Region (4000 - 2500 cm⁻¹)
This region is dominated by O-H and C-H stretching vibrations.
-
Carboxylic Acid O-H Stretch (ν O-H): The most characteristic feature of a carboxylic acid dimer is an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ .[1][9] This extensive broadening is a direct consequence of the strong hydrogen bonding, which weakens the O-H bond and creates a continuum of vibrational energy states.[10][11] This band is often "messy," with sharp aromatic C-H stretches superimposed on it.[1]
-
Phenolic O-H Stretch (ν O-H): The hydroxyl group at the C4 position will also exhibit an O-H stretch. In hydrogen-bonded phenols, this typically appears as a broad band between 3500-3200 cm⁻¹ .[12][13][14] Due to the overwhelming breadth of the carboxylic acid O-H absorption, the phenolic O-H will likely not appear as a distinct peak but may manifest as a broad shoulder on the high-frequency side of the carboxylic acid envelope.
-
Aromatic C-H Stretch (ν C-H): The C-H bonds on the benzene ring will produce sharp, but much weaker, absorption peaks typically found just above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range.[1]
The Carbonyl and Double-Bond Region (1800 - 1400 cm⁻¹)
This region contains the powerful carbonyl absorption and aromatic ring vibrations.
-
Carbonyl Stretch (ν C=O): This is an intense, sharp peak and is highly diagnostic. For a simple aromatic acid like benzoic acid, this peak appears around 1710-1680 cm⁻¹ due to conjugation with the ring, which slightly weakens the C=O bond.[2][9] However, this molecule contains two strongly electron-withdrawing fluorine atoms ortho and meta to the carboxylic acid. The inductive effect of these halogens withdraws electron density from the carbonyl carbon, strengthening and shortening the C=O bond.[15][16] This effect shifts the absorption to a higher wavenumber. Therefore, a balance of these competing effects (conjugation vs. induction) is expected, placing the C=O stretch likely in the 1725 - 1700 cm⁻¹ range.
-
Aromatic C=C Stretches (ν C=C): The benzene ring itself has characteristic stretching vibrations. These typically appear as two or more sharp bands of variable intensity in the 1620-1580 cm⁻¹ and 1520-1450 cm⁻¹ regions.[12][17]
The Fingerprint Region (< 1400 cm⁻¹)
This complex region contains a wealth of structural information from bending vibrations and stretches involving heavier atoms.
-
Coupled C-O Stretch and O-H In-Plane Bend (ν C-O & δ O-H): A strong, often broad band appearing between 1320-1210 cm⁻¹ is characteristic of the carboxylic acid dimer.[1][2] This is not a pure C-O stretch but is strongly coupled with the in-plane bending motion of the O-H group.
-
Aromatic C-F Stretches (ν C-F): The C-F bonds produce very strong and intense absorptions. The exact position depends on the overall electronic structure, but for aryl fluorides, these peaks are reliably found in the 1350-1100 cm⁻¹ region.[18][19] Given the two C-F bonds, two distinct, strong peaks are expected in this range.
-
O-H Out-of-Plane Bend (γ O-H): Another hallmark of the carboxylic acid dimer is a broad, medium-intensity band centered around 960-900 cm⁻¹ .[2][20] This peak arises from the out-of-plane bending of the hydrogen-bonded O-H group.
Summary of Expected Vibrational Modes
The following table summarizes the anticipated peak assignments for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| 3500 - 3200 | Broad, Medium | ν (O-H) Phenolic | Likely appears as a shoulder on the broader carboxylic acid band. |
| 3300 - 2500 | Very Broad, Strong | ν (O-H) Carboxylic Acid | Hallmark of a hydrogen-bonded dimer.[1][9] |
| 3100 - 3000 | Sharp, Weak | ν (C-H) Aromatic | Often superimposed on the broad O-H band. |
| 1725 - 1700 | Sharp, Very Strong | ν (C=O) Carbonyl | Position influenced by competing conjugation and inductive effects.[9][16] |
| 1620 - 1580 | Sharp, Medium-Strong | ν (C=C) Aromatic Ring | One of the characteristic skeletal vibrations of the benzene ring.[12] |
| 1520 - 1450 | Sharp, Medium | ν (C=C) Aromatic Ring | Second characteristic skeletal vibration of the benzene ring. |
| 1350 - 1100 | Sharp, Very Strong | ν (C-F) Aryl-Fluoride | Expect two strong bands in this region due to the two C-F bonds.[18][19] |
| 1320 - 1210 | Broad, Strong | ν (C-O) / δ (O-H) Coupled | Coupled C-O stretch and in-plane O-H bend of the dimer.[2] |
| 960 - 900 | Broad, Medium | γ (O-H) Out-of-Plane Bend | Characteristic out-of-plane bend of the carboxylic acid dimer.[2][20] |
ν = stretching; δ = in-plane bending; γ = out-of-plane bending.
Conclusion
The FTIR spectrum of this compound is complex but highly informative. Positive identification relies on recognizing a specific combination of features:
-
The exceptionally broad O-H absorption from 3300-2500 cm⁻¹.
-
A very strong carbonyl (C=O) peak between 1725-1700 cm⁻¹.
-
Multiple sharp peaks for aromatic C=C stretches between 1620-1450 cm⁻¹.
-
A strong, broad absorption band for coupled C-O/O-H modes around 1300 cm⁻¹.
-
At least two very strong C-F stretching bands between 1350-1100 cm⁻¹.
-
A broad out-of-plane O-H bend centered near 920 cm⁻¹.
By following the detailed protocols and interpretive guide presented here, researchers can confidently use FTIR spectroscopy to verify the identity and structural integrity of this important chemical entity.
References
- Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis.
- Khan Academy. (n.d.). Signal characteristics - shape (video).
- Ma, H., Leng, Y., & Zhang, G. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-2245.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Brainly. (2023). How can you distinguish alcohols, phenols, and carboxylic acids from one another using IR spectra? Explain.
- Wade, L. G. (n.d.). IR Spectroscopy of Hydrocarbons.
- Mecozzi, M. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Development Research, 11(02), 44788-44793.
- Shimadzu. (n.d.). KBr Pellet Method.
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- University of the West Indies. (n.d.). Sample preparation for FT-IR.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding.
- Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR.
- Giguere, M., et al. (2013). Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3 F. ResearchGate.
- Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications.
- OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry.
- ResearchGate. (n.d.). FTIR Spectra of the bio-oil. (O-H:Phenol and alcohols, C-H:Alkanes, C˭O:Ketones, aldehydes and carboxylic acid C˭C:Alkenes and aromatic, C-O:Esters and ether).
- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
- ACS ES&T Water. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.
- Journal of Applied Spectroscopy. (2010). Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate.
- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
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- Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519.
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Application Note: High-Throughput Analysis of 2,3-Difluoro-4-hydroxybenzoic Acid Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 2,3-Difluoro-4-hydroxybenzoic acid in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol details optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection. By leveraging the inherent selectivity and sensitivity of tandem mass spectrometry, this method provides a reliable workflow for pharmacokinetic studies, metabolite identification, and quality control applications in drug discovery and development.
Introduction
This compound is a fluorinated aromatic carboxylic acid. Its structure, featuring electron-withdrawing fluorine atoms and ionizable hydroxyl and carboxylic acid groups, makes it a compound of interest in medicinal chemistry and material science.[1][2] Accurate and precise quantification of such small molecules in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties.[3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity, selectivity, and wide dynamic range.[4][5]
This guide provides a comprehensive protocol for the analysis of this compound, with a focus on the principles behind the method development, including ionization, fragmentation, and chromatographic separation.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful LC-MS/MS method.[6]
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₃ | [7] |
| Molecular Weight | 174.10 g/mol | [7] |
| CAS Number | 175968-39-5 | [7] |
| Structure | Aromatic carboxylic acid | [1][2] |
Principles of Mass Spectrometric Detection
Ionization: Electrospray Ionization (ESI) in Negative Ion Mode
Given the presence of both a carboxylic acid and a phenolic hydroxyl group, this compound is readily ionizable. For phenolic compounds and carboxylic acids, electrospray ionization (ESI) in the negative ion mode is generally preferred as it provides higher sensitivity and more characteristic fragmentation patterns.[8][9] Deprotonation can occur at either the carboxylic acid or the hydroxyl group, and the dominant ion in solution can be influenced by the solvent composition.[9] However, in the gas phase, the relative stability of the resulting anions will dictate the observed species. For hydroxybenzoic acids, the deprotonation site can be influenced by ESI source conditions.[10]
Predicted Fragmentation Pattern
The most probable initial fragmentation is the neutral loss of carbon dioxide (CO₂; 44 Da) from the carboxylate group, a common fragmentation pathway for deprotonated benzoic acids.[8] This would result in a prominent product ion at m/z 129.0. Further fragmentation of the m/z 129.0 ion could involve the loss of carbon monoxide (CO; 28 Da).
Predicted Multiple Reaction Monitoring (MRM) Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 173.0 | 129.0 | CO₂ |
| 173.0 | 101.0 | CO₂ + CO |
These transitions should be empirically optimized for the specific instrument used.
Experimental Protocol
Sample Preparation: Protein Precipitation
For the analysis of small molecules in biological matrices like plasma or serum, a simple and effective sample preparation method is crucial to remove interfering substances, primarily proteins.[4][11] Protein precipitation is a widely used technique for this purpose.[11]
Protocol:
-
To 100 µL of biological sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The goal of the chromatographic separation is to resolve the analyte from matrix components to minimize ion suppression and ensure accurate quantification.[12] A reversed-phase C18 column is a good starting point for the separation of small aromatic acids.[13]
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes |
Note: The use of a weak acid like formic acid in the mobile phase can improve peak shape for acidic analytes, although it may slightly suppress ionization in negative mode. Optimization of mobile phase additives is recommended.[9]
Mass Spectrometry
The mass spectrometer should be operated in negative ion mode with ESI. The cone voltage and collision energy need to be optimized for the specific analyte and instrument to achieve the best sensitivity.[1][14][15]
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V (Optimize for [M-H]⁻) |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | 15-25 eV (Optimize for each transition) |
Workflow and Data Analysis
The overall analytical workflow is depicted in the following diagram.
Caption: LC-MS/MS workflow for the analysis of this compound.
Data analysis involves integrating the peak areas of the MRM transitions for the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.[11]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. The described method, from sample preparation to data analysis, is designed to be robust and sensitive, making it suitable for a wide range of applications in drug development and biomedical research. The provided parameters serve as a strong starting point for method development and can be further optimized to meet specific laboratory and instrumentation requirements.
References
- Negative ion electrospray high-resolution tandem mass spectrometry of polyphenols. (n.d.). [Source not further specified]
- Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). [Source not further specified]
- Cone voltage, collision energy, precursor ion and poducts ions used for... - ResearchGate. (n.d.).
- Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids. (2008). Journal of Mass Spectrometry, 43(11), 1502–1511.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.).
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.).
- Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. (n.d.). Freie Universität Berlin.
- Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. (2025).
- Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010). [Source not further specified]
- Collision energies: Optimization strategies for bottom‐up proteomics - ResearchGate. (n.d.).
- Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. (n.d.). MDPI.
- This compound | C7H4F2O3 | CID 2779307. (n.d.). PubChem.
- Antioxidant Capacities and Analysis of Phenolic Compounds in Three Endemic Nolana Species by HPLC-PDA-ESI-MS. (n.d.). [Source not further specified]
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- ESI Negative mode for acidic analytes - Chromatography Forum. (2011).
- Recent advances in bioanalytical sample prepar
- MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte. (2013). [Source not further specified]
- Characterization of organic isomers: CID fragmentation technique on protonated hydroxybenzophenone isomers. (2020). [Source not further specified]
- Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides | Journal of Proteome Research. (2022). ACS Publications.
- Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). [Source not further specified]
- LCMS Protocols. (n.d.). The DAN Lab - University of Wisconsin–Madison.
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). [Source not further specified]
- Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers. (n.d.). [Source not further specified]
- Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01). (n.d.). S4Science.
- Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2022).
- LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - ResearchGate. (2025).
- Guide to achieving reliable quantitative LC-MS measurements. (n.d.). [Source not further specified]
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Application Notes and Protocols for 2,3-Difluoro-4-hydroxybenzoic Acid in Medicinal Chemistry: An Overview
This document will, therefore, provide a broader context on the role of fluorinated benzoic acids in medicinal chemistry, drawing parallels from closely related analogues to infer the potential applications and synthetic strategies for 2,3-Difluoro-4-hydroxybenzoic acid.
Introduction: The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. The unique electronic nature of fluorine can significantly influence a molecule's metabolic stability, binding affinity to target proteins, and physicochemical characteristics such as lipophilicity and pKa. The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage and often leading to an improved pharmacokinetic profile of a drug.
For researchers and drug development professionals, fluorinated building blocks like this compound represent valuable starting materials for the synthesis of novel therapeutic agents. The specific substitution pattern of the fluorine atoms and the hydroxyl and carboxylic acid moieties on the benzene ring offers a unique combination of electronic and hydrogen-bonding features that can be exploited in rational drug design.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of a building block is fundamental to its application in synthesis and drug design.
| Property | Value | Reference(s) |
| CAS Number | 175968-39-5 | [1] |
| Molecular Formula | C₇H₄F₂O₃ | [1] |
| Molecular Weight | 174.10 g/mol | [1] |
| Melting Point | 210-211 °C | [2] |
| Appearance | Solid | |
| Synonyms | 4-Carboxy-2,3-difluorophenol | [1] |
Potential Applications in Medicinal Chemistry (Inferred from Analogues)
While specific examples for this compound are lacking, the established use of its isomers provides strong indications of its potential therapeutic applications.
Antibacterial Agents
A significant application of fluorinated hydroxybenzoic acids is in the synthesis of fluoroquinolone antibiotics. For instance, 2,4-difluoro-3-hydroxybenzoic acid is a known intermediate in the preparation of Garenoxacin, a broad-spectrum antibacterial agent.[3] It is plausible that this compound could serve as a key building block for a new generation of quinolone antibiotics, where the altered fluorine substitution pattern could modulate the antibacterial spectrum, potency, and safety profile.
Kinase Inhibitors
Fluorinated aromatic compounds are prevalent in the design of protein kinase inhibitors for oncology and inflammatory diseases. The fluorine atoms can form crucial interactions within the ATP-binding pocket of kinases, enhancing binding affinity and selectivity. The 2,3-difluoro-4-hydroxyphenyl moiety could serve as a key pharmacophore that orients the molecule correctly within the target enzyme and contributes to a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Synthetic Considerations
A definitive, peer-reviewed synthetic protocol for this compound was not identified. However, established methods for the synthesis of its isomers can provide a strategic blueprint.
General Synthetic Strategy (Hypothetical)
A plausible synthetic route could involve the carboxylation of a suitable 2,3-difluorophenol precursor. The key challenge lies in achieving regioselective carboxylation at the 4-position.
Caption: Hypothetical synthetic workflow for this compound.
Causality in Experimental Choices:
-
Protection of the phenolic hydroxyl group is a critical first step to prevent its acidic proton from interfering with the subsequent organometallic reactions.
-
Directed ortho-metalation using a strong base like n-butyllithium (BuLi) would be directed by the protected hydroxyl group to selectively deprotonate the adjacent carbon atom.
-
Carboxylation with a source of carbon dioxide, such as dry ice, would then introduce the carboxylic acid moiety at the desired position.
-
Deprotection would regenerate the free hydroxyl group to yield the final product.
Safety and Handling
Based on available safety data sheets for this compound, the compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This compound is a chemical building block with significant potential in medicinal chemistry, largely inferred from the successful application of its isomers in the development of antibacterial and other therapeutic agents. The strategic placement of its fluorine atoms and functional groups makes it an attractive scaffold for the design of novel drugs with potentially enhanced pharmacological properties.
However, the current lack of specific examples of its incorporation into clinical candidates or approved drugs highlights a gap in the published research. Future work in this area could focus on:
-
The development and publication of a robust and scalable synthesis of this compound.
-
The inclusion of this building block in screening libraries for a wide range of biological targets.
-
Structure-activity relationship (SAR) studies of derivatives of this compound to explore its potential in various therapeutic areas.
As new research emerges, a more detailed and specific guide to the applications of this promising compound can be developed.
References
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
- This compound | C7H4F2O3 | CID 2779307. PubChem.
- This compound | 175968-39-5 | FD65947. Biosynth.
Sources
Application Note: 2,3-Difluoro-4-hydroxybenzoic Acid as a Key Intermediate in the Synthesis of Novel Fluoroquinolone Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the development of novel antibiotics with improved efficacy. Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents, and their efficacy is often enhanced by strategic fluorination.[1][2] This document provides a detailed guide on the use of 2,3-difluoro-4-hydroxybenzoic acid as a pivotal intermediate for the synthesis of advanced fluoroquinolone candidates. We present its physicochemical properties, outline a robust synthetic pathway based on the Gould-Jacobs reaction, detail the established mechanism of action of the resulting compounds, and provide a standardized protocol for evaluating their antimicrobial activity. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to leverage this versatile building block in antimicrobial drug discovery.
Introduction: The Strategic Importance of Fluorinated Intermediates
The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades.[3] Their evolution into fluoroquinolones, marked by the introduction of a fluorine atom at the C-6 position, dramatically expanded their spectrum of activity and improved their pharmacokinetic profiles.[4] The specific substitution pattern on the aromatic ring is a key determinant of a fluoroquinolone's potency and bacterial target preference.
This compound is a highly functionalized aromatic scaffold. The presence of two adjacent fluorine atoms can profoundly influence the electronic properties of the resulting quinolone, potentially enhancing its binding affinity to target enzymes. The hydroxyl and carboxylic acid groups serve as versatile chemical handles for the construction of the core bicyclic quinolone system and for further derivatization. This makes it an intermediate of significant interest for medicinal chemists aiming to synthesize next-generation antimicrobial agents.
Physicochemical & Safety Data: this compound
Accurate characterization of the starting intermediate is fundamental for reproducible synthetic outcomes. The key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 175968-39-5 | [5][6] |
| Molecular Formula | C₇H₄F₂O₃ | [5][6] |
| Molecular Weight | 174.10 g/mol | [5][6] |
| Melting Point | 210-211 °C | [7][8] |
| Appearance | Cream to pale brown powder | [2] |
| IUPAC Name | This compound | [5] |
| Key Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [5] |
Synthetic Pathway: From Intermediate to Fluoroquinolone Core
The construction of the quinolone scaffold from an aniline precursor is most classically achieved via the Gould-Jacobs reaction.[9][10][11][12] This involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by a high-temperature thermal cyclization. The following section outlines a proposed two-stage protocol to convert this compound into a core fluoroquinolone structure.
Diagram: Overall Synthetic Scheme
Caption: Proposed synthetic pathway from the starting material to the core fluoroquinolone scaffold.
Protocol 3.1: Synthesis of the Fluoroquinolone Core via Gould-Jacobs Reaction
This protocol is based on the well-established Gould-Jacobs cyclization and assumes the successful conversion of the starting benzoic acid to a corresponding aniline derivative (e.g., 4-amino-2,3-difluorophenol).
Causality: This reaction sequence is a robust method for forming the foundational quinolone ring system. The initial condensation is a nucleophilic substitution, while the second step is a thermally-driven 6-electron electrocyclization, which requires high temperatures to overcome the activation energy barrier.[10]
Materials:
-
Functionalized Aniline Derivative (from starting intermediate)
-
Diethyl ethoxymethylenemalonate (EMME)
-
High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)
-
Ethanol (for optional initial step)
-
Cyclohexane or Hexanes (for precipitation)
-
Reaction flask with reflux condenser and thermometer
-
Heating mantle
Procedure:
Part A: Condensation to form the Anilinomethylene Malonate Adduct
-
Reactant Mixing: In a round-bottom flask, combine the aniline derivative (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.05 eq).
-
Heating: Heat the mixture with stirring to approximately 110-120 °C for 1-2 hours. Rationale: This step drives the condensation reaction forward by eliminating ethanol.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the aniline starting material.
-
Isolation (Optional): The resulting adduct can often be used directly in the next step. If isolation is required, the crude product can be purified by recrystallization from a suitable solvent like ethanol.
Part B: Thermal Cyclization to the Quinolone Core
-
Reaction Setup: Add the crude anilinomethylene malonate adduct to a flask containing a high-boiling solvent like diphenyl ether (approx. 10-15 mL per gram of adduct).
-
Heating to Cyclize: Heat the mixture under an inert atmosphere (e.g., Nitrogen) to reflux, typically around 250-260 °C.[10] Maintain this temperature for 30-60 minutes. Rationale: The high temperature provides the necessary energy for the intramolecular ring-closing reaction to form the quinolone system.
-
Precipitation: After cooling the reaction mixture to room temperature, a solid product should precipitate. Add a non-polar solvent such as cyclohexane or hexanes to facilitate complete precipitation and to help wash away the high-boiling solvent.
-
Isolation and Purification: Filter the solid product using a Büchner funnel. Wash the collected solid thoroughly with cyclohexane or hexanes to remove any residual diphenyl ether.
-
Drying: Dry the purified fluoroquinolone core product under vacuum. The product can be further purified by recrystallization if necessary.
Mechanism of Action: Targeting Bacterial DNA Replication
The antimicrobial efficacy of fluoroquinolones stems from their ability to directly inhibit bacterial DNA synthesis.[13] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[14]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target.
-
Topoisomerase IV: This enzyme is primarily involved in decatenating (unlinking) the newly replicated daughter chromosomes, allowing them to segregate into daughter cells. It is the main target in many Gram-positive bacteria.[15]
Fluoroquinolones do not bind to the enzymes alone but rather to the enzyme-DNA complex.[16][17] This interaction stabilizes the complex in a state where the DNA is cleaved, preventing the enzymes from resealing the DNA strands. This stabilized drug-enzyme-DNA ternary complex acts as a physical roadblock to the replication fork, leading to a halt in DNA synthesis, the accumulation of double-strand breaks, and ultimately, bacterial cell death.[13][15]
Diagram: Fluoroquinolone Mechanism of Action
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.
Protocol: In Vitro Antimicrobial Susceptibility Testing
Once novel fluoroquinolone derivatives are synthesized, their biological activity must be assessed. The agar disk diffusion method is a widely used, qualitative technique for routine antimicrobial susceptibility testing.[18]
Causality: This method works on the principle of diffusion. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of no growth (the zone of inhibition) will form around the disk where the concentration of the agent is sufficient to inhibit it. The diameter of this zone is proportional to the susceptibility of the microorganism.[19]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Synthesized fluoroquinolone compounds
-
Control antibiotic disks (e.g., Ciprofloxacin)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Sterile swabs, saline solution (0.85%), and micropipettes
-
0.5 McFarland turbidity standard
-
Incubator (35-37 °C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Preparation & Application: Aseptically apply a known amount of the synthesized compound (e.g., 10 µg dissolved in a suitable solvent, then dried onto the disk) onto a sterile paper disk. Using sterile forceps, place the prepared disks and control disks onto the inoculated agar surface, pressing gently to ensure full contact.
-
Incubation: Invert the plates and incubate at 35-37 °C for 18-24 hours.
-
Data Collection: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using calipers.
Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: A streamlined workflow for the agar disk diffusion susceptibility test.
Data Presentation: Zone of Inhibition
Results should be recorded systematically for comparison against control antibiotics and across different synthesized compounds.
| Compound ID | Test Organism | Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| FQ-Synth-01 | E. coli ATCC 25922 | 10 | |
| FQ-Synth-01 | S. aureus ATCC 25923 | 10 | |
| Control (Ciprofloxacin) | E. coli ATCC 25922 | 5 | |
| Control (Ciprofloxacin) | S. aureus ATCC 25923 | 5 |
Conclusion
This compound represents a valuable and strategically functionalized starting material for the synthesis of novel fluoroquinolone antibiotics. Its unique substitution pattern offers significant potential for creating derivatives with enhanced antimicrobial activity. The protocols and mechanistic insights provided in this guide offer a solid framework for researchers to synthesize, evaluate, and understand new chemical entities in the urgent and ongoing fight against bacterial pathogens.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
- Rusu, A., Buta, E., & Tămaș, M. (2020). Potential new fluoroquinolone treatments for suspected bacterial keratitis. Journal of Ophthalmology, 2020, 8864969. [Link]
- Shen, L. L., & Pernet, A. G. (1985). Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes.
- Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_2), S24–S28. [Link]
- IIP Series. (n.d.). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. [Link]
- Al-Obaid, A. M., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2829. [Link]
- Shen, L. L., et al. (1989). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Biochemistry, 28(9), 3886-3894. [Link]
- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
- American Proficiency Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]
- Sławiński, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 1045. [Link]
- Ben Hmid, R., et al. (2013). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 3(2), 71-79. [Link]
- Modern Medical Laboratory Journal. (2022). Agar Diffusion Test: the primary method to determine the antimicrobial activity. [Link]
- World Organisation for Animal Health (OIE). (2012). Laboratory methodologies for bacterial antimicrobial susceptibility testing. [Link]
- PubChem. (n.d.). This compound. [Link]
- LabSolutions. (n.d.). This compound. [Link]
- Zhang, Y., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 165-168. [Link]
- Swellmeen, L. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 35(4). [Link]
- Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Dondas, A., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2824. [Link]
- Cielecka-Piontek, J., et al. (2020). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 25(2), 384. [Link]
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 175968-39-5 | FD65947 [biosynth.com]
- 7. This compound CAS#: 175968-39-5 [amp.chemicalbook.com]
- 8. This compound CAS#: 175968-39-5 [m.chemicalbook.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. apec.org [apec.org]
Application Notes & Protocols: Strategic Derivatization of 2,3-Difluoro-4-hydroxybenzoic Acid for Drug Discovery
Abstract
Fluorinated scaffolds are foundational in modern medicinal chemistry, offering unique electronic and metabolic properties that can significantly enhance drug efficacy and safety. 2,3-Difluoro-4-hydroxybenzoic acid is a particularly valuable starting material, presenting three distinct points for chemical modification: a carboxylic acid, a phenolic hydroxyl group, and an activated aromatic ring. This document provides a comprehensive guide for researchers, outlining strategic considerations and detailed, field-tested protocols for the derivatization of this versatile scaffold. We delve into the chemical logic behind specific modifications, offering step-by-step procedures for creating amide, ester, and ether libraries, complete with methods for analytical validation.
Strategic Considerations for Derivatization
The chemical personality of this compound is governed by the interplay of its functional groups. The two electron-withdrawing fluorine atoms ortho and meta to the carboxylic acid significantly lower the pKa of both the carboxyl and the hydroxyl groups compared to their non-fluorinated parent, 4-hydroxybenzoic acid. This enhanced acidity and the steric hindrance from the C2 fluorine atom are critical considerations in reaction planning.
-
Carboxylic Acid (C1): This is the primary handle for forming amides and esters. Amide formation is often prioritized in lead optimization to introduce diverse substituents that can form key hydrogen bond interactions with biological targets and improve metabolic stability. Esterification can be used to create prodrugs, enhancing bioavailability.
-
Hydroxyl Group (C4): The phenolic hydroxyl is an excellent hydrogen bond donor and acceptor. Its modification into ethers (O-alkylation) is a common strategy to probe for additional binding pockets, improve cell permeability by masking the polar hydroxyl group, or enhance metabolic stability by preventing glucuronidation.
-
Aromatic Ring (C5, C6): While the ring is electron-deficient due to the fluorine and carboxyl substituents, it can potentially undergo nucleophilic aromatic substitution (SNAr), particularly at the C5 position, although this typically requires harsh conditions and is a less common initial strategy.
Our primary focus will be on the selective and efficient derivatization of the carboxylic acid and hydroxyl groups.
Below is a diagram illustrating the primary derivatization pathways for this scaffold.
Caption: Figure 2. Step-by-step workflow for HATU-mediated amide coupling.
Step-by-Step Protocol:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent like DMF or a 1:1 mixture of DCM/DMF (approx. 0.1 M concentration).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.
-
Activation & Coupling: Add HATU (1.2 eq) to the mixture, often portion-wise to control any exotherm.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 1-4 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO3 solution (to remove unreacted acid and the HATU byproduct), and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final amide product by 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).
Self-Validation Table:
| Parameter | Expected Outcome / Check | Purpose |
| TLC/LC-MS | Disappearance of starting acid spot/peak and appearance of a new, less polar product spot/peak. | Confirms reaction completion. |
| 1H NMR | Disappearance of the broad carboxylic acid proton signal (>10 ppm). Appearance of new signals corresponding to the amine fragment and a new amide N-H proton. | Confirms amide bond formation. |
| HRMS | Observed mass matches the calculated exact mass of the target amide product within ±5 ppm. | Confirms molecular formula and identity. |
Protocol 2.2: Synthesis of Ether Derivatives via Williamson Synthesis
Rationale: O-alkylation of the phenolic hydroxyl group is a robust method for introducing lipophilic character and exploring new binding interactions. The Williamson ether synthesis, involving the reaction of a phenoxide with an alkyl halide, is a classic and reliable method. The enhanced acidity of the 4-hydroxyl group in our scaffold facilitates its deprotonation. A moderately strong base like potassium carbonate (K2CO3) is sufficient to form the reactive phenoxide. Acetone or DMF are excellent polar aprotic solvents for this SN2 reaction.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq) and potassium carbonate (K2CO3, 2.0-3.0 eq). Note: The excess base will also deprotonate the carboxylic acid, forming a carboxylate salt. This protects the acid and often improves solubility.
-
Solvent Addition: Add a suitable polar aprotic solvent such as acetone or DMF.
-
Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide or iodide, R-X, 1.2 eq).
-
Reaction: Heat the mixture to a temperature appropriate for the reactivity of the alkyl halide (e.g., 50-80 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Re-dissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Extract the product into the organic layer.
-
Purification: Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
-
Characterization: Analyze the final ether product by 1H NMR, 13C NMR, 19F NMR, and HRMS to confirm its structure and purity.
Self-Validation Table:
| Parameter | Expected Outcome / Check | Purpose |
| LC-MS | Shift in retention time and an increase in mass corresponding to the addition of the alkyl group. | Confirms reaction completion and product formation. |
| 1H NMR | Disappearance of the phenolic -OH proton signal. Appearance of new signals for the O-alkyl group (e.g., -O-CH2-R). | Confirms ether bond formation. |
| 13C NMR | A downfield shift of the carbon atom attached to the oxygen (C4). | Confirms change in the electronic environment of the aromatic ring. |
References
- Note: While specific protocols for the derivatization of this compound are often embedded within broader medicinal chemistry papers or patents, the principles and methods described are standard synthetic organic chemistry techniques. The following references provide context on the importance of fluorinated aromatics and general synthetic methodologies.
The Synthetic Versatility of 2,3-Difluoro-4-hydroxybenzoic Acid: A Guide for Researchers
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for tailoring the physicochemical and biological properties of functional materials and pharmaceuticals. Among the repertoire of fluorinated building blocks, 2,3-Difluoro-4-hydroxybenzoic acid stands out as a uniquely versatile precursor. Its distinct substitution pattern—featuring vicinal fluorine atoms ortho and meta to a carboxylic acid, and a hydroxyl group para to the carboxyl moiety—imparts a unique reactivity profile and directs the spatial and electronic characteristics of its derivatives.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the utilization of this compound in organic synthesis. We will delve into its applications in the synthesis of advanced liquid crystals and as a key intermediate in the development of bioactive molecules, including kinase inhibitors. The protocols provided herein are designed to be robust and reproducible, with an emphasis on understanding the rationale behind the experimental choices.
The Impact of Fluorine Substitution: A Causal Analysis
The presence of two adjacent fluorine atoms on the benzene ring of this compound is not merely an incidental feature; it is a deliberate design element that profoundly influences the molecule's properties and the characteristics of the resulting products.
-
Electronic Effects: The high electronegativity of the fluorine atoms creates a significant dipole moment and alters the electron density of the aromatic ring. This influences the acidity of the carboxylic acid and the phenolic hydroxyl group, as well as the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.
-
Steric and Conformational Control: The fluorine substituents exert a notable steric effect, which can be exploited to control the conformation of molecules. In the context of liquid crystals, this steric influence can disrupt intermolecular packing in a controlled manner, leading to the formation of desired mesophases at lower temperatures.
-
Enhanced Bioavailability and Metabolic Stability: In medicinal chemistry, the incorporation of fluorine often leads to improved pharmacokinetic properties. The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the in vivo half-life of a drug candidate. Furthermore, the lipophilicity of the molecule can be fine-tuned by the introduction of fluorine, potentially enhancing its ability to cross biological membranes.
Application in the Synthesis of Advanced Liquid Crystals
The unique properties of this compound make it an excellent building block for the synthesis of high-performance liquid crystals, particularly those with a negative dielectric anisotropy, which are crucial for modern display technologies.[1] The lateral fluorine substituents can lead to a reduction in transition temperatures and enhance the stability of certain smectic phases.[1]
Protocol 1: Synthesis of a Laterally Difluorinated Liquid Crystal Precursor
This protocol details the synthesis of 2,3-difluoro-4-alkoxybenzoic acid, a key intermediate for liquid crystal synthesis. The procedure involves the protection of the carboxylic acid, etherification of the hydroxyl group, and subsequent deprotection.
Workflow for the Synthesis of 2,3-Difluoro-4-alkoxybenzoic acid
Caption: Synthetic workflow for the preparation of 2,3-Difluoro-4-alkoxybenzoic acid.
Step 1: Esterification of this compound
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent its interference with the basic conditions of the subsequent Williamson ether synthesis.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,3-difluoro-4-hydroxybenzoate.
-
Step 2: Etherification of Methyl 2,3-difluoro-4-hydroxybenzoate
-
Rationale: The phenolic hydroxyl group is alkylated via a Williamson ether synthesis to introduce the desired alkoxy chain, a common feature in calamitic (rod-like) liquid crystals.
-
Procedure:
-
Dissolve methyl 2,3-difluoro-4-hydroxybenzoate (1.0 eq) in anhydrous acetone or DMF.
-
Add potassium carbonate (1.5 eq) and the desired alkyl bromide (1.2 eq).
-
Heat the mixture to 60-80 °C and stir vigorously until the starting material is consumed (monitor by TLC, typically 4-12 hours).
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Step 3: Saponification of the Methyl Ester
-
Rationale: The protecting methyl ester is hydrolyzed to regenerate the carboxylic acid, yielding the final 2,3-difluoro-4-alkoxybenzoic acid.
-
Procedure:
-
Dissolve the methyl 2,3-difluoro-4-alkoxybenzoate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-4.0 eq) and stir at room temperature or gently heat (40-50 °C) until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the mixture and remove the methanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.
-
| Step | Reactants | Reagents | Solvent | Time (h) | Typical Yield (%) |
| 1 | This compound | H₂SO₄ (cat.) | Methanol | 2-4 | >95 |
| 2 | Methyl 2,3-difluoro-4-hydroxybenzoate, Alkyl bromide | K₂CO₃ | Acetone/DMF | 4-12 | 85-95 |
| 3 | Methyl 2,3-difluoro-4-alkoxybenzoate | NaOH | Methanol/Water | 1-4 | >90 |
Application as a Key Intermediate in Medicinal Chemistry
The structural motifs present in this compound are frequently found in bioactive molecules. The fluorinated phenyl ring, carboxylic acid, and hydroxyl group provide multiple points for diversification, making it a valuable starting material for the synthesis of compound libraries for drug discovery.
Protocol 2: Synthesis of a Fluorinated Benzamide Precursor for Kinase Inhibitors
This protocol outlines a representative synthesis of a 2,3-difluoro-4-hydroxybenzamide derivative, a common scaffold in kinase inhibitors. The procedure involves amide bond formation followed by a Suzuki coupling reaction to introduce further diversity.
Workflow for the Synthesis of a Biaryl Benzamide
Caption: Synthetic workflow for a biaryl benzamide kinase inhibitor scaffold.
Step 1: Amide Bond Formation
-
Rationale: The carboxylic acid is converted to an amide, a key pharmacophore in many kinase inhibitors that can participate in hydrogen bonding interactions with the target protein. A variety of coupling reagents can be employed for this transformation.
-
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
-
Step 2: Protection of the Phenolic Hydroxyl Group as a Triflate
-
Rationale: For subsequent cross-coupling reactions, the phenolic hydroxyl group is converted into a triflate, which is an excellent leaving group in palladium-catalyzed reactions.
-
Procedure:
-
Dissolve the 2,3-difluoro-4-hydroxybenzamide (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add pyridine (1.5 eq).
-
Slowly add triflic anhydride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude triflate by column chromatography.
-
Step 3: Suzuki-Miyaura Cross-Coupling
-
Rationale: The Suzuki coupling allows for the introduction of a wide range of aryl or heteroaryl groups at the 4-position, enabling the exploration of the chemical space around the benzamide core to optimize binding to the target kinase.
-
Procedure:
-
In a reaction vessel, combine the 4-triflyloxy-2,3-difluorobenzamide (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
-
| Reaction | Key Reagents | Catalyst/Coupling Agent | Solvent | Temperature (°C) |
| Amide Formation | Amine | HATU, DIPEA | DMF/DCM | Room Temp. |
| Triflate Formation | Triflic Anhydride, Pyridine | - | DCM | 0 to Room Temp. |
| Suzuki Coupling | Arylboronic Acid, K₂CO₃ | Pd(PPh₃)₄ | Toluene/Ethanol/Water | 80-100 |
Spectroscopic Characterization
Accurate characterization of this compound and its derivatives is crucial for confirming their identity and purity. Below is a summary of the expected spectroscopic data for the parent compound.
Table of Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR (DMSO-d₆) | Aromatic CH | δ 6.9-7.1 (d), 7.4-7.6 (t) ppm |
| -OH | δ ~10.0 ppm (broad) | |
| -COOH | δ ~13.0 ppm (broad) | |
| ¹³C NMR (DMSO-d₆) | Aromatic C-F | δ 140-155 ppm (with C-F coupling) |
| Aromatic C-O | δ ~150 ppm | |
| Aromatic C-COOH | δ ~120 ppm | |
| -COOH | δ ~165 ppm | |
| FTIR (KBr) | O-H stretch (hydroxyl) | 3300-3500 cm⁻¹ (broad) |
| O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (very broad) | |
| C=O stretch (carboxylic acid) | 1680-1710 cm⁻¹ | |
| C-F stretch | 1100-1300 cm⁻¹ |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the vicinal fluorine atoms, provide chemists with a powerful tool for the rational design of advanced materials and complex bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important fluorinated intermediate.
References
- Hird, M. Fluorinated liquid crystals–properties and applications. Chemical Society Reviews38, 2287-2309 (2009).
- Zhang, M. et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research44, 166-170 (2020).
- Kalinichenko, E. et al. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules26, 7118 (2021).
- PubChem. This compound. [Link]
Sources
Application Notes and Protocols: Enzymatic Reactions Involving Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. Fluorinated compounds often exhibit enhanced metabolic stability, increased bioavailability, and improved binding affinity to their biological targets.[1][2] Fluorinated benzoic acids, in particular, serve as versatile building blocks and key intermediates in the synthesis of a wide array of pharmaceuticals. Understanding the enzymatic transformations of these compounds is paramount for predicting metabolic fates, designing novel biocatalytic processes, and developing robust analytical methods. This guide provides an in-depth exploration of enzymatic reactions involving fluorinated benzoic acids, offering both foundational knowledge and detailed experimental protocols for laboratory application.
Theoretical Framework: The Enzyme-Fluorinated Substrate Interplay
The introduction of a highly electronegative fluorine atom onto a benzoic acid scaffold can profoundly influence its interaction with enzymes. The small size of fluorine allows it to often act as a hydrogen isostere, yet its electronic properties can dramatically alter substrate recognition, reaction mechanism, and kinetics.[2]
The Influence of Fluorine on Substrate Reactivity and Enzyme Specificity
Fluorine's strong electron-withdrawing nature can activate the aromatic ring towards nucleophilic attack or, conversely, deactivate it towards electrophilic attack. This electronic perturbation is a key determinant of how an enzyme's active site will accommodate and process a fluorinated benzoic acid. For instance, the position of fluorine substitution (ortho, meta, or para) can dictate the regioselectivity of enzymatic hydroxylation.[3]
Enzyme promiscuity, the ability of an enzyme to catalyze reactions on non-native substrates, is a frequently observed phenomenon with fluorinated molecules.[4] While some enzymes exhibit broad substrate ambiguity, others demonstrate high selectivity for or against fluorinated analogs.[4][5] This selectivity is often governed by subtle steric and electronic interactions within the enzyme's active site.[5]
Key Enzyme Classes and Their Reactions
Several classes of enzymes are known to catalyze reactions with fluorinated benzoic acids, each with distinct mechanisms and outcomes.
-
Dioxygenases : These enzymes, particularly benzoate dioxygenases, are capable of dearomatizing dihydroxylation of the aromatic ring, a challenging transformation using conventional chemistry.[6] This reaction introduces cis-diols, which are valuable chiral building blocks for synthesis.[6] The position of fluorine can influence the regioselectivity of dihydroxylation.
-
Cytochrome P450 (CYP) Enzymes : As the primary enzymes involved in drug metabolism in humans, CYPs play a critical role in the biotransformation of xenobiotics, including fluorinated compounds.[7][8] They typically catalyze oxidation reactions, such as hydroxylation, on the aromatic ring.[7][9] Understanding the interaction of fluorinated benzoic acids with CYPs is crucial for predicting drug-drug interactions and metabolic clearance.[10]
-
Reductases and Amide Synthases : Certain microorganisms, such as the fungi Cunninghamella elegans and the bacterium Streptomyces sp., can efficiently reduce fluorinated benzoic acids to their corresponding benzyl alcohols or convert them to benzamides, respectively.[11] These biotransformations offer sustainable alternatives to traditional chemical synthesis.[11]
-
Hydrolases (Lipases and Esterases) : These enzymes are widely used for the kinetic resolution of racemic fluorinated arylcarboxylic acids.[12] By selectively hydrolyzing one enantiomer of an esterified fluorinated benzoic acid, highly enantioenriched carboxylic acids and unreacted esters can be obtained.[12]
Below is a diagram illustrating the major enzymatic transformation pathways for fluorinated benzoic acids.
Caption: Major enzymatic transformation pathways of fluorinated benzoic acids.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments involving the enzymatic transformation of fluorinated benzoic acids.
Protocol 1: Dioxygenase-Mediated Dearomatization of 4-Fluorobenzoic Acid
This protocol is adapted from studies on benzoate dioxygenase (BZDO) and describes the biotransformation of 4-fluorobenzoic acid to a valuable chiral cis-diol.[6]
Objective: To perform the enzymatic dihydroxylation of 4-fluorobenzoic acid using a whole-cell biocatalyst expressing a benzoate dioxygenase.
Materials:
-
E. coli strain expressing a suitable benzoate dioxygenase (e.g., from Ralstonia eutropha B9).
-
Luria-Bertani (LB) medium with appropriate antibiotic for plasmid maintenance.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
4-Fluorobenzoic acid.
-
Phosphate buffer (50 mM, pH 7.0).
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
Rotary evaporator.
-
Incubator shaker.
-
Centrifuge.
-
HPLC or GC-MS for analysis.
Procedure:
-
Inoculum Preparation: Inoculate 50 mL of LB medium (with antibiotic) with a single colony of the recombinant E. coli strain. Incubate overnight at 37°C with shaking (200 rpm).
-
Culture Growth and Induction: Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
Biotransformation: Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet with 50 mM phosphate buffer (pH 7.0) and resuspend in the same buffer to a final OD600 of 10.
-
Add 4-fluorobenzoic acid (from a stock solution in a suitable solvent like ethanol) to a final concentration of 1-2 mM.
-
Incubate the cell suspension at 30°C with shaking for 24-48 hours. Monitor the reaction progress by periodically analyzing small aliquots.
-
Product Extraction: After the reaction, centrifuge the culture to pellet the cells.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product by HPLC or GC-MS to determine the conversion and identify the product.
Protocol 2: Hydrolase-Catalyzed Kinetic Resolution of a Racemic Fluorinated Arylcarboxylic Acid Ester
This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic fluorinated arylcarboxylic acid ester using a commercially available lipase.[12]
Objective: To achieve the enantioselective hydrolysis of a racemic ester of a fluorinated benzoic acid derivative to produce an enantioenriched carboxylic acid and the corresponding unreacted ester.
Materials:
-
Racemic ethyl ester of the desired fluorinated arylcarboxylic acid.
-
Amano Lipase PS from Pseudomonas cepacia.
-
Phosphate buffer (0.1 M, pH 7.0).
-
Methyl tert-butyl ether (MTBE).
-
2 M Hydrochloric acid (HCl).
-
Anhydrous magnesium sulfate.
-
Chiral HPLC system for analysis.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the racemic ester (e.g., 0.25 mmol) in 15 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add Amano Lipase PS (e.g., 20 mg).
-
Incubation: Stir the mixture at room temperature for 16-24 hours. The reaction progress can be monitored by TLC or HPLC to determine when approximately 50% conversion is reached.
-
Work-up: Once the desired conversion is achieved, filter the reaction mixture to remove the enzyme.
-
Acidify the filtrate to pH 2 with 2 M HCl.
-
Extract the acidified solution with MTBE (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Separation and Analysis: The resulting mixture contains the (S)-carboxylic acid and the unreacted (R)-ester.[12] These can be separated by column chromatography.
-
Determine the enantiomeric excess (ee) of both the acid and the unreacted ester using a chiral HPLC method.
The workflow for this kinetic resolution is depicted below.
Caption: Workflow for enzymatic kinetic resolution of a fluorinated ester.
Analytical Methodologies
Accurate analysis of fluorinated benzoic acids and their metabolites is crucial for reaction monitoring, product characterization, and metabolic studies. The choice of analytical technique depends on the specific requirements for resolution, sensitivity, and throughput.[13]
Comparison of Analytical Techniques
| Analytical Technique | Principle | Throughput | Derivatization Required? | Key Performance Metrics | Best Suited For |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Medium | Yes (esterification) | High sensitivity (ng/L levels) and structural confirmation.[13] | Trace analysis and impurity identification.[13] |
| HPLC/UHPLC-MS/MS | Separation based on partitioning between a stationary and a mobile phase. | High | No | Excellent resolution of isomers, fast analysis times (< 5 min), and high sensitivity (ng/mL to µg/L).[13] | Routine quality control, purity assessment, and quantitative analysis.[13][14][15] |
Protocol 3: UHPLC-MS/MS Analysis of Fluorinated Benzoic Acids
This protocol provides a general method for the rapid and sensitive quantification of fluorinated benzoic acids in aqueous samples, based on established methods.[14]
Objective: To develop a robust UHPLC-MS/MS method for the separation and quantification of a suite of fluorinated benzoic acids.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Reversed-phase C18 column (e.g., 3.0 x 50 mm, 1.8 µm).
Reagents:
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Fluorinated benzoic acid analytical standards.
Procedure:
-
Sample Preparation: For aqueous samples from biotransformations, centrifuge to remove cells and debris. Dilute the supernatant with water as needed to fall within the calibration range.
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then re-equilibrate. (e.g., 0-0.5 min 10% B, 0.5-3.0 min ramp to 95% B, 3.0-3.5 min hold at 95% B, 3.5-4.0 min return to 10% B).
-
Flow Rate: 0.4-0.6 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode.
-
Source Parameters: Optimize drying gas flow, nebulizer pressure, source temperature, and capillary voltage according to the instrument manufacturer's recommendations.
-
MRM Transitions: For each fluorinated benzoic acid, determine the optimal precursor ion (typically [M-H]⁻) and product ions for Multiple Reaction Monitoring (MRM). This requires infusion of individual standards.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of the fluorinated benzoic acids in a relevant matrix (e.g., water or buffer).
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Quantify the analytes in the unknown samples using the calibration curve.
-
Conclusion and Future Perspectives
The enzymatic transformation of fluorinated benzoic acids is a rich and dynamic field of research with significant implications for synthetic chemistry and drug development. The promiscuity of many enzymes allows for the biocatalytic synthesis of valuable fluorinated building blocks, often with high stereoselectivity.[4][6][11] Furthermore, a thorough understanding of how human enzymes, particularly CYPs, metabolize these compounds is essential for designing safer and more effective pharmaceuticals. Advances in enzyme engineering and the discovery of novel biocatalysts will continue to expand the toolbox for fluorine biocatalysis, enabling the sustainable production of complex fluorinated molecules.[16][17]
References
- BenchChem. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers.
- Almac. (2017). Biocatalytic dearomatisation of para-fluorobenzoic acid. Chimica Oggi - Chemistry Today, 35(5), 90.
- Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58–67.
- Taylor & Francis Online. (n.d.). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols.
- Boyd, D. R., Sharma, N. D., Bowers, N. I., Goodrich, P., Groocock, M. R., Blacker, A. J., ... & Dalton, H. (2012). Toluene dioxygenase mediated oxidation of halogen-substituted benzoate esters. Organic & Biomolecular Chemistry, 10(22), 4407–4416.
- Babbitt, P. C., & Gerlt, J. A. (2012). Catalytic control of enzymatic fluorine specificity. Proceedings of the National Academy of Sciences, 109(5), 1396–1401.
- Singh, S., & Kumar, A. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78–93.
- Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58–67.
- ChemRxiv. (n.d.). Profiling substrate promiscuity of wild-type sugar kinases for multi-fluorinated monosaccharides.
- Semantic Scholar. (n.d.). Profiling Substrate Promiscuity of Wild-Type Sugar Kinases for Multi-fluorinated Monosaccharides.
- Copley, S. D. (2012). Enzyme Promiscuity: Engine of Evolutionary Innovation. Journal of Biological Chemistry, 287(42), 35665–35672.
- PMC. (n.d.). Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases.
- Yeo, W. L., Chew, X., Smith, D. J., Chan, K. P., Sun, H., Zhao, H., ... & Ang, E. L. (2017). Probing the molecular determinants of fluorinase specificity. Chemical Communications, 53(11), 1836–1839.
- ResearchGate. (n.d.). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.
- S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note.
- Schlömann, M., Fischer, P., Schmidt, E., & Knackmuss, H. J. (1990). Enzymatic formation, stability, and spontaneous reactions of 4-fluoromuconolactone, a metabolite of the bacterial degradation of 4-fluorobenzoate. Journal of Bacteriology, 172(9), 5119–5129.
- KEGG. (n.d.). KEGG PATHWAY Database.
- Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16.
- Silverman, R. B., & Gouverneur, V. (2015). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Chemical Reviews, 115(1), 105–134.
- MDPI. (2022). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 27(17), 5653.
- ASM Journals. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67.
- Deng, H., & O'Hagan, D. (2020). Fluorine biocatalysis. Current Opinion in Chemical Biology, 55, 93–101.
- Semantic Scholar. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- PMC. (2021). Enzymatic synthesis of fluorinated compounds. AMB Express, 11(1), 143.
- RSC Publishing. (2020). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Science, 11(2), 487–492.
- Wikipedia. (n.d.). Fluorinase.
- ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity).
- ResearchGate. (n.d.). Fluorine Biocatalysis.
- PMC. (2022). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. International Journal of Molecular Sciences, 23(23), 15286.
- MDPI. (2019). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Pharmaceuticals, 12(2), 85.
- YouTube. (2024). Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals.
- MDPI. (2019). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Molecules, 24(5), 945.
- Mendeley. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry.
- SciSpace. (2021). Enzymatic synthesis of fluorinated compounds. AMB Express, 11(1).
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The Strategic deployment of 2,3-Difluoro-4-hydroxybenzoic Acid in the Synthesis of Advanced Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzoid Scaffolds
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. The 2,3-difluoro-4-hydroxybenzoic acid motif is a particularly valuable building block due to the unique electronic effects imparted by the vicinal fluorine atoms and the versatile reactivity of the hydroxyl and carboxylic acid functionalities. The strong electron-withdrawing nature of the fluorine atoms can influence the acidity of the adjacent functional groups, impact binding affinities with biological targets, and enhance metabolic stability.[1] This guide provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of complex molecules, empowering researchers to leverage its unique properties in their scientific endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 175968-39-5 | [2] |
| Molecular Formula | C₇H₄F₂O₃ | [2][3] |
| Molecular Weight | 174.10 g/mol | [2][3] |
| Melting Point | 210 °C | [2] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as ethanol, methanol, and DMSO. |
Core Synthetic Transformations: Detailed Protocols and Mechanistic Insights
This compound offers three primary sites for chemical modification: the carboxylic acid, the phenolic hydroxyl group, and the aromatic ring itself. The following protocols provide detailed, step-by-step methodologies for key transformations.
Esterification of the Carboxylic Acid Moiety
Esterification is a fundamental transformation that can be used to protect the carboxylic acid, modulate solubility, or to serve as a handle for further functionalization. The Fischer-Speier esterification is a classic and reliable method.
Protocol: Fischer-Speier Esterification
This protocol describes the synthesis of a methyl ester, but it can be adapted for other simple alcohols.
Causality Behind Experimental Choices:
-
Acid Catalyst (H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol: The use of the alcohol as the solvent drives the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.
-
Reflux: The elevated temperature increases the reaction rate.
Experimental Workflow:
Caption: Fischer-Speier Esterification Workflow
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous methanol in a quantity sufficient to dissolve the starting material and to serve as the reaction solvent (e.g., 20 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 65°C) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the methyl 2,3-difluoro-4-hydroxybenzoate.
Etherification of the Phenolic Hydroxyl Group
The Williamson ether synthesis is a robust method for the formation of ethers from an alkoxide and an alkyl halide. Due to the presence of the acidic carboxylic acid, it is often necessary to protect it as an ester prior to etherification to prevent unwanted side reactions.
Protocol: Williamson Ether Synthesis of Methyl 2,3-Difluoro-4-hydroxybenzoate
Causality Behind Experimental Choices:
-
Base (K₂CO₃ or Cs₂CO₃): A mild base is used to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Cesium carbonate is often more effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.
-
Polar Aprotic Solvent (DMF or Acetonitrile): These solvents are ideal for Sₙ2 reactions as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.
-
Alkyl Halide: A primary alkyl halide is preferred to minimize the competing E2 elimination reaction.
Experimental Workflow:
Caption: Williamson Ether Synthesis Workflow
Step-by-Step Methodology:
-
To a round-bottom flask containing a magnetic stir bar, add methyl 2,3-difluoro-4-hydroxybenzoate (1.0 eq) and a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
To the resulting suspension, add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide; 1.1-1.2 eq).
-
Heat the reaction mixture to a temperature between 60-80°C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Amide Bond Formation
The synthesis of amides from this compound is a key transformation for the development of new pharmaceuticals and other bioactive molecules. Standard peptide coupling reagents are effective for this purpose.
Protocol: Amide Coupling using HATU
Causality Behind Experimental Choices:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is readily attacked by the amine.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base is used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine if it is used as a salt.
-
DMF: A polar aprotic solvent is used to dissolve the reactants.
Experimental Workflow:
Caption: Amide Coupling Workflow using HATU
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Applications in Complex Molecule Synthesis: A Case Study Perspective
While specific examples directly utilizing this compound are not abundant in readily available literature, the synthesis of structurally related compounds underscores its potential. For instance, the preparation of 2,4-difluoro-3-hydroxybenzoic acid, a key intermediate for novel antibacterial agents like Garenoxacin, highlights the importance of this class of molecules in drug discovery.[4] Similarly, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid serves as a crucial starting material for antimicrobial 3-quinolinecarboxylic acid derivatives.[5] The synthetic routes to these molecules often involve multiple steps where the strategic placement of fluorine and hydroxyl groups is critical for the desired biological activity.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules. Its unique electronic properties, conferred by the two fluorine atoms, combined with the reactivity of the hydroxyl and carboxylic acid groups, provide a powerful tool for medicinal chemists and materials scientists. The protocols detailed in this guide offer a solid foundation for the successful application of this compound in a variety of synthetic endeavors, paving the way for the discovery and development of novel and impactful molecules.
References
- Google Patents. (2007). Preparation method of 2,4-difluoro-3-hydroxybenzoic acid. CN101020628A.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, 16, 1668–1673.
- Sunway Pharm Ltd. (n.d.). This compound.
- Kiran, B. R., Palakshamurthy, B. S., Vijayakumar, G. R., & Bharath, H. S. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o519.
- Patel, K. D., & Patel, N. K. (2012). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 4(8), 3966-3971.
- PubChem. (n.d.). 2,4-Difluoro-3-hydroxybenzoic acid. National Center for Biotechnology Information.
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- 2. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. This compound | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 2,3-Difluoro-4-hydroxybenzoic Acid in Material Science
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 2,3-difluoro-4-hydroxybenzoic acid as a versatile building block in material science. The unique electronic properties conferred by the vicinal fluorine atoms on the benzene ring make this molecule a compelling candidate for the development of advanced materials, including thermotropic liquid crystals and high-performance aromatic polyesters. This document outlines the synthesis, characterization, and potential applications of materials derived from this fluorinated monomer, with a focus on the causal relationships between molecular structure and macroscopic properties.
Introduction: The Significance of Fluorination in Aromatic Monomers
The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. In the context of material science, the introduction of fluorine to aromatic monomers like hydroxybenzoic acid can lead to:
-
Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to increased thermal and oxidative stability of the resulting polymers.
-
Modified Mesomorphic Behavior: In liquid crystals, the lateral fluorine substituents can alter the molecular packing and intermolecular interactions, leading to the formation of novel mesophases and influencing transition temperatures.
-
Tailored Dielectric Properties: The high electronegativity of fluorine can impact the dipole moment of the monomer and the resulting polymer, which is a critical parameter in the design of dielectric materials.
-
Improved Chemical Resistance: Fluorinated polymers often exhibit enhanced resistance to a wide range of chemicals.
-
Reduced Solubility: The introduction of fluorine can decrease the solubility of the monomer and resulting polymers in common organic solvents, a factor to consider in synthesis and processing.
This compound, with its vicinal fluorine atoms ortho to the carboxylic acid and meta to the hydroxyl group, presents a unique substitution pattern that can be exploited to create materials with novel properties.
Synthesis of a Laterally Difluorinated Liquid Crystal
The strategic placement of lateral fluorine substituents can significantly influence the mesomorphic properties of calamitic (rod-like) liquid crystals. The following protocol describes a multi-step synthesis of a thermotropic liquid crystal based on a three-ring aromatic core, starting from this compound.
Rationale for Synthetic Strategy
The synthesis involves a two-step process:
-
Etherification: The phenolic hydroxyl group of this compound is alkylated to introduce a flexible tail, which is crucial for the formation of liquid crystalline phases.
-
Esterification: The resulting 2,3-difluoro-4-alkoxybenzoic acid is then coupled with a suitable diol, in this case, hydroquinone, to form the final three-ring mesogen.
This approach allows for the systematic variation of the terminal alkyl chain length to study its effect on the mesomorphic behavior of the final compound.
Experimental Protocol: Synthesis of 1,4-phenylene bis(2,3-difluoro-4-octyloxybenzoate)
Step 1: Synthesis of 2,3-difluoro-4-octyloxybenzoic acid
-
Materials:
-
This compound
-
1-Bromooctane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromooctane (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,3-difluoro-4-octyloxybenzoic acid as a white solid.
-
Step 2: Synthesis of 1,4-phenylene bis(2,3-difluoro-4-octyloxybenzoate)
-
Materials:
-
2,3-difluoro-4-octyloxybenzoic acid (from Step 1)
-
Hydroquinone
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Ethanol, absolute
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluoro-4-octyloxybenzoic acid (2.2 eq) and hydroquinone (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.2 eq) to the solution.
-
In a separate flask, dissolve DCC (2.4 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and wash the precipitate with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using toluene as the eluent.
-
Recrystallize the purified product from absolute ethanol to obtain 1,4-phenylene bis(2,3-difluoro-4-octyloxybenzoate) as a white crystalline solid.[1]
-
Characterization of the Liquid Crystalline Material
The synthesized compound should be characterized using a combination of techniques to confirm its structure and investigate its mesomorphic properties:
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the presence of functional groups. | Presence of ester carbonyl (C=O) stretching vibration, C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations. |
| ¹H-NMR Spectroscopy | To elucidate the chemical structure and confirm the purity of the compound. | Signals corresponding to the aromatic protons, the methylene protons of the octyloxy chain, and the terminal methyl group, with appropriate chemical shifts and integration values. |
| Polarized Optical Microscopy (POM) | To observe the liquid crystalline textures and determine the phase transition temperatures. | The appearance of birefringent textures upon heating the crystalline solid, characteristic of specific mesophases (e.g., nematic, smectic).[2][3][4][5][6] |
| Differential Scanning Calorimetry (DSC) | To quantitatively determine the phase transition temperatures and associated enthalpy changes. | Endothermic peaks corresponding to melting and other phase transitions upon heating, and exothermic peaks upon cooling.[4][6] |
A recent investigation of a similar lateral difluoro substituent liquid crystal based on a three-aromatic core revealed the presence of only a Smectic B (SmB) phase.[1]
Synthesis of High-Performance Aromatic Polyesters
This compound can also serve as a monomer for the synthesis of wholly aromatic polyesters, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The following protocol describes a potential route for the synthesis of a homopolyester via direct polycondensation.
Rationale for Synthetic Strategy
Direct polycondensation of hydroxybenzoic acids is a common method for preparing aromatic polyesters. The reaction typically requires high temperatures and a catalyst to drive the polymerization to high molecular weights. The presence of the difluoro substituents is expected to enhance the thermal stability of the resulting polymer.
Experimental Protocol: Synthesis of Poly(2,3-difluoro-4-oxybenzoyl)
-
Materials:
-
This compound
-
Acetic anhydride
-
Antimony trioxide (Sb₂O₃) or other suitable catalyst
-
High-boiling point solvent (e.g., Therminol® 66, Dowtherm® A)
-
Methanol
-
Acetone
-
-
Procedure:
-
Acetylation of the Monomer: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add this compound (1.0 eq) and acetic anhydride (1.1 eq).
-
Heat the mixture to reflux (around 140-150°C) for 2-3 hours to form the acetylated monomer, 2,3-difluoro-4-acetoxybenzoic acid. Acetic acid is formed as a byproduct and can be partially removed by distillation.
-
Polycondensation: After the acetylation step, add the polycondensation catalyst (e.g., Sb₂O₃, 0.05 mol%) and the high-boiling point solvent to the reaction vessel.
-
Slowly raise the temperature of the reaction mixture to 250-300°C under a slow stream of nitrogen. Acetic acid will continue to distill off.
-
As the polymerization proceeds, the viscosity of the melt will increase. The reaction is typically continued for several hours until the desired molecular weight is achieved, which can be monitored by the torque on the stirrer.
-
To facilitate the removal of the final traces of acetic acid and drive the reaction to completion, a vacuum can be applied during the later stages of the polymerization.
-
After the polymerization is complete, cool the reactor and extrude the polymer.
-
The solid polymer can be ground into a powder and purified by washing with solvents like methanol and acetone to remove any residual monomer and catalyst.
-
Characterization of the Aromatic Polyester
The synthesized polymer should be characterized to determine its molecular weight, thermal properties, and morphology.
| Technique | Purpose |
| Gel Permeation Chromatography (GPC) | To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer by measuring the decomposition temperature. |
| X-ray Diffraction (XRD) | To assess the crystallinity of the polymer. |
| Mechanical Testing | To measure properties such as tensile strength, modulus, and elongation at break. |
Visualization of Experimental Workflow
Synthesis of a Laterally Difluorinated Liquid Crystal
Caption: Workflow for the synthesis of a difluorinated liquid crystal.
Synthesis of a High-Performance Aromatic Polyester
Caption: Workflow for the synthesis of a high-performance polyester.
Concluding Remarks
This compound is a promising monomer for the development of advanced materials with tailored properties. The protocols outlined in this document provide a starting point for the synthesis and characterization of novel liquid crystals and high-performance polyesters. The unique substitution pattern of this fluorinated building block offers exciting opportunities for fine-tuning material properties for a wide range of applications in electronics, aerospace, and beyond. Further research into the structure-property relationships of materials derived from this monomer is warranted to fully explore its potential.
References
- Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.
- BenchChem. (2025).
- Fiveable. (n.d.). Liquid crystalline polymers | Polymer Chemistry Class Notes.
- Scribd. (n.d.). Liquid Crystalline Polymers Guide.
- ResearchGate. (2024).
- characterization techniques for liquid crystal materials and its application in optoelectronics devices. (n.d.).
- MedCrave eBooks. (2018).
- CHARACTERIZATION OF LIQUID CRYSTALS: A LITER
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Difluoro-4-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-hydroxybenzoic acid. This resource is designed for researchers, chemists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of its synthesis and improve your reaction yields.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern can be crucial for the biological activity of the final molecule. However, like many multi-substituted aromatic compounds, its synthesis can be challenging, with potential for low yields and the formation of impurities. This guide provides practical, experience-based advice to help you optimize your synthetic route and achieve higher purity and yield.
Troubleshooting Guide: Enhancing Your Synthesis Yield
This section addresses common issues encountered during the synthesis of this compound. The advice provided is based on established chemical principles and practical laboratory experience.
Issue 1: Low Yield in the Carboxylation Step
Question: I am attempting a carboxylation reaction to introduce the carboxylic acid group, but my yields are consistently low. What are the likely causes and how can I improve this step?
Answer: Low yields in carboxylation reactions, such as the Kolbe-Schmitt reaction or those involving organolithium reagents, are a frequent challenge. The success of this step is highly dependent on the precise control of reaction conditions and the nature of the substrate.
Possible Causes & Solutions:
-
Incomplete Deprotonation: For the Kolbe-Schmitt reaction, the phenoxide must be formed efficiently. Ensure your starting phenol is dry and the base (e.g., sodium or potassium hydroxide) is of high purity and used in the correct stoichiometric amount.
-
Suboptimal Temperature and Pressure: The carboxylation of phenols is sensitive to temperature and pressure. For the Kolbe-Schmitt reaction, heating the potassium salt of the corresponding phenol under a CO2 atmosphere is a common method. The temperature should be carefully optimized, as too high a temperature can lead to decomposition.[1]
-
Deactivation of Organolithium Reagent: If you are using an organolithium-mediated carboxylation, it is crucial to maintain anhydrous and anaerobic conditions. Traces of water or oxygen will quench the organolithium reagent, leading to a significant drop in yield. The reaction temperature must be kept low (typically below -70 °C) to prevent side reactions.
-
Steric Hindrance: The presence of two fluorine atoms ortho to the hydroxyl group can sterically hinder the approach of carbon dioxide. Using a stronger base or a more reactive carboxylating agent might be necessary.
Experimental Protocol: Optimized Carboxylation of a Difluorophenol Intermediate
This protocol is a general guideline and may require optimization for your specific substrate.
-
Drying of Reactants: Thoroughly dry the starting 2,3-difluorophenol and the reaction vessel to remove all traces of moisture.
-
Phenoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,3-difluorophenol in a suitable dry solvent (e.g., toluene). Add an equimolar amount of a strong base, such as sodium hydride, and gently heat the mixture to ensure complete formation of the sodium phenoxide.
-
Carboxylation: Cool the reaction mixture and introduce dry carbon dioxide gas under pressure. The pressure and temperature should be carefully controlled and optimized for your specific setup.
-
Work-up: After the reaction is complete, cautiously acidify the mixture with aqueous HCl to precipitate the product. The crude this compound can then be collected by filtration.
Issue 2: Impurities and Side-Product Formation
Question: My final product is contaminated with significant impurities that are difficult to remove. What are the common side-products and how can I minimize their formation?
Answer: The synthesis of polysubstituted aromatic compounds often leads to the formation of isomeric and other side-products. Identifying these impurities is the first step towards eliminating them.
Common Impurities and Their Origins:
-
Isomeric Products: Incomplete regioselectivity during electrophilic aromatic substitution steps (e.g., nitration, halogenation) can lead to the formation of isomers. The directing effects of the existing substituents on the aromatic ring must be carefully considered when planning the synthetic route.
-
Over-reaction Products: In steps like nitration, it is possible to introduce more than one nitro group onto the ring if the reaction conditions are too harsh.
-
Starting Material: Incomplete conversion of the starting material is a common source of impurity. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Byproducts from Diazotization: The diazotization of an amino group followed by hydrolysis to a hydroxyl group can sometimes lead to side reactions, such as the formation of azo compounds.[2] Controlling the temperature (typically 0-5 °C) and the rate of addition of sodium nitrite is critical.[3]
Strategies for Minimizing Impurities:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reagents for each step.
-
Choice of Solvents: The solvent can have a significant impact on the reaction's selectivity and rate. For example, using a polar aprotic solvent like DMF can be beneficial in certain nucleophilic substitution reactions.[4]
-
Purification at Intermediate Stages: It is often easier to remove impurities from an intermediate compound than from the final product. Consider purifying key intermediates by crystallization or chromatography.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final this compound. What are the recommended purification methods?
Answer: The purification of hydroxybenzoic acids can be challenging due to their polarity and potential for both acidic and phenolic hydrogen bonding.
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. A solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For hydroxybenzoic acids, water, ethanol, or mixtures thereof are often good starting points.[1] The crude product can be dissolved in hot water, treated with activated charcoal to remove colored impurities, and then allowed to cool slowly to form pure crystals.[1]
-
Acid-Base Extraction: The acidic nature of the carboxylic acid and the phenolic hydroxyl group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the desired acid as its salt. The aqueous layer is then separated and acidified to precipitate the pure product.
-
Column Chromatography: For small-scale purifications or when dealing with very similar impurities, silica gel column chromatography can be effective. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used as the eluent.
Table 1: Solvent Selection for Recrystallization
| Solvent/Solvent System | Suitability for Hydroxybenzoic Acids | Notes |
| Water | Good for highly polar compounds | May require a large volume of solvent. |
| Ethanol | Good general-purpose solvent | Product may have some solubility at room temperature. |
| Water/Ethanol Mixture | Highly versatile | The ratio can be adjusted to optimize solubility. |
| Toluene | Suitable for less polar impurities | The product itself may have low solubility. |
| Ethyl Acetate/Hexane | Good for chromatography | Can also be used for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies can be employed. A common approach involves the construction of the substituted benzene ring through a series of electrophilic and nucleophilic aromatic substitution reactions. One possible route starts from a readily available difluorinated precursor, such as 2,3-difluorophenol or 2,3-difluoroaniline.[5][6] The carboxylic acid group can be introduced via carboxylation of the corresponding phenol or through a Sandmeyer-type reaction on an aniline derivative. Another strategy involves a multi-step synthesis starting from a more complex molecule like 3,4,5-trifluoronitrobenzene, which undergoes a sequence of reactions including methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis to yield the target molecule.[4]
Q2: What are the key safety precautions to consider during this synthesis?
A2: The synthesis of this compound involves the use of several hazardous reagents and requires strict adherence to safety protocols.
-
Corrosive Reagents: Strong acids (e.g., sulfuric acid, nitric acid) and bases (e.g., sodium hydroxide) are often used and can cause severe burns.
-
Toxic and Flammable Solvents: Many organic solvents are flammable and have varying degrees of toxicity. All manipulations should be performed in a well-ventilated fume hood.
-
Reactive Intermediates: Diazonium salts, which may be formed as intermediates, can be explosive if allowed to dry. They should always be kept in solution and used immediately after preparation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
For detailed safety information, always refer to the Safety Data Sheet (SDS) for each chemical used.[7]
Q3: How can I effectively monitor the progress of my reactions?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. For more quantitative analysis and to check for the presence of minor impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized multi-step synthesis pathway for a substituted hydroxybenzoic acid, highlighting the key transformations.
Caption: A generalized workflow for the synthesis of a hydroxybenzoic acid via a Sandmeyer reaction.
References
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals.
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
- This compound | C7H4F2O3 | CID 2779307. PubChem.
- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research.
- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC - NIH.
- 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube.
- Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. NINGBO INNO PHARMCHEM CO.,LTD.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate.
- 4-Hydroxybenzoic acid derivatives synthesized through metabolic... ResearchGate.
- Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. MDPI.
- p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure.
- US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid. Google Patents.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jocpr.com [jocpr.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 5. 2,3-Difluorophenol 98 6418-38-8 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. synquestlabs.com [synquestlabs.com]
Technical Support Center: Synthesis of 2,3-Difluoro-4-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important fluorinated intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Final Product
Q: My reaction has resulted in a significantly lower yield of this compound than expected. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and corresponding solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or degradation of reagents.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Consider extending the reaction time or carefully increasing the temperature. Ensure the quality and purity of your starting materials and solvents.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common synthetic route involves the nucleophilic substitution of a fluorine atom with a hydroxyl group.[1][2] Under harsh basic conditions, other side reactions like decarboxylation or polymerization can occur.
-
Solution: Optimize the reaction conditions by using a milder base or a lower temperature. The choice of solvent can also influence the reaction outcome; for instance, aprotic polar solvents like DMF are often used in similar syntheses.[3]
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
-
Solution: Carefully optimize your workup procedure. Ensure the pH is correctly adjusted during acidification to fully precipitate the product.[1][4] When performing extractions, use the appropriate solvent and perform multiple extractions to maximize recovery. For recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to minimize loss in the mother liquor.
-
Issue 2: Presence of Persistent Impurities in the Final Product
Q: After purification, my this compound is still contaminated with impurities, as indicated by NMR/LC-MS. What are these impurities and how can I remove them?
A: The nature of the impurities will depend on the synthetic route employed. However, some common impurities are predictable based on the typical reactions involved.
Common Impurities and Their Origins:
| Impurity | Potential Origin |
| Starting Materials | Incomplete reaction. |
| Isomeric Byproducts | Non-selective reactions or rearrangement. For example, starting from a trifluorinated precursor could lead to different positional isomers of the final product.[2] |
| Over-hydroxylated or Under-hydroxylated Species | In syntheses involving the replacement of fluorine with a hydroxyl group, incomplete or excessive substitution can occur. |
| Decarboxylated Byproduct | Loss of the carboxylic acid group under harsh thermal or pH conditions. |
Troubleshooting Workflow for Impurity Identification and Removal:
Caption: Troubleshooting workflow for impurity identification and removal.
Purification Protocols:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., water, ethanol/water mixtures).
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.[4][5]
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.[1]
-
-
Column Chromatography: For impurities with different polarities, column chromatography can be an effective purification method.
-
Choose an appropriate stationary phase (e.g., silica gel) and a mobile phase that provides good separation of the product from the impurities on a TLC plate.
-
Prepare the column and load the sample.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound and what are the common synthetic routes?
A1: A common approach involves the nucleophilic aromatic substitution of a more highly fluorinated precursor. For instance, a synthesis could start from a trifluorobenzoic acid derivative, where one of the fluorine atoms is selectively replaced by a hydroxyl group.[2] Another strategy might involve the functionalization of a difluorophenol. The specific route chosen often depends on the availability and cost of the starting materials.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of analytical methods is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the main component and detecting trace impurities.[6] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier like formic or acetic acid) is a good starting point.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and identifying organic impurities.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique provides molecular weight information for the main component and any impurities, aiding in their identification.
-
Melting Point: A sharp melting point close to the literature value (around 210 °C) is a good indicator of high purity.[7]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials.[7] It is generally stable under normal conditions.[8]
Q4: Are there any specific safety precautions to consider when working with this compound and its synthesis?
A4: Yes, standard laboratory safety practices should be followed. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9] Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Avoid inhalation of dust and contact with skin and eyes.[8]
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound and any reagents used in its synthesis.[8][9]
References
- This compound - LabSolutions | Lab Chemicals & Equipment. (n.d.).
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.).
- This compound | 175968-39-5 | FD65947 - Biosynth. (n.d.).
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.).
- This compound CAS#: 175968-39-5 - ChemicalBook. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- This compound | C7H4F2O3 | CID 2779307 - PubChem. (n.d.).
- 3,4-Difluoro-2-hydroxybenzoic acid - PMC - NIH. (n.d.).
- 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - ChemicalBook. (n.d.).
- Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed. (2001).
- p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. (n.d.).
- US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents. (n.d.).
Sources
- 1. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 4. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 175968-39-5 | FD65947 [biosynth.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2,3-Difluoro-4-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis and purification of 2,3-difluoro-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The aim is to address specific issues that may be encountered during the synthesis of this important fluorinated intermediate.
I. Overview of Synthetic Pathways
This compound is a key building block in the synthesis of various pharmaceuticals. Its preparation can be approached through several synthetic routes, each with its own set of potential challenges and byproduct formations. A common strategy involves the multi-step transformation of a readily available fluorinated starting material. One such method begins with 3,4,5-trifluoronitrobenzene, which undergoes methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis to yield the target molecule.[1]
Understanding the nuances of each reaction step is critical to minimizing byproduct formation and simplifying purification. This guide will focus on troubleshooting common issues encountered in similar multi-step syntheses of fluorinated benzoic acid derivatives.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you might encounter during your experiments.
Question 1: My reaction is incomplete, and I'm observing significant amounts of starting material alongside multiple unidentified spots on my TLC. What could be the cause?
Answer:
Incomplete reactions in the synthesis of fluorinated aromatics can often be traced back to several factors, primarily related to reaction conditions and reagent purity.
Probable Causes & Solutions:
-
Insufficient Reaction Temperature or Time: Many steps in the synthesis of fluorinated benzoic acids, such as cyanation or hydrolysis, require specific temperature ranges to proceed to completion.[1]
-
Solution: Ensure your reaction is maintained at the optimal temperature as specified in the literature protocol. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Reagent Purity and Stoichiometry: The purity of reagents, especially organometallic reagents or catalysts, is crucial. Additionally, incorrect stoichiometry can lead to incomplete conversion.
-
Solution: Use freshly purified reagents whenever possible. Ensure accurate measurement of all reactants. For moisture-sensitive reactions, use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Solubility of Starting Material: The starting material may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion.
-
Solution: Select a solvent in which the starting material is fully soluble at the reaction temperature. In some cases, a co-solvent system may be necessary.
-
Question 2: I'm observing a significant amount of a byproduct that appears to be a decarboxylated version of my target molecule. How can I prevent this?
Answer:
Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, is a common side reaction when working with benzoic acid derivatives, especially when elevated temperatures are employed.[2][3][4]
Probable Causes & Solutions:
-
Excessive Heat: High reaction temperatures, particularly during hydrolysis or purification steps, can induce decarboxylation.[5]
-
Solution: Carefully control the reaction temperature. If possible, use a lower boiling point solvent or conduct the reaction under milder conditions. For purification, consider methods that do not require high heat, such as recrystallization from a suitable solvent at a lower temperature or column chromatography.
-
-
Presence of Catalysts: Certain metal catalysts, such as copper, can promote decarboxylation, especially at higher temperatures.[2][3]
-
Solution: If a catalyst is necessary, use the minimum effective amount. After the reaction is complete, ensure the catalyst is thoroughly removed during the work-up procedure.
-
Experimental Protocol: Minimizing Decarboxylation During Purification
| Step | Procedure | Rationale |
| 1 | After acidic work-up, extract the crude product into a suitable organic solvent (e.g., ethyl acetate). | To isolate the product from the aqueous phase. |
| 2 | Wash the organic layer with brine and dry over anhydrous sodium sulfate. | To remove water. |
| 3 | Concentrate the organic solvent in vacuo at a temperature below 40 °C. | To avoid thermal decarboxylation. |
| 4 | Attempt recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture) at a controlled temperature. | A gentle purification method that avoids high heat. |
| 5 | If recrystallization is unsuccessful, perform column chromatography on silica gel using an appropriate eluent system. | To separate the desired product from the decarboxylated byproduct. |
Question 3: My final product is a mixture of positional isomers. How can I separate them effectively?
Answer:
The formation of positional isomers is a common challenge in aromatic chemistry. These isomers often have very similar physical properties, making their separation difficult.[6][7]
Probable Causes & Solutions:
-
Lack of Regioselectivity in a Key Reaction Step: A reaction step, such as bromination or formylation, may not be completely regioselective, leading to the formation of multiple isomers.[8]
-
Solution: Re-evaluate the reaction conditions of the non-selective step. Factors such as the choice of catalyst, solvent, and temperature can significantly influence regioselectivity.
-
Purification Strategies for Positional Isomers:
Separating positional isomers often requires advanced chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective for separating isomers of substituted benzoic acids.[9][10]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating small molecule isomers from intermediates and products of organic synthesis.[7][11]
-
Specialized Column Chemistries: Columns with unique stationary phases, such as those based on diol or 2-picolylamine (2-PIC), can provide the necessary selectivity to resolve closely related isomers.[6]
Question 4: I am having difficulty with the hydrolysis of the nitrile intermediate to the carboxylic acid. What are the key parameters to control?
Answer:
The hydrolysis of a nitrile to a carboxylic acid is a critical step that can be influenced by several factors.
Probable Causes & Solutions:
-
Inadequate Hydrolysis Conditions: The choice of acid or base, its concentration, and the reaction temperature are all crucial for successful hydrolysis.
-
Solution: For the hydrolysis of fluorinated benzonitriles, strong acids like hydrobromic acid are often effective. The reaction temperature typically needs to be elevated, often between 90-140 °C.[1] It is important to monitor the reaction to ensure it goes to completion without significant byproduct formation.
-
-
Demethylation of Methoxy Groups: If your intermediate contains a methoxy group, the hydrolysis conditions can also lead to its demethylation.[1]
-
Solution: This is often a desired transformation to reveal the final hydroxyl group. Ensure the reaction conditions are sufficient to achieve both hydrolysis of the nitrile and demethylation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of this compound?
A1: The reported melting point for this compound is approximately 210 °C.[12]
Q2: What are some common analytical techniques to confirm the purity and identity of the final product?
A2: Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Q3: Are there any specific safety precautions I should take when working with fluorinated compounds?
A3: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some fluorinated compounds and reagents can be corrosive or toxic.
IV. Visualizing the Workflow
General Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, highlighting key decision points.
Caption: General purification workflow for this compound.
Troubleshooting Logic for Byproduct Formation
This diagram outlines the logical steps to troubleshoot the formation of common byproducts.
Caption: Troubleshooting logic for byproduct formation.
V. References
-
Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Chemistry. [Link]
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
-
Google Patents. (n.d.). CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5.
-
Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
SciSpace. (n.d.). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. [Link]
-
Google Patents. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. [Link]
-
National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acid. [Link]
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PubMed. (n.d.). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
-
ResearchGate. (n.d.). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method | Request PDF. [Link]
-
YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
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Technical Support Center: Synthesis of Fluorinated Benzoic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of these valuable compounds. The unique electronic properties of fluorine mean it can profoundly influence a molecule's reactivity, pKa, metabolic stability, and binding affinity, making fluorinated benzoic acids critical building blocks in pharmaceuticals and materials science.[1][2][3] However, their synthesis is not always straightforward.
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions - Foundational Concepts
Q1: What are the primary strategies for synthesizing fluorinated benzoic acids?
There are three main approaches to introduce a fluorine atom onto a benzoic acid scaffold:
-
Electrophilic Fluorination: This "F+" approach involves reacting an electron-rich aromatic ring with an electrophilic fluorinating agent. This is often a direct C-H functionalization. Reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are the most common choices.[4]
-
Nucleophilic Aromatic Substitution (SNAr): In this "F-" approach, a fluoride salt (e.g., KF, CsF) displaces a leaving group (commonly -NO₂ or a halide) on an electron-deficient aromatic ring.[5] The classic Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, also falls under this category.[5]
-
Transition-Metal-Catalyzed Fluorination: Modern methods, often employing palladium or copper, have enabled the fluorination of C-H bonds or the decarboxylative fluorination of benzoic acids themselves.[6][7] These methods can offer unique regioselectivities not achievable by other means.
Q2: How does the position of the fluorine atom affect the properties and subsequent reactivity of the benzoic acid?
The position of the fluorine substituent has a significant impact due to its strong electron-withdrawing inductive effect and weaker, distance-dependent mesomeric (resonance) effect.
-
Acidity: Fluorine's inductive effect increases the acidity (lowers the pKa) of the carboxylic acid. An ortho-fluoro substituent has the most pronounced effect due to proximity, while the effect diminishes for meta and para isomers.
-
Reactivity: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards further electrophilic substitution (e.g., nitration, halogenation).[3] Conversely, it activates the ring for nucleophilic aromatic substitution, especially when the fluorine is ortho or para to a strong electron-withdrawing group like a nitro group.
-
Stability: The carbon-fluorine bond is exceptionally strong (≈441 kJ mol⁻¹), which contributes to the high thermal and chemical stability of the resulting molecule.[3] This stability is a key reason for incorporating fluorine into drug candidates to block metabolic oxidation at that site.[3][8]
Q3: I need to choose an electrophilic fluorinating agent. What are the key differences between Selectfluor™ and NFSI?
Choosing between Selectfluor™ (a cationic agent) and NFSI (a neutral agent) depends on your substrate's reactivity, desired selectivity, and reaction conditions.[9][10]
| Feature | Selectfluor™ (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Generally more reactive; considered the most powerful electrophilic agent.[9][11] | Generally less reactive and milder.[9] |
| Best For | Less reactive substrates, C-H fluorinations. | Substrates prone to over-fluorination or side reactions. |
| Solubility | Soluble in polar solvents (acetonitrile, water, DMF).[9] | Soluble in many common organic solvents (THF, CH₂Cl₂, acetonitrile).[9] |
| Handling | Highly stable, non-hygroscopic solid. Can be used in aqueous conditions.[9] | Stable, non-hygroscopic crystalline solid. Typically used under anhydrous conditions.[9] |
| Byproducts | N-chloromethyl-triethylenediamine bis(tetrafluoroborate) | Benzenesulfonimide |
While Selectfluor™ is often the first choice for challenging fluorinations, NFSI's milder nature can provide better selectivity and avoid unwanted side reactions with sensitive substrates.[9][10]
Q4: When is a nucleophilic fluorination approach (e.g., SNAr) preferable?
A nucleophilic approach is preferred when your benzoic acid precursor is electron-deficient. Key scenarios include:
-
Activated Substrates: When the ring is activated by one or more strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a good leaving group (like -Cl, -Br, or -NO₂).
-
Precursor Availability: When a suitably substituted precursor, such as a nitro- or chloro-benzoic acid, is readily available and inexpensive.
-
Radiolabeling: Nucleophilic fluorination is the cornerstone of 18F-radiochemistry for Positron Emission Tomography (PET) because the [18F]fluoride is produced as a nucleophile from a cyclotron.[12][13]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter in the lab.
Section A: Poor Yield & Incomplete Conversion
Q5: My electrophilic fluorination reaction is sluggish or gives low conversion. What should I check?
Potential Cause 1: Insufficiently Nucleophilic Substrate. The benzoic acid ring may not be electron-rich enough. The -COOH group is deactivating, and unless there are strong activating groups present, the reaction can be difficult.
-
Solution:
-
Protecting Group Strategy: Convert the carboxylic acid to an ester or another group that is less deactivating or even activating.
-
Change Reagent: Switch to a more powerful fluorinating agent like Selectfluor™ if you are using a milder one like NFSI.[10]
-
Lewis Acid Catalysis: For certain substrates, a Lewis acid can enhance the electrophilicity of the fluorinating agent.
-
Potential Cause 2: Inappropriate Solvent. Solubility and polarity can dramatically affect reaction rates. Selectfluor™, being a salt, requires polar solvents like acetonitrile or DMF, whereas NFSI is soluble in a broader range of organic solvents.[9][14]
-
Solution:
-
Ensure your substrate and fluorinating agent are fully dissolved.
-
If using Selectfluor™ in a less polar solvent like THF, consider adding a co-solvent like DMF or acetonitrile to improve its solubility.[14]
-
Potential Cause 3: Base Incompatibility (for reactions involving deprotonation). For fluorination at a benzylic position or via deprotonation of an activated C-H bond, the choice of base is critical.
-
Solution:
-
Ensure the base is strong enough to deprotonate the intended carbon but not so strong that it reacts with your fluorinating agent or other functional groups. NaHMDS is a common choice for forming anions to be trapped by NFSI.[14] Using a much stronger base like NaH might not be necessary and could lead to side reactions.[14]
-
Q6: My nucleophilic aromatic substitution (SNAr) to install fluorine is not working. What are the common failure points?
Potential Cause 1: Poorly Activated Substrate. SNAr reactions require significant electronic activation. A leaving group (e.g., -Cl, -NO₂) must be positioned ortho or para to a strong electron-withdrawing group.
-
Solution:
-
Re-evaluate your substrate. If the electronic activation is insufficient, this pathway may not be viable.
-
Consider alternative strategies like transition-metal-catalyzed nucleophilic fluorination, which can work on unactivated aryl halides.[15]
-
Potential Cause 2: Water in the Reaction. Fluoride anions are strongly hydrated. Trace amounts of water will solvate the fluoride, drastically reducing its nucleophilicity.
-
Solution:
-
Use anhydrous fluoride sources (spray-dried KF is common) and anhydrous polar aprotic solvents (e.g., DMSO, DMF).
-
Employ a phase-transfer catalyst (e.g., Kryptofix [2.2.2], tetrabutylammonium salts) to enhance the solubility and nucleophilicity of the fluoride salt.[5]
-
Potential Cause 3: Competing Side Reactions. In some cases, particularly with benziodoxolone precursors, radical decomposition can compete with nucleophilic fluorination, leading to the formation of the non-fluorinated benzoic acid as the major product.[12]
-
Solution:
Q7: My transition-metal-catalyzed C-H fluorination is inefficient. What factors should I optimize?
Potential Cause 1: Directing Group Issues. Many palladium-catalyzed C-H functionalizations rely on a directing group to position the catalyst for selective C-H activation. The carboxylic acid itself can act as a directing group, but often a more effective directing group is installed temporarily.
-
Solution:
-
The Yu group has shown that removable acidic amides can be highly effective directing groups for the ortho-fluorination of benzoic acid substrates.[6] Ensure the directing group is correctly installed and compatible with the reaction conditions.
-
Potential Cause 2: Catalyst Inhibition or Decomposition. Heteroatoms in your substrate can coordinate to the metal center and inhibit catalysis.[16] The catalyst itself may also be unstable under the reaction conditions.
-
Solution:
-
Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required.[15]
-
Additive Screening: Screen additives. For example, in Pd-catalyzed nucleophilic fluorination of aryl bromides, the addition of KF to AgF was found to be crucial for success.[15]
-
Pre-catalyst: Use a well-defined pre-catalyst to ensure consistent initiation of the catalytic cycle.
-
Section B: Regioselectivity Issues
Q8: I'm getting a mixture of ortho, meta, and para isomers in my electrophilic fluorination. How can I improve regioselectivity?
Potential Cause: Poor Directing Group Control. Standard electrophilic aromatic substitution on a substituted benzene ring often gives mixtures. The -COOH group is a meta-director, while activating groups (e.g., -OH, -OMe) are ortho, para-directors. The outcome depends on the balance of these effects.
-
Solution:
-
Blocking Groups: Temporarily install a blocking group (e.g., a sulfonyl group) at the undesired position, perform the fluorination, and then remove the blocking group.
-
Lower Temperature: Reducing the reaction temperature can sometimes increase selectivity by favoring the product formed via the lowest activation energy pathway.[17]
-
Directed C-H Activation: The most robust solution is to switch to a transition-metal-catalyzed, directed C-H fluorination strategy. Using a directing group allows for the selective fluorination of a specific C-H bond, typically at the ortho position.[6]
-
Q9: How do directing groups influence the outcome of palladium-catalyzed C-H fluorination?
Directing groups (DGs) are foundational to achieving regioselectivity in Pd-catalyzed C-H activation. The DG coordinates to the palladium center, forming a metallacycle intermediate. This brings the catalyst into close proximity with a specific C-H bond (usually ortho), leading to its selective cleavage and subsequent functionalization. For benzoic acids, the carboxylate itself can act as a directing group, but often more effective, removable directing groups like 8-aminoquinoline or picolinamide are used to ensure high yields and predictable selectivity.[6]
Section C: Side Reactions & Impurities
Q10: I'm observing significant byproduct formation in my reaction. What are common side reactions and how can I minimize them?
Common Side Reaction 1: Proto-dehalogenation/Reduction. In transition-metal-catalyzed reactions, especially nucleophilic fluorinations of aryl halides, the formation of the simple arene (where the halide is replaced by hydrogen) is a common and troublesome byproduct.[15]
-
Minimization: This often arises from β-hydride elimination from the catalyst or reaction with trace water. Rigorously dry conditions are essential. Ligand choice is also critical; ligands that promote rapid reductive elimination of the C-F bond over competing pathways are needed. The use of AgF with added KF has been shown to minimize this side reaction in Pd-catalyzed fluorinations.[15]
Common Side Reaction 2: Hydroxylation. During electrophilic fluorination, trace water can sometimes compete with the fluorinating agent, leading to the formation of phenolic byproducts.
-
Minimization: Ensure strictly anhydrous conditions if your substrate or reagent is sensitive to water.
Common Side Reaction 3: Dimerization or Polymerization. Highly reactive intermediates, such as aryl radicals formed under certain conditions (e.g., photochemical decarboxylative fluorination), can dimerize.
-
Minimization: Optimize reaction concentration (often more dilute is better) and control the rate of radical generation (e.g., by adjusting light intensity).
Q11: My purification is challenging due to closely-related isomers. What are the best strategies for separation?
Separating positional isomers of fluorinated benzoic acids can be difficult due to their similar physical properties.[17]
-
Strategy 1: Recrystallization: This should be the first method attempted. Careful screening of solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) is key to finding conditions where one isomer is significantly less soluble than the others.[17]
-
Strategy 2: Column Chromatography: For difficult separations, silica gel chromatography is effective. A shallow solvent gradient is often required to achieve baseline separation.[17]
-
Strategy 3: Derivatization: If the acids themselves are inseparable, consider converting them to esters (e.g., methyl esters). The esters may have different chromatographic properties, allowing for separation. The desired ester can then be isolated and hydrolyzed back to the acid.
-
Strategy 4: Advanced Chromatography: For analytical-scale separation or very challenging preparative separations, High-Performance Liquid Chromatography (HPLC) is the method of choice, offering superior resolution.[18]
Section D: Stability and Handling
Q12: Are there any stability concerns with fluorinated benzoic acids or their intermediates during synthesis or workup?
Fluorinated benzoic acids themselves are generally very stable compounds.[19] However, certain intermediates or side products can be labile.
-
β-Fluoro Carbonyls: If fluorination occurs at a position that could become β to a carbonyl group after a subsequent reaction, be aware that these compounds can be unstable and prone to eliminating HF.[20]
-
Metabolic Instability: While the C-F bond itself is strong, enzymatic processes in biological systems can sometimes achieve oxidative defluorination, particularly on aryl fluorides, to generate phenol-like metabolites.[20] This is more of a concern in drug metabolism studies than in typical benchtop synthesis.
-
Workup: During aqueous workup, ensure the pH is sufficiently acidic (pH < 2) to fully protonate the benzoic acid for efficient extraction into an organic solvent. The pKa of fluorinated benzoic acids is lower than that of benzoic acid, so a lower pH may be required.
Part 3: Visualizations & Workflows
Workflow for Selecting a Fluorination Strategy
This diagram provides a decision-making framework for choosing an appropriate synthetic strategy.
Caption: Troubleshooting tree for low yield in electrophilic fluorination.
Part 4: References
-
BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids. Retrieved from
-
Ma, J. A., & Cahard, D. (2014). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC - NIH. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Electrophilic Fluorination: Selectfluor™ vs. N-Fluorobenzenesulfonimide (NFSI). Retrieved from
-
Szpera, R., Moseley, D. F. J., Smith, L. B., & Gouverneur, V. (2019). The Fluorination of C−H Bonds: Developments and Perspectives. ResearchGate. Retrieved from
-
Ozerskaya, A. V., Larkina, M. S., Podrezova, E. V., et al. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Source not specified. Retrieved from
-
Chemistry Stack Exchange. (2024). Electrophilic fluorination power: selectfluor vs NFSI. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). Retrieved from
-
Xu, P., López-Rojas, P., & Ritter, T. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(14), 5349-5354. Retrieved from
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(vii), 0-0. Retrieved from
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Retrieved from
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., et al. (2019). The Dark Side of Fluorine. PMC - NIH. Retrieved from
-
Lee, E., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. PMC - NIH. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Overcoming Regioselectivity Challenges in Fluorination. Retrieved from
-
Reddit. (2025). Electrophilic fluorination in benzylic position in presence of nitro and phosphonate (NFSI vs selectfluor). Retrieved from
-
Tredwell, M., & Gouverneur, V. (2016). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC - NIH. Retrieved from
-
BenchChem. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers. Retrieved from
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from
-
BenchChem. (n.d.). A Comparative Analysis of the Metabolic Stability of Fluorinated Benzoic Acids. Retrieved from
-
Welch, C. J. (2020). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from
-
Márió, N., & Gáspár, A. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC - NIH. Retrieved from
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- 7. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]
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Technical Support Center: Troubleshooting Solubility of 2,3-Difluoro-4-hydroxybenzoic acid
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for 2,3-Difluoro-4-hydroxybenzoic acid (CAS: 175968-39-5). This document is designed for researchers, chemists, and formulation scientists who are utilizing this versatile fluorinated building block and may encounter challenges with its dissolution in aqueous media. As a compound with significant potential in medicinal chemistry and materials science, understanding its solubility behavior is critical for successful experimental outcomes.[1][2]
This guide provides a foundational understanding of the physicochemical properties governing its solubility, a series of frequently asked questions, and detailed, field-tested protocols for achieving clear, stable solutions.
Section 1: Physicochemical Profile & The Basis of Poor Solubility
The aqueous solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is governed by its molecular structure. For this compound, a combination of hydrophobic and hydrophilic features dictates its behavior in water. The benzene ring, further functionalized with two electron-withdrawing fluorine atoms, contributes to its lipophilicity and low intrinsic solubility in neutral water.[3] Conversely, the carboxylic acid and hydroxyl groups provide opportunities for increasing solubility through pH modification.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Solubility |
| CAS Number | 175968-39-5[4] | Unique chemical identifier. |
| Molecular Formula | C₇H₄F₂O₃[5] | - |
| Molecular Weight | 174.1 g/mol [5] | Affects molar concentration calculations. |
| Appearance | White to off-white solid[6] | Visual identifier. |
| Melting Point | 210-211 °C[7] | Indicates high crystalline lattice energy, which can contribute to poor solubility. |
| Predicted pKa | 3.30 ± 0.10[6] | The carboxylic acid group is weakly acidic. Deprotonation above this pH significantly increases aqueous solubility. |
| Predicted XLogP3 | 1.4[4] | A positive value indicates a preference for a lipid environment over an aqueous one, predicting low water solubility. |
The key to overcoming solubility issues lies in manipulating the ionizable groups. The compound's acidic nature (predicted pKa ≈ 3.3) means that at physiological pH (~7.4) or in neutral water, it exists predominantly in its protonated, neutral form, which is poorly soluble.[6] By raising the pH, we can deprotonate the carboxylic acid, forming a highly polar and water-soluble carboxylate salt.[8][9]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral water or phosphate-buffered saline (PBS) at pH 7.4?
A: The compound's intrinsic solubility is low due to the hydrophobic nature of its difluorinated benzene ring.[4] At neutral pH, the carboxylic acid group (pKa ≈ 3.3) is primarily in its non-ionized, less polar form, which has limited affinity for water.[6] While PBS is a buffered system, its pH is not high enough to cause significant deprotonation and solubilization of the compound to high concentrations.
Q2: I managed to dissolve the compound by heating the aqueous solution, but it crashed out upon cooling. Is this normal?
A: Yes, this is a common phenomenon. The solubility of many solid compounds, including benzoic acid derivatives, increases with temperature.[10] However, this often leads to the creation of a supersaturated solution. As the solution cools to room temperature, the solubility limit decreases, and the excess compound precipitates out of the solution. This method is generally not suitable for preparing stable stock solutions for assays.
Q3: After dissolving the compound in a basic solution (e.g., pH 10), the solution turned slightly yellow. What causes this?
A: The color change suggests potential chemical degradation. Phenolic compounds can be susceptible to oxidation at alkaline pH, especially when exposed to atmospheric oxygen.[8][11] This can lead to the formation of colored quinone-type species. For applications sensitive to impurities, it is crucial to prepare alkaline solutions fresh, minimize their exposure to air and light, and consider storing them under an inert atmosphere (e.g., nitrogen or argon) for short periods.[11]
Q4: Can I use DMSO to make a stock solution? What are the limitations?
A: Yes, this compound is expected to be readily soluble in organic polar aprotic solvents like dimethyl sulfoxide (DMSO). This is a very common practice. The primary limitation arises when diluting this DMSO stock into an aqueous buffer for your experiment. If the final concentration of the compound in the aqueous medium exceeds its solubility limit, it will precipitate. Furthermore, the final concentration of DMSO should be controlled, as it can interfere with biological assays (e.g., enzyme activity, cell viability).
Section 3: Troubleshooting & Methodology Guides
Guide 1: Solubility Enhancement via pH Adjustment
This is the most direct and effective method for solubilizing this compound in aqueous media. The principle is to convert the poorly soluble neutral acid into its highly soluble anionic salt form.[9][12]
Caption: pH-dependent equilibrium of this compound.
Detailed Step-by-Step Protocol: Preparation of a 10 mg/mL Alkaline Stock Solution
-
Preparation: Weigh 10 mg of this compound into a sterile glass vial.
-
Initial Suspension: Add approximately 800 µL of purified water (e.g., Milli-Q®) or your desired buffer. The compound will not dissolve and will form a suspension.
-
Titration: While stirring vigorously with a magnetic stir bar, add a 1 M NaOH solution dropwise (typically 1-2 µL at a time).
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. Observe the suspension as the base is added; it will begin to clarify as the compound dissolves.
-
Endpoint: Continue adding base until all the solid has dissolved and the solution is clear. The target pH should be at least 2-3 units above the pKa, typically in the range of pH 8.0 - 9.0 for complete dissolution and stability.
-
Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume to 1.0 mL with purified water.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PES) to remove any potential particulates and for sterilization.
-
Storage: Store the solution at 2-8°C. For optimal stability, prepare fresh and use within a short timeframe to avoid potential degradation.[11]
Troubleshooting Common Issues
| Issue Encountered | Probable Cause | Recommended Solution |
| Precipitation Occurs Over Time | The final pH is too close to the pKa, or the solution is interacting with atmospheric CO₂, causing a slight drop in pH. | Ensure the final pH is sufficiently high (e.g., > 8.0). Store in a tightly sealed container. |
| Solution Remains Cloudy | Incomplete dissolution or presence of insoluble impurities in the starting material. | Allow more time for stirring. If cloudiness persists after reaching the target pH, it is likely an impurity that can be removed by filtration. |
| Inconsistent Results in Bioassays | Degradation of the compound at high pH, creating byproducts that may have biological activity or interfere with the assay. | Always prepare the alkaline stock solution fresh before use. Run a vehicle control (buffer at the same final pH without the compound) to check for effects of pH on the assay. |
Guide 2: Using Co-solvents for Aqueous Formulations
When pH modification is not suitable for a downstream application, using water-miscible organic co-solvents is an excellent alternative.[12] Co-solvents work by reducing the polarity of the aqueous medium, which better accommodates the hydrophobic regions of the compound.
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degradation pathways of 2,3-Difluoro-4-hydroxybenzoic acid
Answering the user's request.## Technical Support Center: Degradation Pathways of 2,3-Difluoro-4-hydroxybenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of this compound. This guide is designed to provide expert insights, actionable troubleshooting advice, and robust experimental protocols to support your research. We will delve into the causality behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation important?
This compound is a fluorinated aromatic compound (CAS No: 175968-39-5)[1]. Understanding its degradation is critical for several reasons. In drug development, forced degradation studies are required by regulatory bodies like the FDA and ICH to establish the stability of a drug substance, identify potential degradants that could impact safety and efficacy, and develop stability-indicating analytical methods[2][3]. From an environmental perspective, as fluorinated compounds see increasing use, their persistence and fate in the environment are of significant concern, making biodegradation a key area of study.
Q2: What are the primary types of degradation pathways for this compound?
The degradation of this compound can typically be categorized into three main pathways:
-
Microbial Degradation: Breakdown by microorganisms like bacteria and fungi, which is a major mechanism for the removal of organic pollutants from the environment[4][5].
-
Photodegradation: Degradation caused by exposure to light, particularly UV radiation[6]. This is a crucial parameter for determining the stability of a drug product during storage and handling[7].
-
Chemical Degradation: Breakdown due to chemical reactions such as hydrolysis (reaction with water under acidic or basic conditions) and oxidation[2][8].
Q3: Is this compound expected to be stable?
While the compound is stable under normal storage and handling conditions, its structure suggests susceptibility to specific stress conditions[9][10]. The presence of fluorine atoms can increase the persistence of aromatic compounds, but they are not immune to degradation[11]. The hydroxyl and carboxylic acid functional groups are potential sites for oxidative and other chemical reactions. Forced degradation studies are essential to definitively characterize its stability profile[7].
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Microbial Degradation Studies
Q: I've inoculated my culture with this compound as the sole carbon source, but I'm not observing any degradation. What's wrong?
A: Several factors could be at play. Here’s a troubleshooting checklist:
-
Adaptation Period: Some microbial strains require a period of adaptation before they can utilize a new substrate. Monitor your culture for an extended period, as degradation may not be immediate[12].
-
Co-metabolism: The compound might not be a viable sole carbon source. Some microbes degrade complex compounds via co-metabolism, where they need a primary growth substrate (like glucose or benzoate) to produce the necessary enzymes for degrading the target molecule[11]. Try adding a readily metabolizable carbon source to your medium.
-
Microbial Strain Selection: Not all bacteria can degrade halogenated aromatics. Strains from genera like Pseudomonas, Alcaligenes, and Aureobacterium have shown success in degrading other fluorobenzoates[13][14]. Consider isolating strains from contaminated sites, as they are more likely to have evolved the necessary catabolic pathways[4][15].
-
Toxicity: High concentrations of the compound or its intermediates could be toxic to the microorganisms. Try lowering the initial concentration of this compound.
-
Nutrient & Environmental Conditions: Ensure your medium is not limited in other essential nutrients (nitrogen, phosphorus) and that the pH and temperature are optimal for your chosen microbial strain. The availability of oxygen is also critical for many aerobic degradation pathways[16][17].
Q: Degradation has stalled, and I'm seeing an accumulation of an intermediate metabolite in my HPLC analysis. What does this mean?
A: This often indicates a bottleneck in the metabolic pathway.
-
Dead-End Metabolite: The accumulated compound might be a "dead-end" metabolite that the microorganism cannot process further. This was observed in the catabolism of 2- and 3-fluorobenzoate, which produced 2-fluoro-cis,cis-muconic acid as a dead-end product[12].
-
Enzyme Inhibition: The intermediate itself, or a subsequent product, could be inhibiting a key enzyme further down the pathway.
-
Identification is Key: To proceed, you must identify this intermediate. Use techniques like LC-MS/MS to determine its mass and fragmentation pattern. This will provide crucial clues about where the degradation pathway is blocked and help elucidate the overall mechanism.
Forced Degradation & Photostability Studies
Q: My mass balance in the forced degradation study is significantly less than 98%. Where is the rest of my compound?
A: Achieving a good mass balance is a common challenge and indicates that your analytical method is not accounting for all degradation products[7].
-
Formation of Volatiles: The degradation process may be producing volatile compounds (like CO₂) that are not detected by standard HPLC-UV methods.
-
Non-Chromophoric Products: Some degradation products may lack a UV-absorbing chromophore, making them invisible to a UV detector. Try using a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).
-
Precipitation/Adsorption: Degradants might be precipitating out of solution or adsorbing to the walls of your container. Visually inspect your samples and consider rinsing the container with a strong solvent.
-
Products Retained on Column: Highly polar or non-polar degradants may be irreversibly retained on your HPLC column. A thorough column wash or a different column chemistry might be necessary.
Q: I see multiple degradation peaks in my photostability study, but also in my "dark" control sample. What is happening?
A: This points to a degradation pathway that is not solely photochemical.
-
Thermal Degradation: The light source used in photostability chambers often generates heat. Your "dark" control should be maintained at the exact same temperature as the light-exposed sample to differentiate between thermal and photodegradation.
-
Oxidative Degradation: If your study is conducted in the presence of oxygen (air), some degradation could be due to oxidation, which can occur without light.
-
Hydrolysis: If your samples are in solution, hydrolysis could be occurring, especially if the pH is not neutral. Ensure your solution is adequately buffered.
Q: The degradation in my oxidative stress test (e.g., using H₂O₂) is inconsistent. How can I improve reproducibility?
A: Oxidative degradation can be highly sensitive to experimental conditions.
-
Catalyst Contamination: Trace metals in your glassware or reagents can catalyze oxidative reactions, such as in Fenton-like processes[8]. Ensure you are using high-purity reagents and meticulously clean glassware.
-
H₂O₂ Concentration and Stability: Hydrogen peroxide can decompose over time. Prepare fresh solutions for each experiment and carefully control the molar ratio of H₂O₂ to your compound[8].
-
pH Control: The rate of many oxidative reactions is highly pH-dependent. Use a suitable buffer to maintain a constant pH throughout the experiment[8].
Mechanistic Insights & Proposed Degradation Pathways
While specific pathways for this compound are not yet published, we can propose plausible routes based on established mechanisms for similar compounds.
Proposed Microbial Degradation Pathway
The microbial catabolism of fluorinated and hydroxylated benzoic acids often begins with an attack on the aromatic ring by oxygenase enzymes, leading to defluorination and ring cleavage[12][13][14]. A likely pathway involves initial hydroxylation, followed by cleavage analogous to the protocatechuate pathway[18].
-
Initial Hydroxylation: A monooxygenase enzyme could hydroxylate the ring, potentially displacing a fluorine atom or adding another hydroxyl group.
-
Defluorination: The removal of fluorine is a critical step. This can occur early via dioxygenation or later after the ring has been destabilized[12][13].
-
Ring Cleavage: The resulting dihydroxybenzoic acid intermediate (e.g., a catechol or protocatechuate analogue) would then undergo either ortho- or meta-cleavage by a dioxygenase enzyme[19][20].
-
Central Metabolism: The resulting aliphatic acids are then funneled into central metabolic cycles, such as the TCA cycle, for complete mineralization[19].
Caption: Proposed microbial degradation pathway for this compound.
Proposed Photodegradation Pathway
Photodegradation in aqueous solution often proceeds via the generation of highly reactive hydroxyl radicals (•OH) or direct photolysis[8][21].
-
Hydroxylation: Attack by hydroxyl radicals can lead to the formation of poly-hydroxylated intermediates, such as trihydroxybenzoic acids[21].
-
Decarboxylation: The carboxylic acid group can be lost as CO₂.
-
Ring Opening: The aromatic ring is eventually opened, forming various aliphatic carboxylic acids (e.g., maleic, oxalic acid)[21].
-
Mineralization: These smaller organic acids are further oxidized to CO₂ and H₂O.
Caption: Proposed photodegradation pathway for this compound.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a standard approach for investigating degradation under hydrolytic, oxidative, and photolytic stress, consistent with ICH guidelines[2][7].
Objective: To generate degradation products and establish a stability-indicating profile.
Materials:
-
This compound
-
Methanol, Acetonitrile (HPLC grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Hydrochloric acid (1 M), Sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
-
Calibrated photostability chamber, oven, pH meter
-
HPLC system with UV/PDA and/or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Prepare separate test samples by diluting the stock in:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Water (for solid state, use neat powder)
-
Photolytic: Water
-
-
Stress Conditions:
-
Hydrolysis & Oxidation: Incubate solutions at 60°C. Take time points at 0, 2, 6, 24, and 48 hours. Neutralize acidic/basic samples before analysis.
-
Thermal: Place solid powder and solution in an oven at 80°C.
-
Photolytic: Expose solid and solution samples in a photostability chamber according to ICH Q1B guidelines. A "dark" control wrapped in foil must be included.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Aim for 5-20% degradation of the parent compound[7]. If degradation is too rapid or slow, adjust the stress conditions (temperature, acid/base/H₂O₂ concentration).
-
Characterize major degradation products using LC-MS/MS.
-
Calculate mass balance to ensure all major products are accounted for[7].
-
Caption: General experimental workflow for a forced degradation study.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175968-39-5 | [1][22] |
| Molecular Formula | C₇H₄F₂O₃ | [1][23] |
| Molecular Weight | 174.10 g/mol | [1][23] |
| Melting Point | 210 °C | [22] |
| Appearance | Solid | N/A |
| Incompatible Materials | Strong oxidizing agents | [9] |
Table 2: Potential Degradation Intermediates and Analytical Techniques
| Degradation Type | Potential Intermediates | Primary Analytical Technique | Secondary Technique |
| Microbial | Protocatechuate, Catechols, Aliphatic acids | HPLC-UV/PDA | LC-MS/MS, GC-MS |
| Photodegradation | Trihydroxybenzoic acids, Aliphatic carboxylic acids | HPLC-UV/PDA | Ion Chromatography, LC-MS |
| Chemical | Hydroxylated analogues, Decarboxylated products | HPLC-UV/PDA | NMR, LC-MS/MS |
References
- Schenk, T., Müller, R., Mörsberger, F., Schmidt, M. K., & Lingens, F. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Journal of bacteriology.
- Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology.
- Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology.
- Schennen, U., Braun, K., & Knackmuss, H. J. (1985). Anaerobic degradation of 2-fluorobenzoate by benzoate-degrading, denitrifying bacteria. Journal of bacteriology.
- Vargas, C., Song, B., Camps, M., & Häggblom, M. M. (2012). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology.
- Mampel, J., Wittich, R. M., & Wilkes, H. (2005). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Applied and Environmental Microbiology.
- Madsen, E. L., Winding, A., Malachowsky, K., Thomas, C. T., & Ghiorse, W. C. (1992). Biodegradation of Aromatic Hydrocarbons in an Extremely Acidic Environment. Applied and Environmental Microbiology.
- van der Zaan, B., Okkes, F., van der Vlies, A., & van der Werf, A. (2012). Microaerobic biodegradation of aromatic hydrocarbon mixtures: strategies for efficient nitrate and oxygen dosage. Applied Microbiology and Biotechnology.
- Habe, H., & Omori, T. (2003). Bacterial Degradation of Aromatic Compounds. Bioscience, Biotechnology, and Biochemistry.
- Fuchs, G., Boll, M., & Heider, J. (2011). Microbial degradation of aromatic compounds — from one strategy to four. Nature Reviews Microbiology.
- Lingens, F. (1989). [Microbial degradation of aromatic compounds]. Schriftenreihe des Vereins fur Wasser-, Boden- und Lufthygiene.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology.
- ResearchGate. (2013). How can I know from the structure of the compound if there will be degradation while studying the solubility of it?
- International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD.
- González-Barreiro, C., Lores, M., Casais, M. C., & Mejuto, J. C. (2003). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by Enterobacter cloacae strain EM. International Biodeterioration & Biodegradation.
- Pérez, M., Torrades, F., Domènech, X., & Peral, J. (2002). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Water Science and Technology.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Organisation for Economic Co-operation and Development. (n.d.). 4-hydroxybenzoic acid. OECD SIDS.
- Peng, R. H., Xiong, A. S., Xue, Y., Fu, X. Y., Gao, F., Zhao, W., ... & Yao, Q. H. (2008). Bacterial Degradation of Aromatic Compounds. International Journal of Molecular Sciences.
- Varjani, S. J. (2017). Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. Bioresource technology.
- De la Cruz, N., Esquivel, K., & Melián, G. (2012). Degradation of 2,4-dihydroxibenzoic acid by vacuum UV process in aqueous solution: kinetic, identification of intermediates and reaction pathway. Journal of hazardous materials.
- Kallimanis, A., Nikolouli, K., & Drainas, C. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. International Journal of Molecular Sciences.
- SGS. (n.d.). How to Approach a Forced Degradation Study. SGS Life Sciences.
- Wang, Z., Li, J., Wang, L., & Wang, Y. (2009). Photodegradation of Pb-3,4-dihydroxybenzoic acid complex under UV light illumination. Journal of hazardous materials.
- Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
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- 5. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of Pb-3,4-dihydroxybenzoic acid complex under UV light illumination [pubmed.ncbi.nlm.nih.gov]
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- 13. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Biodegradation of Aromatic Hydrocarbons in an Extremely Acidic Environment - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting NMR peak assignments for 2,3-Difluoro-4-hydroxybenzoic acid
Technical Support Center: 2,3-Difluoro-4-hydroxybenzoic Acid
Welcome to the technical support center for the NMR analysis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally similar fluorinated aromatic compounds. Here, we address common challenges in NMR peak assignment and provide in-depth, field-proven troubleshooting strategies. Our approach is rooted in explaining the "why" behind the "how," ensuring you can adapt these principles to your specific experimental context.
I. Understanding the Molecule: Predicted NMR Spectral Data
Structure and Numbering:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and C-F Coupling Constants
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Expected ¹JCF (Hz) | Expected nJCF (Hz) |
| 1-COOH | 11.0 - 13.0 (broad) | 165 - 170 | - | ~2-5 Hz (³JCF) |
| C1 | - | 115 - 120 | - | dd, ~5-10 Hz (²JCF), ~2-5 Hz (³JCF) |
| C2 | - | 148 - 152 (dd) | ~240-260 | - |
| C3 | - | 140 - 145 (dd) | ~240-260 | - |
| C4 | - | 145 - 150 (d) | - | ~10-15 Hz (²JCF) |
| 4-OH | 9.0 - 11.0 (broad) | - | - | - |
| H5 | 6.9 - 7.2 (d) | 118 - 122 (dd) | - | ~5-10 Hz (³JCF), ~1-3 Hz (⁴JCF) |
| H6 | 7.6 - 7.9 (dd) | 125 - 130 (dd) | - | ~10-15 Hz (²JCF), ~2-5 Hz (³JCF) |
Note: d denotes a doublet, and dd denotes a doublet of doublets. Chemical shifts are highly dependent on the solvent and concentration.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues you may encounter.
Q1: My aromatic proton signals are overlapping and difficult to interpret. What are my options?
A1: Peak overlap in the aromatic region is a frequent challenge, especially with complex substitution patterns.[3]
-
Causality: The electronic effects of the two fluorine atoms, the hydroxyl group, and the carboxylic acid group create distinct electronic environments for H5 and H6. However, in some solvents, these differences might not be sufficient to induce large chemical shift dispersion, leading to overlapping multiplets.
-
Troubleshooting Protocol:
-
Change the Solvent: This is the most effective initial step. The aromaticity of certain deuterated solvents can induce significant changes in the chemical shifts of aromatic protons. For instance, switching from CDCl₃ to benzene-d₆ or DMSO-d₆ can often resolve overlapping signals.[4][5]
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion in Hz, potentially resolving the overlap.
-
2D NMR Spectroscopy: If the above methods are insufficient, 2D NMR is the definitive solution.
-
Q2: I don't see the -OH or -COOH proton signals. Are they missing?
A2: It's very common for the signals of acidic protons (-OH, -COOH, -NH) to be very broad or even absent.
-
Causality: These protons are "exchangeable." They can rapidly exchange with other acidic protons in the sample, including trace amounts of water in the deuterated solvent.[8] This rapid exchange leads to signal broadening, sometimes to the point where the peak merges with the baseline. The rate of exchange is influenced by temperature, concentration, and the choice of solvent.
-
Troubleshooting and Confirmation:
-
D₂O Shake: To confirm that a broad peak is an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The exchangeable proton will be replaced by deuterium, causing its signal to disappear.
-
Use a Hydrogen-Bonding Solvent: Solvents like DMSO-d₆ can form strong hydrogen bonds with the -OH and -COOH protons. This slows down the exchange rate and often results in sharper, more easily observable signals for these protons.
-
Check for Water in the Solvent: A broad peak around 1.5-3 ppm (depending on the solvent) can indicate the presence of water. Your exchangeable protons might be exchanging with this water peak.
-
Q3: The splitting patterns are more complex than expected. How do I assign the couplings to fluorine?
A3: The presence of two fluorine atoms introduces complex splitting patterns due to H-F, C-F, and F-F couplings. Understanding the typical magnitudes of these couplings is key to assignment.
-
Causality: J-coupling, or spin-spin coupling, is an interaction between nuclear spins that is mediated through the bonding electrons. The number of bonds separating the coupled nuclei determines the type of coupling (e.g., ¹J, ²J, ³J), and its magnitude (in Hz) is independent of the spectrometer's field strength.
-
Key Coupling Constants for this Molecule:
Table 2: Typical Coupling Constants (J) in Hz for Fluorinated Aromatics
| Coupling Type | Number of Bonds | Typical Magnitude (Hz) | Notes |
| ¹JCF | 1 | 240 - 280 | Very large and characteristic. |
| ²JCF | 2 | 15 - 30 | Significant and useful for assignments. |
| ³JCF | 3 | 5 - 15 | Smaller but often observable. |
| ⁴JCF | 4 | 0 - 3 | Often not resolved. |
| ³JHF | 3 | 5 - 10 | Ortho H-F coupling. |
| ⁴JHF | 4 | 2 - 5 | Meta H-F coupling. |
| ⁵JHF | 5 | 0 - 2 | Para H-F coupling, often not resolved. |
| ³JFF | 3 | 15 - 25 | Ortho F-F coupling. |
-
Assignment Strategy using 2D NMR:
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this task. It shows correlations between protons and carbons that are 2 or 3 bonds away.[6]
-
The proton H6 should show a correlation to C1, C4, and C5.
-
The proton H5 should show a correlation to C1, C3, C4, and C6.
-
Crucially, you can observe long-range H-F couplings in the ¹H spectrum and C-F couplings in the ¹³C spectrum, and use the HMBC to connect the proton and carbon frameworks.
-
-
Q4: My ¹³C spectrum shows complex splitting even with proton decoupling. Why?
A4: Standard ¹³C NMR spectra are typically proton-decoupled, which means H-C splitting is removed. However, C-F splitting remains.
-
Causality: The decoupling frequency used to remove proton splitting does not affect the fluorine nuclei. Therefore, you will observe splitting of your carbon signals due to coupling with the fluorine atoms. This is a powerful diagnostic tool.
-
Interpreting the ¹³C Spectrum:
-
C2 and C3: These carbons are directly bonded to fluorine and will appear as doublets with a very large ¹JCF coupling constant (typically >240 Hz). They will also be split by the adjacent fluorine (³JFF), resulting in a doublet of doublets.
-
C1, C4, C5, and C6: These carbons will show smaller couplings to the fluorine atoms (²JCF, ³JCF, ⁴JCF), resulting in doublets or doublet of doublets with smaller splitting constants, as outlined in Table 2.
-
¹⁹F NMR: Acquiring a ¹⁹F NMR spectrum is highly recommended. For this molecule, you would expect to see two signals, each a doublet due to the ³JFF coupling between them. This can confirm the ortho relationship of the two fluorine atoms.
-
By systematically applying these troubleshooting steps and leveraging the power of 2D NMR techniques, you can confidently assign the complex NMR spectra of this compound and related compounds.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500).
- Royal Society of Chemistry. (n.d.). Supplementary data for.
- Reynolds, W. F., & Burns, D. C. (2012). Getting the Most Out of HSQC and HMBC Spectra. Annual Reports on NMR Spectroscopy, 76, 1-21.
- Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1.
- Columbia University. (n.d.). HSQC and HMBC.
- PubChem. (n.d.). This compound.
- SpectraBase. (n.d.). 4-Hydroxy benzoic acid.
- Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, DMSO, experimental) (HMDB0000500).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0002466).
- Reddit. (2023, March 16). Hydroxyl Groups in NMR.
- ResearchGate. (2024, April 25). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?
- Journal of Chemical & Pharmaceutical Research. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. J. Chem. Pharm. Res., 8(5), 385-392.
- ResearchGate. (n.d.). What do the special correlations in HMBC 2D NMR?
- Ravi Kiran, B., Palakshamurthy, B. S., Vijayakumar, G. R., & Bharath, H. S. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o519.
- Journal of Molecular Structure. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 704(1-3), 255-267.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500).
- ResearchGate. (n.d.). 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4.
- ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid.
- Ai, L., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e288-e293.
- Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Ninevah.
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- 5. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 6. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2,3-Difluoro-4-hydroxybenzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction & Strategic Overview
Welcome to the technical support guide for the synthesis of 2,3-Difluoro-4-hydroxybenzoic acid (CAS 175968-39-5). This molecule is a valuable building block in medicinal chemistry and materials science, often utilized in the development of novel pharmaceuticals.[1][2] Scaling its synthesis from the laboratory bench to larger, process-scale batches presents significant challenges related to reaction control, safety, and purification.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a framework for understanding the critical parameters of a robust synthetic route, enabling effective troubleshooting and safe scale-up. We will detail a field-proven synthetic strategy, address common points of failure in a direct question-and-answer format, and outline the essential safety and handling protocols required for larger-scale operations.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄F₂O₃[2] |
| Molecular Weight | 174.10 g/mol [2] |
| Appearance | White to off-white solid[3] |
| Melting Point | 210-211 °C[3] |
Recommended Scale-Up Synthetic Workflow
The following multi-step synthesis is recommended for its reliability and scalability. It employs a directed ortho-metalation, a powerful strategy for regioselective carboxylation. The key is the initial protection of the highly reactive phenol group, which directs the lithiation to the desired position and prevents side reactions.
Experimental Protocol: Synthesis via Directed Ortho-Metalation
PART A: Protection of 2,3-Difluorophenol
-
Setup: Equip a dry, nitrogen-flushed, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Reagents: Dissolve 2,3-difluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add chloromethyl methyl ether (MOM-Cl) (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 1.
PART B: Ortho-Metalation and Carboxylation
-
Setup: In a separate, rigorously dried, nitrogen-flushed flask, dissolve the protected phenol (Intermediate 1) (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. A color change to deep red or orange is typically observed. Stir for 1 hour at -78 °C. This step is critical and requires strict anhydrous conditions.[4]
-
Carboxylation: In a separate flask, crush an excess of dry ice (solid CO₂) into a fine powder. Rapidly transfer the cold aryllithium solution via cannula onto the crushed dry ice with vigorous stirring.
-
Completion: Allow the mixture to slowly warm to room temperature. The color will dissipate as the aryllithium is quenched.
PART C: Deprotection and Isolation
-
Hydrolysis: Once at room temperature, add water to dissolve the salts. Acidify the aqueous solution to a pH of 1-2 using concentrated hydrochloric acid (HCl). The MOM protecting group is acid-labile and will cleave under these conditions.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure this compound.[5][6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up.
Q1: My ortho-lithiation step (Part B) is giving a low yield. What are the most likely causes?
A1: This is the most sensitive step of the synthesis. Low yields are almost always traced back to three key areas:
-
Moisture Contamination: n-Butyllithium is extremely reactive with water. Even trace amounts of moisture in your glassware, solvent (THF), or on the surface of the starting material will quench the n-BuLi before it can perform the deprotonation. Ensure all glassware is flame-dried under vacuum and solvents are freshly distilled from a drying agent or obtained from a solvent purification system.
-
Poor n-BuLi Quality: n-BuLi can degrade over time, especially with improper storage. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity. Using a sub-stoichiometric amount due to degradation is a common cause of incomplete reactions.
-
Incorrect Temperature: The aryllithium intermediate is thermally unstable. If the temperature rises significantly above -70 °C, decomposition can occur, leading to lower yields. Ensure your cooling bath is well-maintained and that the n-BuLi is added slowly to control the exotherm.[7]
Q2: During the carboxylation (quenching with dry ice), my reaction mixture turned viscous and difficult to stir. Is this normal?
A2: Yes, this can be normal, especially at a larger scale. As the lithium carboxylate salt forms, it may precipitate from the THF/hexane mixture, increasing the viscosity. The key is to ensure you use a significant excess of crushed dry ice and have a robust overhead mechanical stirrer (not a magnetic stir bar for scales >1L) to maintain agitation and ensure all the aryllithium is quenched by CO₂. Poor stirring can lead to localized warming and side reactions, such as the aryllithium reacting with unreacted protected phenol.
Q3: My final product is off-color (yellow or brown) even after recrystallization. What are the likely impurities?
A3: Off-color products typically indicate the presence of phenolic oxidation byproducts or residual impurities from the starting materials.
-
Oxidation: Phenols can be sensitive to air oxidation, especially under basic conditions. While the workup is acidic, prolonged exposure to air can be detrimental. Consider de-gassing your solvents and blanketing the filtration and crystallization steps with nitrogen.
-
Incomplete Reaction: If the lithiation or carboxylation was incomplete, you might have residual 1,2-Difluoro-3-(methoxymethoxy)benzene.
-
Purification: The choice of recrystallization solvent is critical. If water is used, adding a small amount of a reducing agent like sodium bisulfite during the process can sometimes help remove colored impurities.[8] Alternatively, treatment with activated charcoal during recrystallization can remove colored, non-polar impurities.[6]
Scale-Up Safety & Process Control FAQs
Scaling up reactions introduces new hazards that may not be apparent at the bench scale.[9] Temperature control, reagent handling, and reaction kinetics become paramount.
Q1: What are the primary safety hazards when scaling this synthesis?
A1: The two greatest hazards are the use of n-butyllithium and the management of exothermic events.
-
n-Butyllithium: n-BuLi is pyrophoric and will ignite spontaneously on contact with air. It also reacts violently with water. At scale, it must be handled under a strictly inert atmosphere (nitrogen or argon) using cannulas or metered pumps. All personnel must wear fire-resistant lab coats, safety glasses, and appropriate gloves.[10][11]
-
Thermal Runaway: Both the lithiation step and the quenching of excess n-BuLi during workup are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction can occur if cooling is insufficient.[9] A robust cooling system and careful, slow addition of reagents are mandatory.
Q2: How should I adapt my cooling and temperature monitoring for a 10L scale reaction?
A2: A simple acetone/dry ice bath is insufficient and unsafe for a 10L scale.
-
Cooling System: A jacketed reactor with a recirculating chiller is the standard for this scale. This provides precise and reliable temperature control.
-
Temperature Monitoring: Do not rely on an external thermometer. An internal temperature probe is essential to measure the actual temperature of the reaction mass, which will be higher than the jacket temperature during an exotherm.
-
Emergency Quenching: Have a plan for runaway reactions. This may include a pre-chilled quenching solution (e.g., isopropanol) that can be added rapidly to stop the reaction.
Q3: What changes are needed for the workup and purification at a larger scale?
A3: Manual extractions with large separatory funnels become impractical and dangerous.
-
Workup: The workup should be performed in the reactor. After quenching, the aqueous and organic layers can be separated via a bottom outlet valve.
-
Filtration: For collecting the recrystallized product, a simple Büchner funnel is replaced by a larger pressure filter or a centrifuge to handle the larger volume of solids and solvent efficiently.
-
Drying: Air drying is too slow. A vacuum oven should be used to dry the final product to a constant weight.
Process Parameters at Different Scales
| Parameter | Lab Scale (250 mL) | Pilot Scale (5 L) |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer |
| Temp. Control | Dry Ice/Acetone Bath | Jacketed Reactor with Chiller |
| Temp. Monitoring | External Thermometer | Internal Probe (mandatory)[9] |
| Reagent Addition | Syringe / Dropping Funnel | Metering Pump / Pressure-equalized Funnel |
| Workup | Separatory Funnel | In-reactor separation |
| Filtration | Büchner Funnel | Nutsche Filter / Centrifuge |
| Drying | Air / Desiccator | Vacuum Oven |
Final Product Purification & Quality Control
The final purity of this compound is critical for its use in subsequent applications. Recrystallization is an effective method for removing minor impurities.[5]
Protocol: Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and test its solubility in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, heptane) at room and elevated temperatures. An ideal solvent will dissolve the product when hot but not when cold. A co-solvent system like ethanol/water often works well.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.
-
Decolorization (if needed): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal (approx. 1-2% w/w), and gently reheat to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven at 60-70 °C until a constant weight is achieved.
Quality Control Specifications
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 210 - 213 °C | Melting Point Apparatus |
| Purity | ≥ 98% | HPLC |
| Identity | Conforms to reference spectrum | ¹H NMR, ¹⁹F NMR |
References
- Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
- Stanford University Environmental Health & Safety. (2023). Scale Up Safety. [Link]
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
- PubChem. (n.d.). This compound. [Link]
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
- Google Patents. (1956).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
- Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. [Link]
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- 3. This compound CAS#: 175968-39-5 [amp.chemicalbook.com]
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- 8. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
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managing hazardous reagents in 2,3-Difluoro-4-hydroxybenzoic acid synthesis
Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the hazardous reagents commonly employed in this synthesis. Our focus is on ensuring both the success of your experiment and the safety of your laboratory personnel.
The synthesis of polysubstituted aromatic compounds like this compound often involves highly reactive and hazardous reagents. A common synthetic route involves the directed ortho-metalation of a fluorinated precursor followed by carboxylation. This guide will focus on a plausible pathway starting from 1,2,3-trifluorobenzene, highlighting the critical steps and the management of associated hazardous reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous reagents I will encounter in the synthesis of this compound?
A1: The most significant hazardous reagents in a typical synthesis involving directed metalation are organolithium reagents, such as n-butyllithium (n-BuLi), which are pyrophoric and corrosive.[1][2] You will also handle other hazardous materials, including highly fluorinated aromatic precursors, which can be toxic and irritating, and strong acids and bases during the workup and purification stages.[3][4][5]
Q2: What is the most critical safety precaution when working with n-butyllithium?
A2: The absolute exclusion of air and moisture is paramount when handling n-butyllithium, as it is pyrophoric and will ignite spontaneously upon contact with either.[2][6] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate air-free techniques, such as a Schlenk line or a glovebox.[6][7]
Q3: What personal protective equipment (PPE) is mandatory for handling pyrophoric and corrosive reagents?
A3: A comprehensive PPE ensemble is non-negotiable. This includes:
-
Appropriate chemical-resistant gloves. A common recommendation is to wear nitrile gloves underneath neoprene or butyl rubber gloves for enhanced protection.[8]
Q4: How should I store n-butyllithium and other air-sensitive reagents?
A4: n-Butyllithium is typically stored in a refrigerator in its original Sure/Seal™ bottle to maintain its stability.[7] It should be stored away from flammable materials and sources of ignition.[9] All air-sensitive reagents should be stored under an inert atmosphere.[7]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: The lithiation reaction (addition of n-BuLi) does not seem to be working; there is no color change, and starting material is recovered after workup.
This is a common issue that often points to problems with the reagents or the reaction setup.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive n-BuLi | Titrate your n-BuLi solution to determine its exact molarity. Old or improperly stored bottles may have a lower concentration than stated on the label. | n-Butyllithium degrades over time, especially with repeated punctures of the septum, leading to a decrease in its effective concentration.[1] |
| Wet Glassware or Solvent | Ensure all glassware is rigorously flame-dried or oven-dried (at least 120°C for several hours) and cooled under a stream of inert gas.[1] Use freshly distilled and anhydrous solvents. | n-Butyllithium is a very strong base and will be rapidly quenched by any residual moisture, preventing the desired lithiation from occurring.[1] |
| Inadequate Temperature Control | Maintain the reaction temperature at -78°C (a dry ice/acetone bath is standard) during the addition of n-BuLi.[10] | The lithiation of many aromatic compounds is highly exothermic and requires low temperatures to prevent side reactions and decomposition of the lithiated intermediate.[10] |
| Poor Solubility of Starting Material | If your starting material is not fully dissolved at the reaction temperature, it can hinder the reaction. Consider using a co-solvent if compatible with the reaction chemistry. | The reaction occurs in the solution phase, and poor solubility will limit the interaction between the substrate and the n-BuLi. |
Issue 2: A fire occurs during the transfer of n-butyllithium.
This is a critical emergency and requires immediate and correct action.
| Immediate Action | Preventative Measures | Scientific Rationale |
| Smother the fire. Use a Class D fire extinguisher for combustible metals or a standard dry powder (ABC) extinguisher.[7] Do NOT use water, as it will react violently with the organolithium.[7] If the fire is small and contained (e.g., at the tip of a needle), it may self-extinguish. For larger fires that cannot be controlled, evacuate the area and activate the fire alarm.[6] | Use proper transfer techniques. For small volumes (<20 mL), use a properly dried and purged gas-tight syringe with a Luer-Lok tip to prevent the needle from detaching.[11] For larger volumes, a cannula transfer is safer.[6][10] Always have a beaker of dry ice or sand nearby to quench any drips or unused reagent in an emergency.[6] | The pyrophoric nature of n-butyllithium means it will ignite on contact with air.[2] Proper transfer techniques minimize this exposure. A Luer-Lok syringe prevents accidental disconnection and spillage.[11] |
Issue 3: The carboxylation step (quenching the lithiated intermediate with CO₂) gives a low yield of the desired carboxylic acid.
This often indicates issues with the quenching process or the stability of the lithiated intermediate.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Premature Quenching of the Lithiated Intermediate | Ensure the lithiated species is fully formed before adding the electrophile (CO₂). Allow sufficient time for the lithiation reaction to complete. | Incomplete lithiation will result in unreacted starting material, lowering the overall yield of the desired product. |
| Inefficient CO₂ Quench | Use freshly crushed dry ice (solid CO₂) and add it to the reaction mixture, or bubble CO₂ gas through the solution at a low temperature. Ensure the CO₂ is in excess. | The lithiated intermediate is a strong nucleophile and will react with CO₂ to form a carboxylate salt. Inefficient quenching can lead to side reactions or recovery of the protonated starting material. |
| Decomposition of the Lithiated Intermediate | Do not allow the reaction mixture to warm up before or during the CO₂ quench. Maintain a low temperature throughout the process. | Lithiated aromatic species can be unstable at higher temperatures and may decompose before they can react with the electrophile. |
| Workup Issues | After quenching with CO₂, the resulting carboxylate salt needs to be protonated with an acid (e.g., dilute HCl) to yield the final carboxylic acid product. Ensure the pH is sufficiently acidic to fully protonate the product.[12] | The product of the carboxylation is a lithium carboxylate salt. Acidification is necessary to obtain the neutral carboxylic acid, which can then be extracted and purified. |
Experimental Protocols and Workflows
Protocol 1: Safe Transfer of n-Butyllithium via Syringe
This protocol outlines the steps for safely transferring n-butyllithium using a syringe.
-
Preparation:
-
Ensure all necessary PPE is worn.[8]
-
Work in a certified fume hood with the sash at the lowest practical position.[8]
-
Dry a gas-tight syringe with a Luer-Lok tip and a long needle in an oven (≥ 120°C for at least 2 hours) and cool it in a desiccator.[11]
-
Assemble your reaction glassware, flame-dry it under vacuum, and cool it under an inert atmosphere.[1]
-
-
Transfer:
-
Clamp the n-BuLi Sure/Seal™ bottle securely.
-
Purge the dry syringe with inert gas several times.
-
Insert a needle connected to an inert gas line (with a bubbler) into the septum of the n-BuLi bottle to create a positive pressure.
-
Puncture the septum with the syringe needle and draw the desired volume of n-BuLi into the syringe.
-
Withdraw a small amount of inert gas into the syringe to create a gas bubble at the tip, preventing drips.[11]
-
Quickly and carefully transfer the syringe to your reaction flask and inject the n-BuLi solution dropwise while maintaining the reaction temperature.
-
Diagram: Workflow for Safe n-BuLi Transfer
Caption: Workflow for the safe handling and transfer of n-butyllithium.
Protocol 2: Quenching of Residual n-Butyllithium
It is crucial to safely quench any residual n-butyllithium in the syringe and reaction vessel.
-
Syringe Quenching:
-
Rinse the syringe with a non-reactive, anhydrous solvent like hexane or heptane.[11]
-
Expel the rinse into a separate flask containing an excess of a quenching agent like isopropanol, also diluted in an inert solvent.[11] Perform this slowly and in an ice bath to control the exothermic reaction.
-
Repeat the rinse process at least twice.[11]
-
-
Reaction Quenching (Aborting a Reaction):
-
If a reaction needs to be stopped, cool the reaction flask in an ice or dry ice bath.
-
Slowly add a quenching agent. A common procedure is to first add a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally water, all while carefully monitoring the temperature.[11]
-
Diagram: Decision Tree for Quenching n-BuLi
Caption: Decision tree for the safe quenching of residual n-butyllithium.
References
- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).
- University of California, Santa Barbara. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
- Reich, H. J., & Thompson, A. S. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54653. [Link]
- Environmental Health and Safety. (n.d.).
- University of California, Santa Barbara. (2012, December 14).
- University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
- ChemBK. (n.d.). n-Butyllithium. [Link]
- Learning Videos Channel. (2019, September 3). Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety. YouTube. [Link]
- iChemical. (n.d.). 2,3,4-Trifluoronitrobenzene, CAS No. 771-69-7. [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric.... [Link]
- California State University, Bakersfield. (n.d.).
- Emory University. (2022, April 29). Chemical Safety Spotlight – Corrosives and Flammables. [Link]
- PubChem. (n.d.). 2,3,4-Trichloronitrobenzene. [Link]
- ResearchGate. (2015, November 17). How can I quench large quantity of n-Buli?. [Link]
- SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
- University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. [Link]
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. [Link]
- SciSpace. (n.d.). Directed lithiation of unprotected benzoic acids. [Link]
- PubChem. (n.d.). This compound. [Link]
- YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]
- ResearchGate. (2015, August 19). Am I overlooking something in n-BuLi reactions?. [Link]
- SpringerLink. (2017, February 28).
- Royal Society of Chemistry. (1995).
- Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. [Link]
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- 5. 2,3,4-Trifluornitrobenzol 99% | Sigma-Aldrich [sigmaaldrich.com]
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Technical Support Center: Synthesis of 2,3-Difluoro-4-hydroxybenzoic acid
Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, encountered during its preparation. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also to build a robust and reproducible synthetic process.
Introduction: The Synthetic Challenge
This compound is a key building block in the synthesis of various pharmaceuticals. Its preparation, while conceptually straightforward, is often plagued by side reactions that can complicate purification, reduce yields, and impact the quality of the final product. The primary routes to this compound typically involve the carboxylation of 2,3-difluorophenol. Understanding and controlling the potential side reactions in this transformation is critical for a successful synthesis.
This guide will focus on the most common synthetic method, the Kolbe-Schmitt reaction, and will also address issues related to alternative methods like ortho-lithiation followed by carboxylation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.
Issue 1: Low Yield and Significant Recovery of Starting Material (2,3-Difluorophenol)
A low conversion rate is a common problem, often stemming from suboptimal reaction conditions or reagent quality.
Possible Causes & Diagnostic Checks:
-
Incomplete Phenoxide Formation: The Kolbe-Schmitt reaction requires the formation of the phenoxide anion to activate the ring for electrophilic attack by CO2.[1] Insufficient base or the presence of water can prevent complete deprotonation.
-
Diagnosis: Before introducing CO2, take a small, quenched aliquot of the reaction mixture. Analyze by TLC or HPLC to confirm the absence of the starting phenol. The phenoxide salt will have a different retention factor.
-
-
Insufficient Temperature and Pressure: The carboxylation of phenols is a thermodynamically controlled process that often requires significant energy input to proceed efficiently.[2] Standard conditions for the Kolbe-Schmitt reaction are typically around 125°C and 100 atm of CO2 pressure.[3][4]
-
Diagnosis: Carefully monitor and log the reaction temperature and pressure throughout the run. Fluctuations or failure to reach the setpoints are direct indicators of a problem.
-
-
Poor Quality of Carbon Dioxide: Moisture or other impurities in the CO2 source can quench the reactive phenoxide intermediate, leading to lower yields.[5]
-
Diagnosis: Use a high-purity grade of CO2 and consider passing the gas through a drying trap before it enters the reactor.
-
Preventative & Corrective Actions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. Use a strong base like sodium hydroxide or potassium hydroxide and ensure it is of high quality and free of excessive moisture.[5]
-
Optimize Reaction Parameters: If low conversion persists, consider a systematic optimization of temperature and pressure. A Design of Experiments (DoE) approach can be valuable for identifying the optimal conditions for your specific reactor setup.
-
Extend Reaction Time: If increasing temperature or pressure is not feasible, extending the reaction time may help drive the reaction to completion. Monitor the reaction progress by taking aliquots over time.
Issue 2: Presence of Isomeric Impurities, Primarily 2,3-Difluoro-6-hydroxybenzoic acid
The formation of the undesired para-carboxylation product is a classic side reaction in the Kolbe-Schmitt synthesis.
dot
Caption: Regioselectivity in the Kolbe-Schmitt reaction.
Mechanistic Explanation:
The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions and the nature of the cation.[6]
-
Ortho-Product (Desired): The formation of the ortho-isomer (salicylate derivative) is kinetically favored, especially with smaller cations like Na+. The sodium ion forms a chelate complex with the phenoxide oxygen and the incoming CO2 molecule, directing the carboxylation to the ortho position.[1]
-
Para-Product (Side Reaction): The para-isomer is often the thermodynamically more stable product. Its formation is favored at higher temperatures and with larger cations like K+. The larger potassium ion does not form as tight a chelate complex, allowing the reaction to proceed at the sterically less hindered para position.[4]
Preventative & Corrective Actions:
-
Choice of Base: Use sodium hydroxide instead of potassium hydroxide to favor the formation of the ortho-product.
-
Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Temperatures above 150°C tend to increase the proportion of the para-isomer.
-
Purification Strategy: If the para-isomer does form, it can often be separated by recrystallization. The different substitution patterns of the isomers lead to differences in crystal packing and solubility. A solvent screen (e.g., ethanol/water, acetic acid/water) is recommended to find the optimal recrystallization conditions.
Issue 3: Decarboxylation of the Product
The presence of 2,3-difluorophenol in the final product, even after what appeared to be a complete reaction, can indicate that the desired product is decomposing back to the starting material.
Mechanistic Explanation:
Carboxylation is a reversible reaction. Under harsh conditions, particularly high temperatures and prolonged reaction times, the product can undergo decarboxylation, releasing CO2 and reverting to the starting phenol.[7] This is especially a risk in the presence of acid or base catalysts at elevated temperatures.[8]
dot
Caption: Factors leading to and preventing decarboxylation.
Preventative & Corrective Actions:
-
Temperature Management: Avoid excessive temperatures during the reaction and workup. Do not let the reaction run significantly longer than necessary once completion is reached.
-
Careful Workup: During the acidic workup to protonate the carboxylate salt, avoid prolonged exposure to strong acid at high temperatures. Cool the reaction mixture before acidification.[9]
-
Catalyst Choice: If using a catalyst-driven decarboxylation for a different purpose, be aware that certain metals like copper can catalyze this process.[7] Ensure the reactor is clean and free from such contaminants.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown/black. Is this normal and will it affect my product?
A1: Phenols and their derivatives are susceptible to oxidation, which can form highly colored, often polymeric, impurities. While some color change is common, a very dark mixture can indicate significant oxidation of the starting material or product. This is more likely to occur if there is an air leak in the reactor at high temperatures. While the primary product may still be present, this can complicate purification. Solution: Ensure your reactor is properly sealed and purged with an inert atmosphere (e.g., nitrogen or argon) before heating. If the product is highly discolored, a purification step involving activated carbon can sometimes be effective at removing colored impurities during recrystallization.
Q2: I am considering an alternative route using ortho-lithiation of 2,3-difluorophenol followed by quenching with CO2. What are the potential side reactions?
A2: Directed ortho-metalation (DoM) is a powerful technique but has its own set of challenges.[10][11]
-
Benzylic Lithiation: Not applicable here, but a common side reaction for alkyl-substituted aromatics.[12]
-
Multiple Lithiation: The fluorine atoms are electron-withdrawing and can acidify other protons on the ring, potentially leading to lithiation at undesired positions if the reaction is not carefully controlled.
-
Reaction with Electrophile: The aryllithium intermediate is highly reactive. Upon addition of CO2 (as dry ice or gas), the initially formed lithium carboxylate can be attacked by another molecule of the aryllithium, leading to the formation of a ketone impurity after workup. Solution: This route requires stringent control of stoichiometry and temperature (typically very low, e.g., -78 °C).[13] Use of a strong, non-nucleophilic base like LDA (Lithium diisopropylamide) may be required. The order of addition is also critical; often, adding the organolithium to a solution of the substrate is preferred.[14]
Q3: How can I effectively purify my crude this compound?
A3: The most common and effective method for purifying this compound is recrystallization.
-
Protocol:
-
Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or ethyl acetate).
-
Slowly add a hot anti-solvent in which the product is poorly soluble (e.g., water or hexane) until the solution becomes slightly cloudy.
-
Add a small amount of the first solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
-
Solvent Selection: The choice of solvent system is crucial and may require some experimentation. An ethanol/water mixture is often a good starting point. The goal is to find a system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution or precipitate under different conditions.
Q4: What analytical techniques are best for identifying the impurities in my sample?
A4: A combination of techniques is recommended for unambiguous identification:
-
HPLC (High-Performance Liquid Chromatography): Excellent for quantifying the purity and separating the desired product from isomers and other byproducts.
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides structural information. ¹⁹F NMR is particularly powerful for distinguishing between different fluorine-containing isomers, as the chemical shifts of the fluorine atoms will be unique for each compound.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Helps to identify the molecular weights of the impurities, providing strong clues to their structures.
Data Summary & Protocols
Table 1: Influence of Base on Regioselectivity in Kolbe-Schmitt Reaction
| Cation (from Base) | Typical Temp. (°C) | Major Product | Rationale |
| Na+ (from NaOH) | 125 - 150 | Ortho (Desired) | Forms a stable 6-membered chelate intermediate, directing CO2 to the ortho position.[1] |
| K+ (from KOH) | 150 - 200 | Para (Isomeric Impurity) | Larger ionic radius leads to a weaker chelate, allowing thermodynamic control to dominate.[4] |
Protocol: General Procedure for Kolbe-Schmitt Carboxylation
Warning: This reaction involves high pressure and temperature and must be carried out in an appropriate high-pressure reactor (autoclave) by trained personnel.
-
Reactor Preparation: Ensure the autoclave is clean and dry. Charge the reactor with 2,3-difluorophenol (1.0 eq) and powdered sodium hydroxide (1.1 - 1.2 eq).
-
Inerting: Seal the reactor and purge it several times with dry, inert gas (e.g., nitrogen) to remove all oxygen.
-
Heating & Dehydration: Heat the mixture to 120-130°C under vacuum for 1-2 hours to form the anhydrous sodium phenoxide and remove any residual water.
-
Carboxylation: Break the vacuum with CO2. Pressurize the reactor with CO2 to approximately 100 atm. Heat the reaction mixture to 130-140°C with vigorous stirring. Maintain these conditions for 6-12 hours.
-
Cooling & Depressurization: Cool the reactor to room temperature and slowly vent the excess CO2 pressure.
-
Workup: Open the reactor and add water to dissolve the solid reaction mass. Transfer the aqueous solution to a beaker.
-
Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is ~1-2. A white precipitate of the product should form.
-
Isolation: Stir the slurry in the ice bath for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum at 60-70°C.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
References
- Google Patents. (n.d.). CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5.
- Kolbe-Schmitt Reaction. (n.d.).
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
- J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction.
- Google Patents. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
- National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids.
- ResearchGate. (n.d.). (PDF) Decarboxylative Hydroxylation of Benzoic Acids.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- Optimization of Organolithium Reactions. (2020).
- L.S. College, Muzaffarpur. (2019). Kolbe–Schmitt reaction.
- Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. (n.d.).
- Directed (ortho) Metallation. (n.d.).
- Wikipedia. (n.d.). Directed ortho metalation.
- Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
- ResearchGate. (n.d.). Directed ortho lithiation general mechanism.
Sources
- 1. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5- difluorophthalic acid - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. Directed Ortho Metalation [organic-chemistry.org]
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- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. sites.wp.odu.edu [sites.wp.odu.edu]
Technical Support Center: Purification Strategies for Crude 2,3-Difluoro-4-hydroxybenzoic Acid
Welcome to the technical support center dedicated to the purification of crude 2,3-Difluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important compound. The following information is a synthesis of established chemical principles and practical laboratory experience.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential safety concerns. This guide provides a comprehensive overview of effective purification strategies, focusing on troubleshooting common issues and answering frequently asked questions.
Troubleshooting Guide: Navigating Common Purification Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization Issues
Question 1: My crude this compound won't fully dissolve in the hot recrystallization solvent, even after adding a large volume. What's happening?
Answer: This issue typically points to one of two possibilities: the presence of insoluble impurities or the selection of an inappropriate solvent.
-
Insoluble Impurities: The undissolved material may not be your target compound but rather insoluble byproducts from the synthesis. In this case, a hot filtration step is necessary. After dissolving the majority of your crude product in the minimum amount of boiling solvent, filter the hot solution to remove the insoluble matter.
-
Poor Solvent Choice: While water is a common choice for recrystallizing hydroxybenzoic acids, the fluorine substituents on your compound can alter its solubility profile.[1] If the compound has limited solubility even at high temperatures, a different solvent or a co-solvent system (e.g., ethanol-water, acetone-water) may be required.
Question 2: After cooling the solution, no crystals are forming, or I'm getting an oil instead of a solid. How can I induce crystallization?
Answer: The lack of crystal formation or "oiling out" is a common problem related to supersaturation and cooling rates.
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation. Rapid cooling can sometimes lead to the formation of an oil.
-
-
Addressing "Oiling Out": If an oil forms, it indicates that the solute's solubility limit has been exceeded at a temperature above its melting point in that solvent. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool more slowly.
Question 3: My final product is still colored after recrystallization. How can I remove colored impurities?
Answer: Colored impurities are often non-polar and can be addressed by adding activated charcoal to the hot solution before filtration.[1] Use a small amount of charcoal, as excessive use can lead to a decrease in the yield of your desired product. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
Acid-Base Extraction Issues
Question 1: I've performed an acid-base extraction, but my yield is very low after re-acidification. What could have gone wrong?
Answer: Low yield in an acid-base extraction can stem from several factors:
-
Incomplete Extraction: Ensure you have used a sufficient amount of base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate all of the carboxylic acid.[2] Performing multiple extractions with smaller volumes of the basic solution is more effective than a single extraction with a large volume.
-
Incomplete Re-acidification: It is crucial to add enough strong acid (e.g., HCl) to fully protonate the carboxylate salt and cause it to precipitate out of the aqueous solution.[3][4] Check the pH with litmus paper to ensure the solution is acidic. Cooling the aqueous layer in an ice bath before and during acidification can also enhance precipitation.[5]
-
Solubility of the Product: this compound may have some residual solubility in the acidic aqueous solution. To maximize recovery, cool the solution thoroughly in an ice bath before filtration.
Chromatography Issues
Question 1: My this compound is streaking badly on my silica gel TLC plate. How can I get a clean spot?
Answer: Streaking of carboxylic acids on silica gel is a common problem due to the interaction of the acidic proton with the silica.[5] To resolve this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[5] This will keep the carboxylic acid fully protonated, leading to a more defined spot on the TLC plate.
Question 2: What is a good starting mobile phase for column chromatography of this compound?
Answer: A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You can determine the optimal ratio by running TLC plates with varying solvent compositions. As with TLC, adding a small percentage of acetic or formic acid to the mobile phase for column chromatography will help to achieve better separation and peak shape.[5]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route used. Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., isomers with different substitution patterns), and residual solvents.[5] For instance, if the synthesis involves a carboxylation step, incomplete reaction could leave behind the precursor molecule.
Q2: How do I choose the best purification strategy?
A2: The choice of purification method depends on the nature and quantity of the impurities. The following workflow can guide your decision:
Caption: Decision workflow for selecting a purification strategy.
Q3: Can I use distillation to purify this compound?
A3: Distillation is generally not a suitable method for purifying solid compounds like this compound, which has a melting point of 210°C.[6] It is more appropriate for purifying liquids with different boiling points.[5][7]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The ideal solvent and volumes should be determined on a small scale first.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, acetone, ethyl acetate, and mixtures thereof) at room temperature and at boiling. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Acid-Base Extraction
Caption: Workflow for acid-base extraction.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base like sodium bicarbonate (to separate from strongly acidic impurities) or a strong base like sodium hydroxide (to separate from neutral or basic impurities).[2][8]
-
Separation: Shake the funnel to mix the layers and then allow them to separate. Drain the lower aqueous layer containing the sodium salt of your product.[5]
-
Repeat: Repeat the extraction of the organic layer with fresh aqueous base to ensure complete extraction. Combine the aqueous layers.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, until the solution is acidic (test with litmus paper).[5][8] The this compound should precipitate out.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold water, and dry.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Good for removing small amounts of impurities with different solubility profiles. | Can have lower yields; may not remove impurities with similar solubility. |
| Acid-Base Extraction | >99% | Highly effective for removing neutral and basic impurities. | Requires the use of acids and bases; may not be suitable for acid- or base-sensitive compounds. |
| Column Chromatography | >99% | Can separate compounds with very similar properties. | Can be time-consuming and require large volumes of solvent. |
References
- Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Beggs, B. (2017). Extraction of Benzoic Acid. Odinity. [Link]
- Wigal, C. (n.d.). Acid-Base Extraction. University of Wisconsin-Stout. [Link]
- University of Colorado Boulder. (n.d.). The Extraction of Benzoic Acid from a Mixture. Department of Chemistry. [Link]
- Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Grossmont College. (2009). Chemistry 102 - Experiment 3. Grossmont College. [Link]
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
- Silver, J. (2013). How can I purify carboxylic acid?
- LabSolutions. (n.d.). This compound. [Link]
- Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
- National Center for Biotechnology Information. (n.d.). 3,4-Difluoro-2-hydroxybenzoic acid. PubChem. [Link]
- SIELC Technologies. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- FoolishChemist. (2019). Isolation of a Carboxylic acid. Reddit. [Link]
- MedSchoolCoach. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. YouTube. [Link]
- Salomon, M., & Scharlin, P. (2010). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol.
- Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
- Google Patents. (1956).
- ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid.
- SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. SIELC Technologies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 175968-39-5 | FD65947 [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry 102 - Experiment 3 [home.miracosta.edu]
impact of temperature on 2,3-Difluoro-4-hydroxybenzoic acid reaction rates
Welcome to the technical support center for 2,3-Difluoro-4-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical answers and troubleshooting advice for experiments involving this compound. We will explore the critical impact of temperature on reaction rates, solubility, and stability, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal behavior of this compound in chemical reactions.
Q1: What is the fundamental relationship between temperature and the reaction rate of this compound?
A: The relationship is governed by the Arrhenius equation, a foundational concept in physical chemistry.[1] The equation, k = Ae-Ea/RT, describes how the rate constant (k) of a reaction increases exponentially with absolute temperature (T).
-
Activation Energy (Ea): This is the minimum energy required for a reaction to occur. Increasing the temperature provides the reacting molecules with more kinetic energy, meaning a larger fraction of molecular collisions will have sufficient energy to overcome this activation barrier.[1][2]
-
Pre-exponential Factor (A): This term relates to the frequency of molecular collisions with the correct orientation for a reaction.
In practical terms, for many organic reactions, a 10°C rise in temperature can roughly double the reaction rate.[1] However, this is a general rule of thumb, and the actual effect depends on the specific reaction's activation energy. For reactions involving this compound, temperature is a critical parameter to control for achieving desired reaction times and outcomes.
Q2: How does temperature affect the solubility of this compound, and why is this important for reaction rates?
A: The solubility of this compound, like most solid organic acids, generally increases with temperature in common solvents.[3][4]
This is crucial for several reasons:
-
Homogeneous Reactions: In solution-phase reactions, the reactants must be dissolved to interact effectively. If the acid is only partially soluble at a given temperature, the reaction rate will be limited by the dissolution rate, not just the chemical kinetics. Increasing the temperature can transition the reaction from a slow, heterogeneous state to a faster, homogeneous one.
-
Concentration Effects: Higher temperatures allow for the preparation of more concentrated solutions, which can increase the reaction rate according to the reaction's rate law.
-
Crystallization and Purification: Temperature control is vital during workup. Cooling the reaction mixture is a common method to crystallize the product or unreacted starting material, but the temperature profile must be carefully controlled to ensure high purity and yield.
While specific data for this compound is not abundant, its behavior is expected to be similar to other hydroxybenzoic acids.[5][6]
Q3: What are the common side reactions or degradation pathways for this compound that are activated by high temperatures?
A: The most significant temperature-induced side reaction for hydroxybenzoic acids is decarboxylation .[7][8] At elevated temperatures, the carboxylic acid group (-COOH) can be eliminated as carbon dioxide (CO₂), leading to the formation of 2,3-difluorophenol.
The melting point of this compound is approximately 210°C, which indicates a high degree of thermal stability in its solid form.[9][10] However, in solution, especially in the presence of catalysts or in high-boiling point solvents, decarboxylation can occur at significantly lower temperatures (e.g., >140-160°C).[8][11] This degradation pathway is a critical consideration when designing a synthesis, as it directly reduces the yield of the desired product.
Q4: What are the typical temperature ranges for reactions involving this compound?
A: The optimal temperature is highly dependent on the specific reaction. Based on syntheses of similar fluorinated hydroxybenzoic acids, we can establish some general ranges:
-
Nucleophilic Aromatic Substitution (to synthesize the acid): Reactions involving the displacement of a fluoride or other leaving group with a hydroxide often require elevated temperatures, sometimes as high as 120-130°C in a polar aprotic solvent like DMSO.[12][13]
-
Cyanation/Hydrolysis (multi-step synthesis): Certain synthetic routes may involve steps like cyanation, which can require temperatures of 80–150°C, followed by hydrolysis at 90–140°C.[14]
-
Reactions Sensitive to Selectivity (e.g., Diazotization): For reactions where side products are a major concern, very low temperatures are often necessary. For instance, in a related synthesis, decreasing the temperature from 10°C to 0°C dramatically improved the yield from 57% to 90%.[15]
-
Decarboxylation (as a degradation pathway): Significant degradation is typically observed at temperatures exceeding 140°C, although this is highly dependent on the solvent and presence of catalysts.[7][8]
Troubleshooting Guides & Protocols
This section provides structured advice for overcoming common experimental challenges.
Issue 1: Low or No Reaction Yield
A low yield is often directly linked to improper temperature control, affecting either the reaction rate or the stability of the reactants and products.
Possible Causes & Solutions:
-
Insufficient Activation Energy: The reaction temperature may be too low for the rate to be practical within the allotted time.
-
Reactant/Product Degradation: The temperature may be too high, causing decarboxylation or other side reactions.
-
Poor Solubility: The acid may not be fully dissolved, limiting the reaction rate.
Experimental Protocol: Temperature Optimization
This protocol outlines a systematic approach to finding the optimal reaction temperature.
Objective: To determine the temperature that maximizes product yield by balancing reaction rate against thermal degradation.
Methodology:
-
Initial Range Finding:
-
Set up three small-scale parallel reactions at different temperatures:
-
Reaction A: Room Temperature (~25°C)
-
Reaction B: Moderate Temperature (e.g., 60°C)
-
Reaction C: High Temperature (e.g., 100°C)
-
-
Ensure all other parameters (concentration, stoichiometry, solvent) are identical.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every 1-2 hours), withdraw a small aliquot from each reaction.
-
Quench the reaction immediately (e.g., by diluting in cold mobile phase).
-
Analyze the samples by HPLC or TLC to monitor the consumption of starting material and the formation of the desired product and any byproducts (such as the decarboxylated impurity).
-
-
Data Analysis:
-
Plot the percentage conversion and product formation versus time for each temperature.
-
At 100°C, you might see rapid initial conversion but also the appearance of a degradation product.
-
At 25°C, the reaction might be too slow to be practical.
-
The 60°C reaction may show a good balance.
-
-
Refinement:
-
Based on the initial results, perform a second set of experiments in a narrower temperature range (e.g., 50°C, 60°C, 70°C) to pinpoint the optimal condition.
-
Workflow: Troubleshooting Low Reaction Yield
Caption: The influence of temperature on key experimental factors.
Data Summary Tables
The following tables summarize key temperature-related parameters for reactions involving this compound.
Table 1: Temperature Effects on Common Reactions
| Reaction Type | Typical Temp. Range | Effect of Increasing Temperature | Key Considerations & Risks |
| Nucleophilic Substitution | 80 - 130 °C | Increases reaction rate significantly. | Risk of solvent boiling; potential for pressure buildup in sealed vessels. High temperatures may degrade product over long reaction times. |
| Esterification/Amidation | 25 - 80 °C | Increases rate; helps drive off water byproduct (if applicable). | May require careful control to prevent side reactions with other functional groups. |
| Selective Reactions | -10 - 10 °C | Rate is slow, but selectivity is maximized. | Requires robust cooling equipment; reaction times can be very long. [15] |
| Thermal Degradation | > 140 °C | Leads to decarboxylation and yield loss. | This temperature should generally be avoided during synthesis unless decarboxylation is the intended reaction. [7][8] |
Table 2: Qualitative Solubility Profile
| Solvent | Solvent Type | Expected Solubility | Impact of Heating |
| Water | Polar Protic | Sparingly Soluble | Solubility increases significantly with heat. [3] |
| Methanol / Ethanol | Polar Protic | Soluble | Increased solubility at higher temperatures. |
| DMSO / DMF | Polar Aprotic | Highly Soluble | Excellent solvents for achieving high concentrations. [12] |
| Ethyl Acetate | Moderately Polar | Low Solubility | Heating will improve solubility, but may not be sufficient for high concentrations. |
| Toluene / Hexane | Non-Polar | Very Low / Insoluble | Unlikely to be effective solvents, even with heating. |
References
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Journal of Chemical Research.
- 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis. ChemicalBook.
- This compound | 175968-39-5. Biosynth.
- Arrhenius equ
- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Googleapis.com.
- p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure.
- This compound Safety D
- Arrhenius Equ
- Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols.
- This compound | C7H4F2O3 | CID 2779307. PubChem.
- Overcoming solubility issues with 4-Fluoro-3-hydroxybenzoic acid in reactions. Benchchem.
- Stability and degradation of 4-Hydroxybenzoic acid solutions. Benchchem.
- Summary of experimental solubility data of 4-hydroxybenzoic acid in....
- The effect of temperature on the solubility of benzoic acid derivatives in water.
- Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents.
- 3,4-Difluoro-2-hydroxybenzoic acid.
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Validation & Comparative
A Comparative Guide for Drug Discovery Professionals: 2,3-Difluoro-4-hydroxybenzoic Acid vs. 4-Hydroxybenzoic Acid
In the landscape of drug discovery and materials science, the strategic modification of molecular scaffolds is a cornerstone of innovation. The introduction of fluorine atoms into an organic molecule is a well-established strategy to modulate its physicochemical and biological properties. This guide provides an in-depth, objective comparison between 4-hydroxybenzoic acid (4-HBA), a widely utilized natural and synthetic compound, and its fluorinated analogue, 2,3-Difluoro-4-hydroxybenzoic acid. By examining their properties through the lens of experimental data, we aim to equip researchers with the insights needed to make informed decisions in their synthetic and developmental endeavors.
Part 1: The Physicochemical Divide: How Fluorination Rewrites the Rules
The addition of two fluorine atoms to the aromatic ring of 4-hydroxybenzoic acid dramatically alters its electronic and physical characteristics. Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which is the primary driver for the observed differences in acidity, melting point, and solubility.
Core Property Analysis
A summary of the key physicochemical properties is presented below, highlighting the stark contrasts between the two molecules.
| Property | 4-Hydroxybenzoic Acid | This compound | Rationale for Difference |
| Molecular Weight | 138.12 g/mol [1][2] | 174.10 g/mol [3][4] | Addition of two fluorine atoms. |
| Melting Point | 213-217 °C[2][5] | 210-211 °C[6][7] | Altered crystal lattice packing due to fluorination. |
| pKa (Carboxylic Acid) | ~4.54[1][8] | Predicted: ~3.30[7][9] | Strong inductive electron-withdrawal by fluorine atoms stabilizes the carboxylate anion, increasing acidity. |
| pKa (Phenolic OH) | ~9.3-9.5[10][11] | Expected to be lower than 4-HBA | Electron-withdrawing fluorine atoms increase the acidity of the phenolic proton. |
| Water Solubility | Slightly soluble (~5 g/L at 20°C)[2][12] | Data not widely available, but likely lower. | Increased molecular weight and hydrophobicity from fluorine atoms typically reduce water solubility. |
| LogP | 1.58[1][12] | Predicted: 1.4[4] | Fluorination often increases lipophilicity, but the specific substitution pattern here results in a similar predicted value. |
The most significant and predictable change is the increase in acidity of the carboxylic acid group. The predicted pKa of this compound is more than a full unit lower than that of 4-HBA, making it a considerably stronger acid. This has profound implications for its reactivity and its behavior in biological systems at physiological pH.
Caption: Inductive effect of fluorine on carboxylate anion stability.
Part 2: Reactivity Profile: A Tale of Two Scaffolds
The electronic perturbations caused by fluorination directly translate to differences in chemical reactivity at the three key functional sites: the carboxylic acid, the phenolic hydroxyl, and the aromatic ring.
A. Carboxylic Acid Reactivity: Esterification
Esterification of benzoic acids is a fundamental reaction. While both compounds undergo acid-catalyzed esterification (e.g., Fischer esterification), the reaction conditions and kinetics can differ. The increased acidity of this compound does not necessarily translate to faster esterification under standard Fischer conditions, as the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carboxylic acid. However, the reactivity of the corresponding acyl chlorides would be enhanced.
This protocol outlines a general procedure for the synthesis of methyl esters, allowing for a comparative assessment of reactivity.
Objective: To synthesize and compare the yields of methyl 4-hydroxybenzoate and methyl 2,3-difluoro-4-hydroxybenzoate.
Materials:
-
4-Hydroxybenzoic acid
-
This compound
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Sodium Bicarbonate (Saturated solution)
-
Ethyl Acetate
-
Magnesium Sulfate (Anhydrous)
Procedure:
-
Reaction Setup: In separate round-bottom flasks equipped with reflux condensers, place 1.0 equivalent of 4-HBA and 2,3-DF-4-HBA, respectively.
-
Reagent Addition: Add a 10-fold molar excess of anhydrous methanol to each flask. While stirring, cautiously add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to each flask.
-
Reflux: Heat the mixtures to reflux (approximately 65-70°C) for 4 hours.[13] Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixtures to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
Purification & Analysis: Purify the crude product by recrystallization.[14] Analyze the final products by melting point, NMR, and calculate the percentage yield for comparison.
Caption: General workflow for comparative Fischer esterification.
B. Phenolic Hydroxyl Reactivity: Acetylation
The hydroxyl group can be readily acylated. The nucleophilicity of the phenoxide is reduced by the electron-withdrawing fluorine atoms, which could potentially slow down reactions like Williamson ether synthesis. However, direct acetylation often proceeds readily.
This procedure, adapted from standard methods for acetylating 4-HBA[14], can be used for both substrates.
Procedure:
-
In a conical flask, combine 1.0 eq of the hydroxybenzoic acid (either 4-HBA or the difluoro analogue) and 1.5 eq of acetic anhydride.
-
Add one drop of concentrated sulfuric acid as a catalyst and mix thoroughly.[14]
-
Warm the mixture in a water bath to 50-60°C for 15 minutes with occasional stirring.[14]
-
Cool the mixture and add 30 mL of cold water to precipitate the product.
-
Isolate the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure acetylated compound.[14]
Part 3: Biological Activity & Applications
The true value of fluorination is often realized in the context of biological activity and materials science.
Drug Development & Biological Systems
4-Hydroxybenzoic acid and its esters (parabens) are well-known for their antimicrobial and preservative properties.[15][16] The parent acid also exhibits antioxidant, anti-inflammatory, and other biological effects.[16]
The introduction of fluorine in This compound is a strategic move in medicinal chemistry. Fluorine substitution can:
-
Enhance Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing a drug candidate's binding affinity to its target.
-
Block Metabolic Sites: Fluorine atoms can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the metabolic stability and half-life of a drug.
-
Modulate Lipophilicity: Fine-tuning the LogP value is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
While specific biological data for this compound is not as widespread as for its non-fluorinated counterpart, it is described as an antioxidant.[3] Fluorinated benzoic acids are of significant interest in drug discovery for creating more robust therapeutic agents.
Materials Science: The Liquid Crystal Connection
4-Hydroxybenzoic acid is a foundational monomer for high-performance thermotropic liquid crystal polymers (LCPs), such as Vectran.[15][17] Its rigid, linear structure is crucial for forming the ordered polymer chains that give these materials their exceptional strength and thermal stability.[17] The ability of the carboxylic acid groups to form hydrogen-bonded dimers is a key driver in the self-assembly of these materials.[18][19]
The incorporation of This compound into polymer chains would be expected to alter the final material's properties significantly by:
-
Modifying Interchain Interactions: The polarity of the C-F bond can change dipole-dipole interactions between polymer chains.
-
Altering Thermal Properties: Changes in packing and intermolecular forces will affect the glass transition (Tg) and melting temperatures (Tm) of the polymer.[17]
-
Enhancing Chemical Resistance: The stability of the C-F bond can impart greater resistance to chemical degradation.
Caption: Structure-Activity Relationship (SAR) logic for fluorination.
Conclusion
The comparison between 4-hydroxybenzoic acid and this compound serves as a classic case study in the power of targeted fluorination. While 4-HBA is a versatile and cost-effective building block with a broad range of applications, its difluorinated analogue represents a specialized tool for fine-tuning molecular properties. The increased acidity, altered electronic profile, and potential for enhanced biological stability make this compound a compelling candidate for researchers aiming to overcome challenges in metabolic stability or seeking to modulate the properties of advanced polymers. The choice between them is not one of inherent superiority, but of strategic design, guided by the specific performance requirements of the final application.
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A Comparative Guide to the Biological Activity of 2,3-Difluoro-4-hydroxybenzoic Acid vs. 4-Hydroxybenzoic Acid
This guide provides an in-depth comparison of the biological activities of 2,3-difluoro-4-hydroxybenzoic acid and its non-fluorinated parent compound, 4-hydroxybenzoic acid. As researchers and drug development professionals, understanding the nuanced impact of strategic fluorination is paramount. The incorporation of fluorine atoms into a molecule is a well-established strategy in medicinal chemistry to enhance pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document synthesizes available data, explores the mechanistic implications of difluorination at the C2 and C3 positions, and provides robust experimental protocols for validation.
Introduction to the Analogs
4-Hydroxybenzoic acid (4-HBA) , also known as p-hydroxybenzoic acid (PHBA), is a phenolic compound found in various natural sources and is a metabolite of the widely used paraben preservatives.[3][4] It is extensively studied and possesses a broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[5][6][7]
This compound is a synthetic derivative where two hydrogen atoms on the aromatic ring adjacent to the carboxyl group are replaced by fluorine. This substitution is expected to significantly alter its electronic and steric profile, thereby modulating its biological activity.[2] While less characterized than its parent compound, its structure suggests potential for enhanced or novel therapeutic properties.
| Compound | Chemical Structure | Molar Mass |
| 4-Hydroxybenzoic acid | 138.12 g/mol | |
| This compound | 174.10 g/mol |
The Strategic Advantage of Fluorination in Drug Discovery
The introduction of fluorine into a bioactive molecule can have profound effects on its properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to:
-
Modulated Acidity (pKa): The electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups, such as the phenolic hydroxyl group, which can alter target binding interactions.
-
Enhanced Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and potentially increase its bioavailability and antimicrobial efficacy.[8][9]
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.[2]
-
Conformational Control and Binding Affinity: Fluorine's small size and unique electronic properties can lead to more favorable interactions within the binding pockets of enzymes or receptors, enhancing potency.[1][10]
Comparative Analysis of Biological Activities
This section compares the known and predicted activities of the two compounds. While extensive data exists for 4-HBA, the profile for its difluorinated analog is largely inferred from established principles of medicinal chemistry and limited available data.
| Biological Activity | 4-Hydroxybenzoic Acid | This compound | Mechanistic Rationale for Fluorine's Impact |
| Antioxidant | Moderate activity; acts as a free radical scavenger via H-atom donation from the phenolic -OH group.[3] | Reported to be an antioxidant and hydrogen atom scavenger.[11] Potentially enhanced activity due to modulation of O-H bond dissociation energy by electron-withdrawing fluorine atoms. | Fluorine's inductive effect could alter the stability of the resulting phenoxyl radical, influencing scavenging kinetics. |
| Antimicrobial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria.[4][12][13] | Activity not widely reported, but predicted to be significant. | Increased lipophilicity could enhance penetration of bacterial cell membranes, potentially leading to greater potency. |
| Enzyme Inhibition | Limited specific reports, but phenolic acids can inhibit various enzymes. | Predicted to be a more potent inhibitor than 4-HBA for specific targets. | Fluorinated compounds are well-known as effective enzyme inhibitors, capable of forming strong interactions (e.g., halogen bonds) and acting as transition-state analogs.[10][14][15] |
| Anti-inflammatory | Demonstrates anti-inflammatory properties.[5][6] | Activity not reported, but plausible based on structural similarity and potential for enhanced target interaction. | Modulation of enzyme targets in inflammatory pathways (e.g., cyclooxygenases) could be enhanced. |
Experimental Methodologies for Comparative Analysis
To empirically validate the predicted differences in bioactivity, standardized in-vitro assays are essential. The following protocols provide a framework for a direct, head-to-head comparison.
This assay quantifies the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical.
Causality: The antioxidant efficacy of phenolic compounds is primarily linked to their ability to donate the hydrogen atom from their hydroxyl groups.[16] A lower IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) indicates superior antioxidant activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions (e.g., 1 mg/mL) of this compound, 4-hydroxybenzoic acid, and a positive control (e.g., Ascorbic Acid) in methanol.
-
Create a series of dilutions from each stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each compound dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Prepare blank wells for each concentration containing 100 µL of the compound dilution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the % scavenging against the concentration and determine the IC₅₀ value.
-
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: The MIC value provides a quantitative measure of a compound's potency against a specific bacterial strain. Enhanced lipophilicity from fluorination may lead to a lower MIC by improving the compound's ability to disrupt the bacterial cell membrane or reach intracellular targets.[17]
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of a high-concentration stock solution of the test compound (e.g., 1024 µg/mL in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Mechanistic and Workflow Visualizations
The following diagrams illustrate key concepts and workflows relevant to this comparative analysis.
Caption: Workflow for MIC determination via Broth Microdilution.
Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.
Synthesis and Future Directions
The comparison between this compound and its parent, 4-hydroxybenzoic acid, exemplifies a classic structure-activity relationship study. While 4-HBA is a well-documented bioactive compound, the strategic incorporation of two fluorine atoms is predicted to significantly enhance its pharmacological profile.[6][12] The difluoro-analog is likely to exhibit increased lipophilicity and metabolic stability, which could translate to more potent antimicrobial and enzyme-inhibitory activities.[2][8]
For researchers in drug development, this compound represents a promising scaffold. The next logical steps involve the empirical validation of these predicted activities through the assays described herein. Direct, comparative studies are crucial to quantify the impact of this specific fluorination pattern and to uncover potentially novel therapeutic applications, particularly in the realms of infectious disease and enzyme-targeted therapies.
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A Comparative Guide to the Efficacy of 2,3-Difluoro-4-hydroxybenzoic Acid Derivatives Against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Fluorinated Benzoic Acids in Antibacterial Research
The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, with esters of 4-hydroxybenzoic acid (parabens) being widely used as preservatives in pharmaceuticals, cosmetics, and food products.[1][2][3][4] The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacokinetic and physicochemical properties, including metabolic stability and membrane permeability, which are crucial for drug efficacy.[5] Consequently, 2,3-difluoro-4-hydroxybenzoic acid presents an intriguing, yet underexplored, backbone for the development of new antibacterial agents. This guide will synthesize existing knowledge on related compounds to build a case for the systematic investigation of this compound class.
Comparative Efficacy of Hydroxybenzoic Acid Derivatives
While direct data on this compound is scarce, the extensive research on other hydroxybenzoic acid derivatives provides a valuable framework for predicting its potential activity. The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the benzene ring.
Structure-Activity Relationship (SAR) Insights
Studies on various benzoic acid derivatives have revealed several key trends:
-
Lipophilicity: Increasing the alkyl chain length of 4-hydroxybenzoic acid esters (parabens) generally leads to enhanced antimicrobial activity. This is attributed to the increased lipophilicity, which facilitates crossing the bacterial cell wall.[1][2]
-
Halogenation: The introduction of halogen atoms can significantly modulate antibacterial potency. For instance, in some complex pyrazole derivatives of benzoic acid, dihalogenated and trifluoromethyl-substituted compounds showed very potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against certain bacterial strains.[6] Conversely, in the same study, a simple difluoro-substituted derivative did not show significant activity, highlighting the complexity of SAR.[6]
-
Hydroxyl Group Position: The position of the hydroxyl group on the benzoic acid ring influences its biological activity. For example, 2,3-dihydroxybenzoic acid has demonstrated notable antibacterial effects, particularly against Serratia marcescens, Escherichia coli, and Pseudomonas aeruginosa.[7]
The following table summarizes the reported MIC values for various hydroxybenzoic acid derivatives against common bacterial strains, offering a baseline for comparison.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Hydroxybenzoic Acid | Gram-positive & Gram-negative bacteria | 160 | [8] |
| trans-4-Hydroxycinnamic Acid | Gram-positive & some Gram-negative bacteria | 100-170 | [8] |
| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | 100 | [9] |
| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 | [9] |
| 2,3-Dihydroxybenzoic Acid | Pseudomonas aeruginosa Xen 5 | 1500 | [10] |
| Complex Bromo-substituted pyrazole derivative of benzoic acid | Staphylococcus aureus | 0.5 | [6] |
| Complex Dihalogenated pyrazole derivatives of benzoic acid | Staphylococcus aureus | 0.5 | [6] |
Postulated Mechanisms of Action
The precise mechanisms by which fluorinated hydroxybenzoic acids may exert their antibacterial effects are not fully elucidated. However, based on related compounds, several plausible pathways can be proposed.
-
Enzyme Inhibition: Fluoride ions are known to be potent enzyme inhibitors. They can directly inhibit enzymes like enolase, a key component of the glycolytic pathway, or form metal-fluoride complexes that interfere with the function of ATPases.[3] It is conceivable that this compound derivatives could release fluoride ions or act as mimics of natural substrates, thereby disrupting essential metabolic pathways.
-
Disruption of Membrane Integrity and Function: The lipophilic nature of some benzoic acid derivatives allows them to partition into the bacterial cell membrane, disrupting its structure and function. This can lead to increased membrane permeability and the dissipation of the proton motive force, ultimately causing cell death.
-
Inhibition of Nucleic Acid and Protein Synthesis: Some studies on parabens suggest that they may inhibit the synthesis of DNA and RNA, although this mechanism is not as well-established as membrane disruption.[10]
The following diagram illustrates a hypothetical mechanism of action for a this compound derivative, integrating potential targets based on the literature.
Caption: Hypothetical mechanisms of antibacterial action.
Experimental Protocols: A Framework for Efficacy Testing
To rigorously assess the antibacterial efficacy of novel this compound derivatives, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Test Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
The following diagram outlines the workflow for the broth microdilution assay.
Caption: Broth microdilution workflow for MIC determination.
Conclusion and Future Directions
While the direct antibacterial efficacy of this compound and its simple derivatives remains to be systematically evaluated, the existing literature on analogous compounds provides a strong rationale for their investigation. The strategic placement of fluorine atoms on the 4-hydroxybenzoic acid scaffold could lead to compounds with enhanced antibacterial activity and favorable pharmacological properties.
Future research should focus on:
-
Synthesis of a focused library of this compound esters and amides with varying lipophilicity.
-
Systematic screening of these derivatives against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Elucidation of the mechanism of action through assays investigating membrane integrity, enzyme inhibition, and effects on nucleic acid and protein synthesis.
-
In vivo efficacy studies in appropriate animal models of infection for the most promising lead compounds.
By following the rigorous experimental protocols outlined in this guide, researchers can effectively contribute to understanding the potential of this unexplored class of compounds in the fight against bacterial infections.
References
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PubMed Central. [Link]
- Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. (n.d.).
- Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Aci. (n.d.).
- Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020). Molecules. [Link]
- Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpret
- Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid deriv
- Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. (n.d.). MDPI. [Link]
- 2,3-Dihydroxybenzoic Acid-Containing Nanofiber Wound Dressings Inhibit Biofilm Formation by Pseudomonas aeruginosa. (n.d.). PubMed Central. [Link]
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (n.d.).
- Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified
- Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. (n.d.).
- Antimicrobial actions of fluoride for oral bacteria. (n.d.). PubMed. [Link]
- Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. (n.d.).
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A Comparative Guide to the Structure-Activity Relationship of Fluorinated Hydroxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for fine-tuning the pharmacological profile of drug candidates. This guide provides an in-depth comparison of fluorinated hydroxybenzoic acid isomers, exploring how the position of a single fluorine atom can profoundly alter physicochemical properties and biological activity. By understanding these structure-activity relationships (SAR), researchers can make more informed decisions in the design and development of novel therapeutics. While many fluorinated hydroxybenzoic acids serve as valuable precursors in multi-step syntheses[1][2], this guide will also delve into their direct biological effects and the underlying mechanistic principles.
The Impact of Fluorine Substitution on Physicochemical Properties
The introduction of a highly electronegative fluorine atom onto the hydroxybenzoic acid scaffold induces significant changes in the molecule's electronic and steric properties. These modifications directly influence key physicochemical parameters such as acidity (pKa) and lipophilicity (LogP), which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior[3][4].
The position of the fluorine atom relative to the carboxylic acid and hydroxyl groups dictates the extent of these changes. For instance, a fluorine atom in the ortho position to the carboxylic acid group can lead to a significant increase in acidity due to a strong inductive electron-withdrawing effect, which stabilizes the carboxylate anion[5]. This alteration in pKa can, in turn, affect the molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and ability to interact with biological targets[4].
Below is a comparative table of the physicochemical properties of several positional isomers of fluorinated hydroxybenzoic acids.
| Property | 4-Fluoro-3-hydroxybenzoic acid | 3-Fluoro-4-hydroxybenzoic acid | 5-Fluoro-2-hydroxybenzoic acid (5-Fluorosalicylic acid) | 2-Fluoro-5-hydroxybenzoic acid | 3-Fluoro-2-hydroxybenzoic acid |
| Structure | |||||
| CAS Number | 51446-31-2[1] | 350-29-8[1] | 345-16-4[1] | 51446-30-1[1] | 341-27-5[1] |
| Molecular Formula | C₇H₅FO₃ | C₇H₅FO₃ | C₇H₅FO₃ | C₇H₅FO₃ | C₇H₅FO₃ |
| Molecular Weight ( g/mol ) | 156.11 | 156.11 | 156.11 | 156.11 | 156.11 |
| Melting Point (°C) | 214 - 218[1] | 154 - 158[1] | 177 - 179[1] | Not Specified | 142 - 145[1] |
| pKa (Predicted) | 4.02 ± 0.10 | 4.23 ± 0.10 | 2.68 ± 0.10[1] | 3.84 ± 0.10 | 3.01 ± 0.10 |
Table 1: Physicochemical properties of various fluorinated hydroxybenzoic acid isomers. Predicted pKa values highlight the influence of fluorine's position on acidity.
Comparative Biological Activities
The subtle shifts in physicochemical properties resulting from different fluorine substitution patterns translate into distinct biological activity profiles. While direct head-to-head comparative studies with quantitative IC50 values for all isomers against a single target are not always available in the public literature, we can synthesize a comparative overview based on existing research.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Derivatives of salicylic acid (2-hydroxybenzoic acid) are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes[6]. The introduction of a halogen atom, such as fluorine, on the aromatic ring can enhance this potency[7]. The increased acidity of some isomers, like 5-fluorosalicylic acid, may lead to stronger interactions with the target protein[5].
Enzyme Inhibition: A Focus on Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation[8]. Benzoic acid derivatives have been investigated as tyrosinase inhibitors[9]. The inhibitory potential is influenced by the substitution pattern on the aromatic ring. While direct comparative IC50 values for fluorinated hydroxybenzoic acid isomers are not extensively documented, the general principles of enzyme inhibition by fluorinated molecules suggest that the electronegativity of fluorine can enhance binding affinity to the enzyme's active site[10].
Antioxidant Activity
The antioxidant capacity of hydroxybenzoic acids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The position and number of hydroxyl groups are key determinants of this activity[11][12]. While the introduction of a fluorine atom can modulate the electronic properties of the molecule, its effect on direct antioxidant activity, such as in a DPPH radical scavenging assay, requires specific experimental evaluation for each isomer[13][14].
The following table provides a qualitative comparison of the known and potential biological activities of these isomers.
| Biological Activity | 4-Fluoro-3-hydroxybenzoic acid | 3-Fluoro-4-hydroxybenzoic acid | 5-Fluoro-2-hydroxybenzoic acid | 2-Fluoro-5-hydroxybenzoic acid & 3-Fluoro-2-hydroxybenzoic acid |
| Enzyme Inhibition | Precursor for potent inhibitors of β-arylsulfotransferase IV (β-AST-IV)[1]. | Inhibitor of protocatechuate 3,4-dioxygenase[1]. | Potential for enhanced COX inhibition due to its salicylic acid structure. | Utilized as intermediates in the synthesis of novel pharmaceutical compounds[1]. |
| Anti-inflammatory | Plausible activity based on the general properties of hydroxybenzoic acids[2]. | Potential activity, used in the synthesis of KCa2/3 channel inhibitors[1]. | Expected activity as a salicylic acid derivative[6][7]. | Potential to be incorporated into anti-inflammatory drug candidates. |
| Antioxidant | Potential activity, though direct comparative data is limited[13]. | Potential activity, requires experimental validation. | Potential activity, requires experimental validation. | Potential activity, requires experimental validation. |
| Other Applications | Intermediate in the synthesis of Acoramidis (transthyretin stabilizer)[1]. | Forms fluorescent complexes with terbium (Tb³⁺) for immunoassays[1]. | Building blocks for specialty chemicals[1]. |
Table 2: A qualitative comparison of the biological roles and applications of fluorinated hydroxybenzoic acid isomers.
Mechanistic Insights from a Structure-Activity Perspective
The relationship between the fluorine position and biological activity can be rationalized by considering the interplay of electronic and steric effects on molecular interactions.
Caption: The influence of fluorine position on biological activity.
For enzyme inhibitors, the precise positioning of the fluorine atom can influence hydrogen bonding interactions and the overall orientation of the molecule within the active site. For example, in COX-2, key interactions often involve amino acid residues like Tyr385 and Ser530[15][16]. A strategically placed fluorine atom can alter the electronic landscape of the hydroxybenzoic acid, potentially leading to more favorable interactions with these residues and, consequently, higher inhibitory potency. Molecular docking studies can provide valuable insights into these binding modes and help rationalize observed differences in activity between isomers[17].
Experimental Protocols
To facilitate comparative studies, detailed and standardized experimental protocols are essential. Below are representative workflows for key biological assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is crucial for determining the inhibitory potency (IC50) of the fluorinated hydroxybenzoic acid isomers against COX-1 and COX-2, which is fundamental for assessing their potential as anti-inflammatory agents[5].
Caption: Workflow for the in vitro COX inhibition assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
This widely used assay measures the ability of a compound to neutralize the stable DPPH radical, providing a measure of its antioxidant capacity[13][14].
Caption: Workflow for the DPPH radical scavenging assay.
In Vitro Tyrosinase Inhibition Assay
This assay evaluates the potential of the compounds to inhibit tyrosinase, an enzyme involved in pigmentation[13].
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Conclusion
The positional isomers of fluorinated hydroxybenzoic acid are not interchangeable; their distinct physicochemical and biological profiles necessitate careful selection for any given application. The strategic placement of a fluorine atom provides a powerful means to modulate properties such as acidity and lipophilicity, which in turn can have a profound impact on biological activity. While some isomers, like 4-fluoro-3-hydroxybenzoic acid, have established roles as key precursors in the synthesis of high-value pharmaceuticals[1], the direct biological activities of many of these compounds warrant further investigation.
This guide underscores the importance of a systematic and comparative approach to understanding the structure-activity relationships of fluorinated hydroxybenzoic acids. By employing standardized experimental protocols and leveraging computational tools, researchers can unlock the full potential of these versatile building blocks in the design of next-generation therapeutics.
References
- Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyl-oyl)phenethylamine against experimental colitis. PubMed.
- Structure activity relationships (SAR) of Salicylates. Medicinal Chemistry Lectures Notes.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health.
- Graphical representation of IC 50 (COX-1 and COX-2) values for the... ResearchGate.
- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. National Institutes of Health.
- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. National Institutes of Health.
- Docking results of the active compounds in COX-2 active site. ResearchGate.
- IC 50 (COX-1) and IC 50 (COX-2) values for compounds 1a-1j. ResearchGate.
- Salicylates: SAR and Uses. YouTube.
- IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate.
- Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI.
- Comparison of antioxidant indexes for the series of hydroxybenzoic... ResearchGate.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.
- Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. PubMed.
- Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyl-oyl)phenethylamine against experimental colitis. ResearchGate.
- Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. Journal of Applied Pharmaceutical Science.
- Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. PubMed.
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews.
- Inhibition of the activity of mushroom tyrosinase by alkylbenzoic acids. ResearchGate.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. MDPI.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health.
- Insights from Molecular Docking, DFT Analysis, and ADME Calculations. Physical Chemistry Research.
- Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors. Journal of Advanced Pharmacy Education and Research.
- DPPH Radical Scavenging Assay. MDPI.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Royal Society of Chemistry.
- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PubMed.
- Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation. PubMed.
- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. National Institutes of Health.
- Chemical synthesis and biological evaluation of 1d-1,2,4,5-InsP>4> and its 3-fluorinated counterpart 1d-3-F-1,2,4,5-InsP>4> - potent 1d-1,4,5-InsP>3>-like calcium mobilizing analogues. ScienceDirect.
- Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. National Institutes of Health.
- Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. National Institutes of Health.
- Tyrosinase inhibitions of benzoic acid linked peptide derivatives.. ResearchGate.
- Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. National Institutes of Health.
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A Comparative Guide to the Synthesis of 2,3-Difluoro-4-hydroxybenzoic Acid: An In-Depth Analysis for Chemical Researchers
Introduction: The Significance of 2,3-Difluoro-4-hydroxybenzoic Acid in Modern Drug Discovery
This compound is a highly valuable fluorinated building block in the design and synthesis of novel pharmaceutical agents. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and pharmacokinetic profiles. This particular substitution pattern, with two adjacent fluorine atoms ortho to a carboxylic acid and para to a hydroxyl group, offers a unique electronic and steric environment, making it a sought-after intermediate for creating complex molecular architectures. This guide provides a comparative analysis of potential synthetic routes to this important compound, offering insights into the strategic considerations and experimental nuances for researchers in drug development and organic synthesis.
Comparative Analysis of Synthetic Strategies
For the synthesis of this compound, two primary hypothetical routes are considered, drawing from established methodologies for analogous fluorinated aromatics.
| Metric | Route 1: Multi-Step Synthesis from a Fluorinated Precursor | Route 2: Ortho-Lithiation and Carboxylation of a Phenolic Derivative |
| Starting Material | 1,2,3-Trifluoronitrobenzene (or similar trifluoro-aromatic) | 2,3-Difluorophenol |
| Key Transformations | Nucleophilic Aromatic Substitution, Reduction, Diazotization, Sandmeyer-type reaction, Hydrolysis | Protection of hydroxyl group, Directed ortho-metalation, Carboxylation, Deprotection |
| Number of Steps | 5-6 | 3-4 |
| Potential Overall Yield | Moderate | Moderate to High |
| Purity | Requires purification at multiple stages | Generally high, but sensitive to reaction conditions |
| Scalability | Potentially scalable with process optimization | Challenging due to cryogenic conditions and organolithium reagents |
| Safety Considerations | Use of nitro compounds, diazotization reagents, and cyanides | Use of highly flammable and reactive organolithium reagents at very low temperatures |
Route 1: A Multi-Step Approach from a Highly Fluorinated Precursor
This strategy is adapted from the synthesis of the isomer 2,4-difluoro-3-hydroxybenzoic acid and represents a robust, albeit lengthy, approach.[1] The logic of this pathway lies in the sequential introduction of functional groups, leveraging the directing effects of the existing substituents on the aromatic ring.
Conceptual Workflow of Route 1
Caption: Synthesis of this compound via ortho-lithiation.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for ortho-lithiation and carboxylation of protected phenols. [2] Step 1: Protection of the Hydroxyl Group
-
Dissolve 2,3-difluorophenol in an anhydrous aprotic solvent like THF.
-
Add a suitable base (e.g., NaH) to deprotonate the phenol.
-
Add a protecting group reagent, for example, methoxymethyl chloride (MOM-Cl), and stir until the reaction is complete.
-
Work-up involves quenching the reaction and extracting the protected phenol.
Step 2: Ortho-Lithiation and Carboxylation
-
Dissolve the protected 2,3-difluorophenol in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of a strong organolithium base, such as n-butyllithium or sec-butyllithium. The directing effect of the protected hydroxyl group and the fluorine atoms will guide the lithiation to the C4 position.
-
After stirring for a period to ensure complete lithiation, quench the reaction by adding an excess of solid carbon dioxide (dry ice).
-
Allow the reaction to warm to room temperature.
Step 3: Deprotection and Work-up
-
Add an aqueous acid solution (e.g., HCl) to the reaction mixture. This will protonate the carboxylate and simultaneously cleave the MOM protecting group.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude this compound.
-
Purification is typically achieved by recrystallization.
Causality and Experimental Choices
-
Protecting Group: The acidic proton of the hydroxyl group must be protected to prevent it from quenching the organolithium reagent. The MOM group is a common choice as it is stable to the basic conditions of lithiation and can be easily removed during the acidic work-up.
-
Organolithium Reagent and Temperature: Strong bases like n-BuLi or s-BuLi are required to deprotonate the aromatic C-H bond. The reaction must be carried out at very low temperatures (-78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.
-
Carboxylation Agent: Solid carbon dioxide serves as a simple and efficient electrophile to introduce the carboxylic acid functionality.
Conclusion and Future Outlook
The synthesis of this compound presents a significant synthetic challenge. While no single, optimized, and comparatively analyzed procedure is readily available, this guide has outlined two plausible and conceptually sound strategies.
The multi-step synthesis offers a more traditional and potentially more scalable approach, though it is longer and may have a lower overall yield. The ortho-lithiation route is more convergent and elegant but requires specialized equipment for handling cryogenic and highly reactive reagents, which may limit its scalability.
For researchers embarking on the synthesis of this valuable intermediate, the choice of route will depend on the available starting materials, the scale of the synthesis, and the technical capabilities of the laboratory. Further experimental validation and optimization of these proposed routes are necessary to establish a definitive and efficient protocol for the preparation of this compound. The development of such a protocol would be a valuable contribution to the field of medicinal chemistry and drug discovery.
References
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3-Difluoro-4-hydroxybenzoic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of validated analytical methods for the quantification of 2,3-Difluoro-4-hydroxybenzoic acid, a key chemical intermediate. We will explore the nuances of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering not just protocols, but the scientific rationale behind the methodological choices.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, ensuring a framework that is both scientifically sound and regulatory compliant.[2][3][4]
The Crucial Role of Method Validation
Before delving into specific techniques, it is paramount to understand the core parameters of analytical method validation. These parameters ensure that the chosen method is fit for its intended purpose.[1][5]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5]
-
Linearity: The ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range.[5]
-
Range: The interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] This is typically expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[3]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC is a cornerstone of pharmaceutical analysis, and for an analyte like this compound, which possesses a chromophore, UV detection is a logical choice. A Diode-Array Detector (DAD) offers the advantage of acquiring a full UV spectrum, which aids in peak purity assessment and method development.
Rationale for Method Design
The choice of a reversed-phase C18 column is based on the non-polar nature of the stationary phase, which is well-suited for retaining and separating moderately polar compounds like hydroxybenzoic acids.[6][7] The mobile phase, a mixture of acidified water and a polar organic solvent like acetonitrile or methanol, allows for the elution of the analyte by modulating the polarity. The addition of an acid, such as phosphoric or formic acid, to the mobile phase is critical. It serves to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups of this compound, ensuring a consistent retention time and improved peak shape.[8]
Experimental Protocol: HPLC-DAD Method Validation
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A gradient elution is often preferred for complex samples, but an isocratic elution (e.g., 60:40 v/v A:B) can be effective for simpler matrices.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax), likely around 254 nm for this class of compounds.[6]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
3. Validation Experiments:
-
Specificity: Inject the diluent, a placebo (if applicable), and a solution containing the analyte and potential impurities to demonstrate that the analyte peak is well-resolved with no interference.
-
Linearity: Inject at least five concentrations across the intended range. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.[7]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[9]
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day. The %RSD should be ≤ 2%.[5]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be within acceptable limits, demonstrating the method's reproducibility.
-
-
LOD and LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]
-
Robustness: Intentionally vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the impact on the results.[10]
Visualization of the HPLC-DAD Validation Workflow
Caption: Workflow for the validation of the HPLC-DAD method.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, particularly in complex matrices such as biological fluids, LC-MS/MS is the method of choice.[11] This technique combines the separation power of liquid chromatography with the highly specific and sensitive detection capabilities of tandem mass spectrometry.
Rationale for Method Design
The chromatographic principles are similar to HPLC-DAD, often employing a reversed-phase column. However, the mobile phase composition is more constrained by the requirements of the mass spectrometer's ion source. Volatile buffers, such as ammonium formate or ammonium acetate, are used instead of non-volatile buffers like phosphate.[12]
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the deprotonated molecule [M-H]⁻ for an acidic compound in negative ion mode), its fragmentation, and the monitoring of a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces background noise, leading to lower detection limits.[13]
Experimental Protocol: LC-MS/MS Method Validation
1. Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) is common for this class of compounds.
-
Column: A C18 or a HILIC column for highly polar analytes (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[12]
-
Mobile Phase: A mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B), using a gradient elution.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Negative ion mode would be appropriate for this compound.
-
MRM Transitions: The precursor ion (e.g., m/z for [M-H]⁻) and a suitable product ion would need to be determined by infusing a standard solution into the mass spectrometer.
2. Sample Preparation: For complex matrices like plasma, sample preparation is crucial to remove interferences.[14] Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to precipitate proteins.[12]
-
Liquid-Liquid Extraction (LLE): A more selective method where the analyte is partitioned between two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte.
3. Validation Experiments: The validation parameters are similar to those for HPLC-DAD, but with some additional considerations for bioanalytical methods as per FDA guidelines.[2][15]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.[14] This is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of a pure standard solution.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw stability, short-term stability, long-term stability).
Visualization of the LC-MS/MS Bioanalytical Validation Workflow
Caption: Bioanalytical method validation workflow for LC-MS/MS.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two methods for the quantification of this compound. The values are representative of what can be achieved with well-developed and validated methods for similar phenolic compounds.[6][7][16]
| Validation Parameter | HPLC-DAD | LC-MS/MS | Rationale for Difference |
| Specificity/Selectivity | Good | Excellent | MRM in LC-MS/MS provides superior selectivity over UV detection, especially in complex matrices. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Both methods exhibit excellent linearity. |
| Accuracy (% Recovery) | 98-102% | 95-105% (in matrix) | LC-MS/MS accuracy can be influenced by matrix effects, but is generally very good with appropriate sample preparation. |
| Precision (%RSD) | ≤ 2% | ≤ 15% (as per bioanalytical guidelines) | Both methods are highly precise. Bioanalytical guidelines allow for slightly wider acceptance criteria.[2] |
| LOD | ~0.1 µg/mL | ~0.01 ng/mL | LC-MS/MS is significantly more sensitive due to the low background noise of MRM detection. |
| LOQ | ~0.3 µg/mL | ~0.05 ng/mL | The higher sensitivity of LC-MS/MS translates to a much lower limit of quantitation. |
| Robustness | High | High | Both methods are robust when properly developed. |
| Throughput | Moderate | High | LC-MS/MS methods often have shorter run times, and simpler sample preparation like PPT can increase throughput. |
| Cost | Lower | Higher | The instrumentation for LC-MS/MS is more expensive to purchase and maintain. |
Conclusion and Recommendations
The choice between HPLC-DAD and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-DAD is a robust, reliable, and cost-effective method that is well-suited for the analysis of bulk drug substances, formulated products, and for quality control purposes where high concentrations of the analyte are expected and the sample matrix is relatively simple. Its ease of use and lower operational cost make it an attractive option for routine analysis.
-
LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as the analysis of low levels of the analyte in complex biological matrices (e.g., plasma, urine, tissue).[11] Its ability to minimize matrix interference and achieve very low limits of detection makes it indispensable for pharmacokinetic, toxicokinetic, and metabolism studies in drug development.[2]
Ultimately, a thorough validation in accordance with ICH and/or FDA guidelines is essential to ensure that the chosen method is fit for its intended purpose and generates reliable, high-quality data.[17][18] This guide provides a comprehensive framework for undertaking such a validation, empowering researchers to make informed decisions and generate data with the utmost confidence.
References
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2][16]
- U.S. Food and Drug Administration. (2025).
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link][3]
- AMSbiopharma. (2025).
- U.S. Food and Drug Administration. (2001).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][4]
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][19]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][1]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Nunes, X. M., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS.
- Abima, A. A., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences, 19(5), 738-747. [Link][6]
- Lee, S. G., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology, 33(5), 1139-1148. [Link][7]
- Tomovska, J., et al. (2015). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. Journal of Hygienic Engineering and Design, 12, 3-8. [Link][10]
- Capanoglu, E., et al. (2020). Functional food components and activities of Pinus nigra and Pinus sylvestris barks as food supplements. Journal of Food Science and Technology, 57(11), 4063-4074. [Link]
- Imre, S., et al. (2010). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats.
- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. [Link]
- O'Donnell, C. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link][14]
- Pop, A., et al. (2012). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Studia Universitatis Babes-Bolyai, Chemia, 57(1), 101-108. [Link][9]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]
- Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques, 12(9), 459. [Link][8][11]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 7. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Spectroscopic Differentiation of 2,3-Difluoro-4-hydroxybenzoic Acid and Its Positional Isomers: A Comparative Guide
An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Positional isomers, molecules sharing an identical chemical formula but differing in the spatial arrangement of their functional groups, often exhibit profoundly different pharmacological, toxicological, and material properties. In the realm of drug discovery and materials science, the precise and unambiguous identification of a specific isomer is not merely a matter of analytical rigor; it is a critical determinant of a product's efficacy and safety. The difluoro-hydroxybenzoic acid scaffold is a common structural motif in medicinal chemistry, and differentiating its isomers is a frequent analytical challenge.
This guide provides a comprehensive spectroscopic framework for the unambiguous identification of 2,3-Difluoro-4-hydroxybenzoic acid by comparing it with two closely related and commonly encountered isomers: 3,4-Difluoro-2-hydroxybenzoic acid and 2,5-Difluoro-4-hydroxybenzoic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying principles that govern the observed spectral differences.
Molecular Structures Under Comparison
The subtle shifts in the positions of the hydroxyl (-OH) and fluorine (-F) substituents around the benzoic acid core are the primary drivers of the distinct spectroscopic signatures we will explore.
Figure 1: Chemical structures of the three difluoro-hydroxybenzoic acid isomers discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. We will examine ¹H, ¹³C, and ¹⁹F NMR, as each provides a unique and complementary piece of the structural puzzle.
Experimental Protocol: NMR Data Acquisition
The following is a self-validating protocol for acquiring high-quality NMR data for this class of compounds. The causality is rooted in ensuring complete dissolution, signal stability, and accurate referencing.
Figure 2: Standardized workflow for NMR sample preparation and data acquisition.
¹H NMR Spectroscopy Analysis
The aromatic region (typically δ 6.5-8.5 ppm) of the ¹H NMR spectrum provides the first layer of differentiation. The key is to analyze the splitting patterns (multiplicity) and coupling constants (J), which are dictated by the number and relative positions of neighboring protons and fluorine atoms.
| Isomer | Aromatic Proton 1 | Aromatic Proton 2 | Key Differentiator |
| This compound | H-5: Doublet of doublets (dd) | H-6: Doublet (d) | Two distinct aromatic signals with clear JH-H coupling. |
| 3,4-Difluoro-2-hydroxybenzoic Acid | H-5: Doublet of doublets (dd) | H-6: Doublet of doublets (dd) | Two signals, both are complex due to coupling to each other and adjacent fluorine. |
| 2,5-Difluoro-4-hydroxybenzoic Acid | H-3: Doublet (d) | H-6: Doublet (d) | Two distinct singlets or very finely split doublets due to long-range JH-F coupling. No direct JH-H ortho or meta coupling. |
Expertise in Action: The most telling distinction lies with 2,5-Difluoro-4-hydroxybenzoic Acid . The two protons (H-3 and H-6) are separated by fluorine and hydroxyl groups and are para to each other, meaning they do not have direct proton neighbors to couple with. This results in two signals that appear as sharp singlets or narrow doublets (due to 4-bond H-F coupling), a pattern starkly different from the other two isomers which both show clear proton-proton coupling.
¹⁹F NMR Spectroscopy Analysis
¹⁹F NMR is exceptionally useful for fluorinated compounds. The chemical shifts are highly sensitive to the electronic environment, and F-F coupling provides direct evidence of the spatial relationship between fluorine atoms.
| Isomer | Fluorine Signal 1 | Fluorine Signal 2 | Key Differentiator |
| This compound | F-2: Doublet (d) | F-3: Doublet (d) | Two signals coupled to each other (JF-F ≈ 20 Hz), confirming their ortho relationship. |
| 3,4-Difluoro-2-hydroxybenzoic Acid | F-3: Doublet (d) | F-4: Doublet (d) | Two signals coupled to each other (JF-F ≈ 20 Hz), also confirming an ortho relationship but with different chemical shifts than the 2,3-isomer due to adjacent substituents. |
| 2,5-Difluoro-4-hydroxybenzoic Acid | F-2: Singlet (or narrow multiplet) | F-5: Singlet (or narrow multiplet) | Two signals with no observable F-F coupling, confirming their meta relationship. |
Trustworthiness of the Protocol: The presence or absence of a ~20 Hz coupling constant in the ¹⁹F NMR spectrum is a self-validating diagnostic tool. If you observe this coupling, the fluorines are ortho to each other, definitively ruling out the 2,5-isomer. The precise chemical shifts then differentiate between the 2,3- and 3,4-isomers.
¹³C NMR Spectroscopy Analysis
While more complex, the ¹³C NMR spectrum provides a complete carbon fingerprint. The key is to observe the C-F couplings (JC-F), which are typically large and occur over multiple bonds.
| Isomer | C-F Coupled Carbons (Approx. δ, ppm) | Key Differentiator |
| This compound | C-2 (dd), C-3 (dd), C-1 (d), C-4 (d) | Both C-2 and C-3 will show large one-bond couplings (¹JCF > 240 Hz) and smaller two-bond couplings (²JCF). |
| 3,4-Difluoro-2-hydroxybenzoic Acid | C-3 (dd), C-4 (dd), C-2 (d), C-5 (d) | Similar to the 2,3-isomer but the pattern of couplings and chemical shifts for the substituted carbons will be distinct. |
| 2,5-Difluoro-4-hydroxybenzoic Acid | C-2 (d), C-5 (d), C-1 (d), C-3 (d), C-4 (d), C-6 (d) | C-2 and C-5 will show large one-bond couplings (¹JCF), but they will not show the additional two-bond F-F splitting seen in the other isomers. |
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy provides valuable, rapid information about the functional groups present. While all three isomers will show characteristic absorptions for O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C-F bonds, the "fingerprint region" (below 1500 cm⁻¹) and the precise frequency of the carbonyl stretch can be diagnostic.
Experimental Protocol: ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.
Figure 3: Workflow for acquiring a solid-state ATR-IR spectrum.
Comparative IR Data
| Isomer | O-H Stretch (broad, cm⁻¹) | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) |
| This compound | ~3300-2500 | ~1680 | ~1250-1100 | ~1610, 1500 |
| 3,4-Difluoro-2-hydroxybenzoic Acid | ~3300-2500 | ~1670 | ~1270-1120 | ~1600, 1510 |
| 2,5-Difluoro-4-hydroxybenzoic Acid | ~3300-2500 | ~1690 | ~1230-1100 | ~1620, 1490 |
Expert Interpretation: The most significant difference is often seen in the C=O stretching frequency. Intramolecular hydrogen bonding between the carboxylic acid and an adjacent group can lower this frequency. In 3,4-Difluoro-2-hydroxybenzoic Acid , the carbonyl can form a strong intramolecular hydrogen bond with the ortho hydroxyl group, leading to a lower C=O stretching frequency compared to the other two isomers where such a bond is not possible. This provides a strong, albeit not definitive, piece of evidence.
Mass Spectrometry (MS): Confirmation of Mass and Fragmentation
Mass spectrometry confirms the molecular weight and can provide structural clues through analysis of fragmentation patterns. All three isomers have an identical molecular weight (C₇H₄F₂O₃, MW ≈ 174.10 g/mol ). Therefore, differentiation must come from the fragmentation pattern in MS/MS experiments.
Comparative Fragmentation Analysis
Under electron ionization (EI), a common fragmentation pathway for benzoic acids is the loss of •OH (M-17) and •COOH (M-45). The stability of the resulting fragments, influenced by the substituent positions, will dictate the relative intensities of these peaks.
| Isomer | Key Fragment Ion (m/z) | Plausible Neutral Loss | Distinguishing Feature |
| All Isomers | 174 | M⁺ | Molecular Ion |
| All Isomers | 157 | M - OH | Loss of hydroxyl radical |
| All Isomers | 129 | M - COOH | Loss of carboxyl radical |
| All Isomers | 128 | M - H₂O - CO | Decarboxylation and dehydration |
Authoritative Insight: While standard MS provides the same molecular weight, tandem MS (MS/MS) is the key. By selecting the molecular ion (m/z 174) and subjecting it to collision-induced dissociation (CID), one can generate isomer-specific fragment ions. The relative abundance of fragments like [M-H₂O]⁺• versus [M-CO]⁺• can be diagnostic, though this requires careful calibration and comparison with an authenticated standard. For routine confirmation, MS primarily serves to verify the molecular formula.
Summary and Conclusion
Differentiating the positional isomers of difluoro-hydroxybenzoic acid is a tractable problem when a multi-technique, systematic approach is employed. While IR and MS provide rapid verification of functional groups and molecular weight, NMR spectroscopy stands as the unequivocal tool for definitive identification.
Final Comparative Summary:
| Technique | Key Feature for This compound | How it Differs from Others |
| ¹H NMR | Two distinct aromatic signals, a doublet and a doublet of doublets. | 2,5-isomer shows two singlets/narrow doublets. 3,4-isomer shows two complex multiplets. |
| ¹⁹F NMR | Two doublets with a JF-F coupling constant of ~20 Hz. | 2,5-isomer shows two singlets with no F-F coupling. 3,4-isomer also shows a doublet of doublets but with unique chemical shifts. |
| IR | C=O stretch around 1680 cm⁻¹. | Lacks the significant C=O frequency lowering seen in the 3,4-isomer due to strong intramolecular H-bonding. |
| MS | Molecular ion at m/z 174. | Identical molecular weight to isomers; requires MS/MS for differentiation by fragmentation. |
By cross-referencing data from these orthogonal techniques, a researcher can confidently and robustly determine the precise isomeric identity of their sample, ensuring the integrity and reproducibility of their scientific work.
References
- Smith, B. C. (1998).
- NIST Chemistry WebBook. (n.d.). Benzoic acid. SRD 69. National Institute of Standards and Technology. [Link]
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. [Link]
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3,4-Difluoro-2-hydroxybenzoic acid.
- PubChem. (n.d.). 2,5-Difluoro-4-hydroxybenzoic acid.
A Comprehensive Guide to Assessing the Purity of Synthesized 2,3-Difluoro-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The Criticality of Purity for 2,3-Difluoro-4-hydroxybenzoic Acid
This compound is a key building block in the synthesis of numerous pharmaceutical compounds. The presence of even trace amounts of impurities, such as starting materials, by-products, or residual solvents from the synthesis process, can have profound consequences. These impurities can lead to:
-
Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to unintended side effects or reduced efficacy of the active pharmaceutical ingredient (API).
-
Toxicity: Some impurities may be toxic, posing a direct risk to patient safety.
-
Challenges in Drug Formulation: The presence of unknown substances can affect the stability, solubility, and bioavailability of the final drug product.
-
Regulatory Hurdles: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances.
Therefore, a multi-faceted analytical approach is not just recommended but essential to ensure the quality and safety of pharmaceuticals derived from this intermediate.
Overall Purity Assessment Workflow
A comprehensive purity assessment strategy involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component as well as any potential impurities. The following diagram illustrates a typical workflow.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the type of information required. While a single method can provide a purity value, a combination of orthogonal methods provides a much higher degree of confidence.
High-Performance Liquid Chromatography (HPLC/UPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For fluorinated aromatic carboxylic acids, reversed-phase HPLC is the most common and effective technique.[1][2][3]
Why it's the primary choice: HPLC is the gold standard for purity determination and impurity profiling due to its high resolution, sensitivity, and quantitative accuracy. It can separate the target compound from structurally similar impurities.
Strengths:
-
Quantitative Accuracy: Provides precise quantification of the main peak and any impurities.
-
High Sensitivity: Can detect impurities at very low levels (ppm range).
-
Versatility: A wide range of column chemistries and mobile phases can be used to optimize separation.[4]
Limitations:
-
Co-elution: Structurally very similar impurities may co-elute with the main peak, leading to an overestimation of purity.
-
Non-UV Active Impurities: Impurities that do not possess a chromophore may not be detected by a standard UV detector.
Representative HPLC Data
| Compound | Retention Time (min) | Area (%) | Purity (%) |
| This compound | 5.2 | 99.85 | 99.85 |
| Impurity A (e.g., starting material) | 3.8 | 0.08 | - |
| Impurity B (e.g., regioisomer) | 4.9 | 0.05 | - |
| Unknown Impurity | 6.1 | 0.02 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for structural confirmation and impurity identification.[5][6]
Why it's a critical orthogonal method: NMR provides unambiguous structural confirmation of the main component and can often identify unknown impurities. It is also inherently quantitative without the need for individual calibration standards for each impurity.
Strengths:
-
Structural Elucidation: Provides definitive structural information.
-
Quantitative Nature: The integral of an NMR signal is directly proportional to the number of nuclei, allowing for quantitative analysis.
-
Detection of a Wide Range of Impurities: Can detect impurities that are not UV-active and may be missed by HPLC.
Limitations:
-
Lower Sensitivity: Compared to HPLC, NMR is less sensitive for detecting very low-level impurities.
-
Signal Overlap: In complex mixtures, signals from different compounds can overlap, making interpretation difficult.
Expected NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (Aromatic) | 6.9 - 7.8 | Multiplets |
| ¹H (-COOH) | 10.0 - 13.0 | Broad Singlet |
| ¹H (-OH) | 9.0 - 11.0 | Broad Singlet |
| ¹³C (Aromatic) | 110 - 160 | Multiplets (due to C-F coupling) |
| ¹³C (-COOH) | 165 - 175 | Singlet |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is primarily used for the analysis of volatile and semi-volatile compounds.
Why it's a necessary complementary technique: The synthesis of this compound often involves the use of organic solvents. GC-MS is the ideal method for detecting and quantifying these residual solvents, which are a common class of impurities.
Strengths:
-
High Sensitivity and Selectivity: Excellent for trace analysis of volatile compounds.
-
Definitive Identification: The mass spectrum provides a molecular fingerprint that allows for unambiguous identification of compounds.
Limitations:
-
Not Suitable for Non-volatile Compounds: The target molecule, this compound, is not volatile and therefore cannot be directly analyzed by GC-MS without derivatization.
Melting Point Analysis
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities will typically depress and broaden the melting point range. The reported melting point for this compound is in the range of 210-211°C.[7]
Why it's a valuable initial check: Melting point analysis is a simple, rapid, and inexpensive technique that can provide a good initial indication of purity.
Strengths:
-
Simplicity and Speed: A quick and easy measurement to perform.
-
Good Indicator of Purity: A sharp melting point close to the literature value is a strong indicator of high purity.
Limitations:
-
Not Quantitative: Does not provide information on the number or identity of impurities.
-
Insensitive to Low Levels of Impurities: Small amounts of impurities may not cause a significant change in the melting point.
Experimental Protocols
HPLC Method for Purity Assessment
This protocol is designed to be a self-validating system by including system suitability checks.
-
Instrumentation:
-
HPLC or UPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) of the peak area for the main component should be less than 2.0%.
-
-
Analysis:
-
Inject the sample solution and integrate all peaks. Calculate the area percentage of the main peak and any impurities.
-
NMR Sample Preparation and Analysis
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
For ¹³C NMR, dissolve 20-50 mg of the sample in the same manner.
-
-
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz.
-
Use standard acquisition parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
Conclusion
A comprehensive assessment of the purity of synthesized this compound is paramount for its application in pharmaceutical development. A single analytical technique is insufficient to provide the necessary level of assurance. The strategic combination of a primary quantitative method like HPLC, an orthogonal structural confirmation technique like NMR, and complementary methods such as GC-MS for residual solvents and melting point for physical property verification, constitutes a robust and self-validating approach. This multi-faceted strategy ensures the high quality and consistency required for this critical pharmaceutical intermediate.
References
- Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
- Poboży, E., Król, E., Wójcik, L., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta, 172(3-4), 409–417. [Link]
- Poboży, E., Król, E., Wójcik, L., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- Poboży, E., Król, E., Wójcik, L., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PubMed. [Link]
- 4-FLUORO-3-HYDROXYBENZOIC ACID - HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.).
- Ohya, T., Kudo, N., Suzuki, E., & Kawashima, Y. (1998). Determination of perfluorinated carboxylic acids in biological samples by high-performance liquid chromatography.
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A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Benzoic Acids
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. Its unique electronic properties can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1] However, this modification is not without consequence, as the introduction of a carbon-fluorine bond can also significantly alter a molecule's cytotoxic potential.
This guide provides an in-depth technical comparison of fluorinated and non-fluorinated benzoic acids. While direct, side-by-side public data on the cytotoxicity of benzoic acid versus its simple fluorinated isomers is notably scarce[2], this document serves as a framework for investigation. By synthesizing established physicochemical principles with field-proven experimental protocols, we will explore the theoretical underpinnings of potential cytotoxic differences and provide the necessary methodologies for their empirical validation.
Part 1: The Physicochemical Domino Effect of Fluorination
The journey from a benign chemical modification to a significant cytotoxic outcome begins with fundamental changes at the molecular level. The position of the fluorine atom on the benzoic acid ring—be it ortho (2-), meta (3-), or para (4-)—initiates a cascade of electronic and steric effects that redefine the molecule's interaction with a biological system.[3]
Causality of Experimental Choices: Why Physicochemistry Matters
Understanding a compound's acidity (pKa) and lipophilicity (logP) is paramount because these properties govern its ability to cross the cell membrane and interact with intracellular targets. A compound's ionization state, dictated by its pKa and the surrounding pH, directly impacts its solubility and membrane permeability.
The primary drivers of these changes are:
-
Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density through sigma bonds. This effect is distance-dependent, being strongest at the adjacent ortho position.[4]
-
Resonance Effect (+M): Fluorine's lone pairs can donate electron density into the benzene ring's pi system. This effect is most pronounced at the ortho and para positions and can counteract the inductive effect.[4]
-
The Ortho Effect: A steric clash between a substituent at the ortho position and the carboxylic acid group can force the latter out of the plane of the benzene ring. This "Steric Inhibition of Resonance" disrupts conjugation and markedly increases the acidity of the carboxylic acid.[4]
These competing forces result in significantly different properties for each isomer, as summarized below.
Data Presentation: Physicochemical Properties of Benzoic Acid and its Monofluorinated Isomers
| Property | Benzoic Acid | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) |
| pKa | 4.20 | 3.27 | 3.86 | 4.14 |
| logP | 1.87 | 1.95 | 2.06 | 2.07 |
| Molar Mass ( g/mol ) | 122.12 | 140.11 | 140.11 | 140.11 |
| Key Influence | Reference | Strong Inductive (-I) & Ortho Effect | Moderate Inductive (-I) Effect | Competing Inductive (-I) and Resonance (+M) Effects |
| Data compiled from references[3][4][5][6]. |
As the data illustrates, 2-fluorobenzoic acid is a considerably stronger acid than benzoic acid due to the potent ortho effect and proximity-driven inductive withdrawal.[4] In contrast, 4-fluorobenzoic acid has an acidity very similar to the parent compound, as the electron-donating resonance effect partially cancels out the inductive effect.[4][6] These differences are critical, as they lay the foundation for potential variations in biological activity.
Part 2: Potential Mechanisms of Differential Cytotoxicity
The observed physicochemical shifts suggest several pathways through which fluorination could modulate cytotoxicity. While the toxic effects of organic fluorine compounds are generally not due to the simple liberation of fluoride ions, their metabolic fate and cellular interactions are key.[4]
Altered Cellular Uptake and Bioavailability
The ability of a small molecule to enter a cell is often a prerequisite for cytotoxicity. The modest increase in lipophilicity (logP) for the fluorinated isomers might suggest enhanced membrane passage. However, the concurrent change in acidity (pKa) is a more complex factor. At physiological pH (~7.4), a larger fraction of the more acidic 2-fluorobenzoic acid will exist in its charged carboxylate form, which could hinder passive diffusion across the lipid bilayer. Conversely, facilitated transport mechanisms may be affected differently by each isomer. Studies on fluorinated amphiphiles have shown that fluoroalkyl chains can promote adsorption on cell membranes, leading to more efficient cellular uptake compared to non-fluorinated controls.[7]
Metabolic Fate and Bioactivation
While the carbon-fluorine bond is exceptionally strong, metabolic processes can lead to its cleavage or the formation of toxic byproducts.[8][9]
-
Defluorination: Aerobic biotransformation of some fluorobenzoates can occur, potentially leading to defluorination through intermediates like catechols.[10] While fluoride ion itself can induce cytotoxicity at high concentrations by disrupting enzyme function and calcium metabolism[11], this is not considered the primary mechanism for most complex fluoro-organic compounds.[4]
-
Formation of Toxic Metabolites: A critical concern with some fluorinated compounds is their potential metabolism to highly toxic substances like fluoroacetic acid, which disrupts the Krebs cycle.[8][12] Although this is a more established pathway for aliphatic fluorine, the metabolic pathways of aromatic fluorides must be carefully considered in any toxicological assessment.
Mitochondrial Dysfunction
A recurring theme in fluoride-related toxicity is the induction of mitochondrial damage.[11] High concentrations of fluoride can interfere with the mitochondrial respiratory chain, leading to an increase in reactive oxygen species (ROS), oxidative stress, and the initiation of apoptosis (programmed cell death).[11] It is plausible that the altered electronic properties of fluorinated benzoic acids could enhance their interaction with mitochondrial enzymes or membrane components, potentially triggering these cytotoxic cascades more readily than their non-fluorinated counterpart.
Part 3: A Framework for Empirical Comparison
Given the absence of direct comparative data, this section provides a robust, self-validating experimental workflow to definitively assess the cytotoxic differences between fluorinated and non-fluorinated benzoic acids. This framework is designed to be executed by researchers in a standard cell biology laboratory.
Mandatory Visualization: Experimental Workflow
Caption: A comprehensive workflow for the comparative cytotoxicity assessment.
Experimental Protocol 1: Cell Viability via MTT Assay
Trustworthiness: This protocol measures mitochondrial reductase activity, a key indicator of cell metabolic health. It is a widely accepted, standardized method for assessing cytotoxicity.
Objective: To determine the concentration of each test compound that reduces the metabolic activity of a cell population by 50% (IC50).
Materials:
-
Test Compounds: Benzoic acid, 2-fluorobenzoic acid, 3-fluorobenzoic acid, 4-fluorobenzoic acid (dissolved in DMSO and then diluted in culture medium).
-
Cell Line: HepG2 (human liver carcinoma) or HeLa (human cervical cancer).
-
Culture Medium: DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom sterile plates.
-
Multi-well spectrophotometer (plate reader).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), and cells treated with vehicle (e.g., 0.1% DMSO) as the negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure all formazan crystals are dissolved. Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well using a plate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). Use a reference wavelength of >650 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Experimental Protocol 2: Membrane Integrity via LDH Assay
Trustworthiness: This protocol provides a complementary endpoint by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells with damaged plasma membranes.[6] This directly quantifies cell lysis.
Objective: To determine the concentration of each test compound that causes 50% of the maximum LDH release.
Materials:
-
Cell cultures treated as described in steps 1-3 of the MTT protocol.
-
Commercially available LDH Cytotoxicity Assay Kit (which typically includes LDH reaction solution, stop solution, and a lysis buffer for positive control).
-
96-well flat-bottom sterile plates.
-
Multi-well spectrophotometer (plate reader).
Step-by-Step Methodology:
-
Prepare Controls: In addition to the test samples, prepare the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (10 µL per well). This serves as the 100% cytotoxicity positive control.
-
Background Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the designated time as per your experimental design (e.g., 4 hours after adding lysis buffer to the maximum release wells).
-
Supernatant Collection: Centrifuge the 96-well plate at ~400 x g for 5 minutes. Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. The reaction converts a tetrazolium salt into a colored formazan product.
-
Stop Reaction: Add 50 µL of the Stop Solution to each well.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a plate reader.
-
Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100 Plot the percent cytotoxicity against the log of the compound concentration to determine the IC50 value.
Mandatory Visualization: Logic of Cytotoxicity Mechanisms
Caption: Potential pathways from physicochemical changes to cytotoxic outcomes.
Conclusion
The strategic fluorination of a benzoic acid scaffold is a powerful tool in drug design, but one that necessitates a thorough evaluation of its toxicological consequences. Based on fundamental physicochemical principles, there is a strong theoretical basis to predict that fluorinated benzoic acids will exhibit a different cytotoxic profile compared to the parent molecule. The degree and nature of this difference are likely dependent on the fluorine's position, with the ortho-isomer presenting the most significant structural and electronic perturbations.
This guide provides the scientific rationale and a detailed, validated experimental framework for researchers to systematically investigate this comparison. By employing assays that probe distinct cellular death pathways—metabolic failure (MTT) and loss of membrane integrity (LDH)—a comprehensive and reliable picture of cytotoxicity can be achieved. The resulting data will be invaluable for making informed decisions in the selection and optimization of fluorinated compounds in any drug discovery pipeline.
References
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- Silva, R., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]
- Wikipedia. (n.d.). 4-Fluorobenzoic acid.
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- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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- Liu, G., et al. (2022). Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism. Frontiers in Physiology, 13, 833667. [Link]
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- Wang, H., et al. (2018). The fluorination effect of fluoroamphiphiles in cytosolic protein delivery.
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- Gouverneur, V., & Tredwell, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 734-736. [Link]
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- Milne, G. W. A., et al. (1970). The Metabolism of 2-Fluorobenzoic Acid. Journal of Biological Chemistry, 245(23), 6152-6156. [Link]
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- Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6347-6387. [Link]
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A Comparative Guide to Screening Novel Inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase
For Distribution To: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating novel compounds as potential inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in both therapeutic and agricultural applications. We will use 2,3-Difluoro-4-hydroxybenzoic acid as a candidate test article and compare its hypothetical inhibitory profile against the well-characterized inhibitor, Nitisinone. This document is designed to be a practical and intellectually rigorous resource, explaining not just the "how" but the "why" behind the experimental design and interpretation.
Introduction: The Significance of HPPD Inhibition
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[1][2] This reaction is a pivotal step in the catabolism of tyrosine.[3][4] Its inhibition has profound biological consequences, which differ based on the organism:
-
In Humans: Deficiency in downstream enzymes of the tyrosine pathway leads to metabolic diseases like Hereditary Tyrosinemia Type 1 (HT-1). By inhibiting HPPD, the production of toxic downstream metabolites is prevented. This is the mechanism of action for the drug Nitisinone, which has become a first-line treatment for HT-1.[3][5][6][7]
-
In Plants: The HGA produced by HPPD is a precursor for the synthesis of essential molecules like plastoquinone and tocopherols (Vitamin E), which are vital for photosynthesis and antioxidant protection.[1] Inhibition of HPPD leads to a depletion of these molecules, causing the characteristic "bleaching" of plant tissues and ultimately, plant death. This makes HPPD a prime target for herbicides.[4][8][9]
Given its dual importance, the discovery of novel HPPD inhibitors is an active area of research. Here, we propose a workflow to assess this compound, a compound with structural similarities to the native substrate, as a potential inhibitor.
Candidate Inhibitors: A Structural Comparison
A rational approach to inhibitor design often starts with compounds that mimic the enzyme's natural substrate, 4-hydroxyphenylpyruvate. The comparison between our candidate and the established inhibitor Nitisinone provides context for our investigation.
| Compound | Structure | Rationale for Investigation |
| This compound | A substituted hydroxybenzoic acid, sharing the core phenyl ring and hydroxyl group with the native substrate. The electron-withdrawing fluorine atoms may influence binding affinity and electronic interactions within the enzyme's active site. | |
| Nitisinone (Reference) | ![]() | A potent, competitive inhibitor of HPPD.[10] It is a triketone derivative that effectively mimics the substrate and chelates the active site Fe(II) ion.[3] It serves as our positive control and benchmark for inhibitory potency. |
Part 1: In Vitro Enzymatic Inhibition Assay
The foundational experiment in characterizing a novel inhibitor is the direct measurement of its effect on purified enzyme activity. We will employ a continuous spectrophotometric coupled-enzyme assay.
The Causality Behind the Assay Design
The direct product of the HPPD reaction, homogentisate, does not have a distinct absorbance signature from the substrate. To overcome this, we couple the reaction to a second enzyme, homogentisate 1,2-dioxygenase (HGD), which catalyzes the oxidation of HGA to maleylacetoacetate. This secondary reaction is accompanied by a measurable increase in absorbance at 318-320 nm.[1] This design provides a real-time, continuous readout of HPPD activity. The rate of absorbance change is directly proportional to the rate of HGA formation, and thus, to the activity of HPPD.
Detailed Experimental Protocol: HPPD Inhibition Assay
This protocol is designed as a self-validating system, including controls to ensure data integrity.
1. Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.0, containing 0.1 mM FeSO₄ and 2 mM sodium ascorbate. The ascorbate is critical to maintain the active site iron in its reduced Fe(II) state.
-
Enzyme Solution: Recombinant human HPPD (purified to >95%) and sufficient units of homogentisate 1,2-dioxygenase (HGD). Prepare fresh in Assay Buffer.
-
Substrate Solution: 4-hydroxyphenylpyruvate (HPP) stock solution prepared in Assay Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and Nitisinone in DMSO. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.
2. Assay Procedure (96-well UV-transparent plate format):
-
To each well, add 170 µL of Assay Buffer.
-
Add 2 µL of inhibitor solution (or DMSO for control wells). Include a "no inhibitor" control (DMSO) and a "no enzyme" blank (Assay Buffer).
-
Add 10 µL of the Enzyme Solution to all wells except the blank.
-
Incubate the plate for 10 minutes at 25°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the HPP substrate solution.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 320 nm every 30 seconds for 15 minutes.
3. Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time plot (mOD/min).
-
Normalize the velocities by subtracting the rate of the "no enzyme" blank.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" (DMSO) control: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Anticipated Results and Comparative Analysis
The data generated will allow for a direct comparison of the inhibitory potency of our test compound against the reference standard.
| Compound | Target Enzyme | IC₅₀ (nM) | Notes |
| Nitisinone | Human HPPD | ~173[10] | Potent, competitive inhibitor. Serves as the benchmark for high-potency inhibition. |
| This compound | Human HPPD | Hypothetical: 15,000 | This is a hypothetical value for illustrative purposes. A higher IC₅₀ suggests weaker inhibition compared to Nitisinone. The fluorination may confer some binding, but it likely lacks the key triketone moiety for potent inhibition. |
Part 2: Whole-Cell Screening Assay
To assess inhibitor activity in a more complex biological context, a whole-cell assay is invaluable. This approach tests the compound's ability to penetrate cell membranes and inhibit the target enzyme within the cytoplasm.
The Causality Behind the Assay Design
This assay utilizes a recombinant E. coli strain engineered to express human HPPD.[11] The principle relies on the bacterial metabolism of tyrosine. When supplemented with tyrosine, the engineered E. coli uses its endogenous machinery to convert it to HPP, which is then converted by the expressed human HPPD to HGA. HGA subsequently auto-oxidizes and polymerizes to form a soluble, brown melanin-like pigment.[11][12][13] The amount of pigment produced is directly proportional to the activity of HPPD. An effective inhibitor will reduce pigment formation, providing a simple, colorimetric readout.
Detailed Experimental Protocol: Whole-Cell Colorimetric Assay
1. Strain and Culture Preparation:
-
Use an E. coli strain (e.g., BL21(DE3)) transformed with an expression vector for human HPPD. A control strain with an empty vector is essential.
-
Grow overnight cultures in LB medium with appropriate antibiotics.
2. Assay Procedure (96-well plate format):
-
Inoculate fresh LB medium with the overnight culture and grow to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG according to the vector's protocol.
-
In a new 96-well plate, add 2 µL of inhibitor serial dilutions (or DMSO for control).
-
Add 198 µL of the induced bacterial culture, supplemented with a final concentration of 1 mM Tyrosine.
-
Include controls: HPPD-expressing cells + DMSO, and empty vector cells + DMSO.
-
Cover the plate and incubate at 37°C with shaking for 18-24 hours.
-
Measure the absorbance at 450-500 nm to quantify the brown pigment formation.
3. Data Analysis:
-
Subtract the background absorbance from the empty vector control wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the HPPD-expressing cells + DMSO control.
-
Determine the EC₅₀ value by plotting % inhibition vs. log[inhibitor] and fitting the curve.
Conclusion and Future Directions
This guide outlines a robust, two-tiered approach to evaluating novel HPPD inhibitors. The in vitro enzymatic assay provides a direct measure of potency (IC₅₀), while the whole-cell assay offers valuable insights into cell permeability and activity in a biological milieu (EC₅₀).
Based on our hypothetical results, this compound would be considered a very weak inhibitor of HPPD compared to Nitisinone. The significant difference between the IC₅₀ of Nitisinone (~173 nM) and the hypothetical IC₅₀ of the test compound (15,000 nM) underscores the specific structural requirements for potent HPPD inhibition, particularly the triketone pharmacophore.
For any promising hit compound identified through this workflow, subsequent steps would involve kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive), structural biology studies (e.g., X-ray crystallography) to visualize the inhibitor-enzyme interaction[1][14], and further lead optimization to improve potency and selectivity.
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A Senior Application Scientist's Guide to Benchmarking 2,3-Difluoro-4-hydroxybenzoic Acid in Advanced Material Applications
Introduction: The Strategic Advantage of Vicinal Fluorination in Aromatic Building Blocks
In the pursuit of high-performance materials, the strategic incorporation of fluorine atoms into monomeric building blocks has emerged as a powerful tool for tailoring macroscopic properties. The introduction of fluorine can profoundly influence intermolecular interactions, thermal stability, and mesomorphic behavior. This guide focuses on 2,3-Difluoro-4-hydroxybenzoic acid, a molecule of significant interest for applications in liquid crystal polymers (LCPs) and high-performance aromatic polyesters. The vicinal (adjacent) difluorination pattern on the benzene ring presents a unique combination of electronic and steric effects that distinguishes it from its non-fluorinated and mono-fluorinated counterparts.
This document serves as a comprehensive comparison of this compound with its key alternatives: the foundational 4-hydroxybenzoic acid and the commonly employed 2-fluoro-4-hydroxybenzoic acid. By examining the available experimental data and leveraging our understanding of fluorination chemistry, we will provide a framework for researchers and drug development professionals to make informed decisions in the selection of monomers for their specific material applications.
Comparative Physicochemical Properties of Hydroxybenzoic Acid Analogues
The seemingly subtle addition of fluorine atoms to the 4-hydroxybenzoic acid scaffold results in significant alterations to its fundamental physicochemical properties. These changes at the molecular level are the root cause of the distinct performance characteristics observed in the final materials.
| Property | 4-Hydroxybenzoic Acid | 2-Fluoro-4-hydroxybenzoic Acid | This compound |
| CAS Number | 99-96-7 | 65145-13-3 | 175968-39-5 |
| Molecular Formula | C₇H₆O₃ | C₇H₅FO₃ | C₇H₄F₂O₃ |
| Molecular Weight ( g/mol ) | 138.12 | 156.11 | 174.10[1] |
| Melting Point (°C) | 214-215 | 200-202[2] | 210[3] |
Expert Insights: The introduction of fluorine, a highly electronegative atom, significantly impacts the acidity (pKa) of the carboxylic acid and the hydroxyl group, as well as the molecule's dipole moment. This, in turn, influences the reactivity during polymerization and the nature of the intermolecular forces in the resulting material. The "ortho effect" of the fluorine atom in the 2-position is known to increase the acidity of the carboxylic acid, a phenomenon that is likely amplified by the presence of a second fluorine atom in the 3-position.
Benchmarking Performance in Liquid Crystal Polymer Applications
Liquid crystal polymers derived from hydroxybenzoic acids are prized for their exceptional thermal stability, mechanical strength, and low melt viscosity. The introduction of lateral substituents, such as fluorine, is a key strategy for disrupting the packing of polymer chains, thereby lowering the melting point and broadening the liquid crystalline phase range.
While direct, side-by-side comparative studies on LCPs synthesized from all three analogues are limited in publicly available literature, we can infer performance based on established principles and available data for related systems.
Expected Impact of Fluorination on LCP Properties:
-
Thermal Properties: The lateral fluorine substituents in 2-fluoro-4-hydroxybenzoic acid and this compound are expected to lower the melting temperature (Tm) and potentially the glass transition temperature (Tg) of the corresponding LCPs compared to those based solely on 4-hydroxybenzoic acid. This is due to the steric hindrance introduced by the fluorine atoms, which reduces the efficiency of crystal packing. Research on laterally fluorinated liquid crystals has shown that such substitutions can reduce transition temperatures.
-
Mesomorphic Behavior: The introduction of the ortho-positioned fluoride group in 2-fluoro-4-hydroxybenzoic acid can induce an additional intercalated smectic phase[2]. The increased lateral dipole moment from the vicinal difluoro substitution in this compound is anticipated to further influence the mesophase behavior, potentially enhancing the stability of tilted smectic phases and contributing to a negative dielectric anisotropy.
-
Solubility and Processability: The reduced intermolecular forces and lower crystallinity resulting from fluorination generally lead to improved solubility of the polymers in organic solvents and better processability in the melt phase.
A study on a lateral difluoro substituent liquid crystal based on a three-aromatic core, which can be synthesized from this compound, revealed the formation of a Smectic B phase. This indicates the strong influence of the difluoro substitution on the resulting mesophase.
Benchmarking Performance in High-Performance Aromatic Polyesters
In the realm of high-performance aromatic polyesters, thermal stability and mechanical integrity are paramount. The incorporation of fluorine can enhance these properties.
Expected Impact of Fluorination on Aromatic Polyester Properties:
-
Thermal Stability: Fluorinated polymers are renowned for their high thermal stability. It is anticipated that polyesters incorporating this compound will exhibit a higher decomposition temperature compared to their non-fluorinated counterparts. Studies on fluorinated polyesters have shown that the introduction of fluorine can increase the initial decomposition temperature.
-
Mechanical Properties: The introduction of fluorine can increase the tensile strength of polyesters, although it may lead to a decrease in the elongation at break, indicating a more rigid material. The strong C-F bond and increased intermolecular interactions due to the dipole moments can contribute to a higher modulus.
-
Chemical Resistance and Surface Properties: The low surface energy of fluorinated polymers imparts hydrophobicity and oleophobicity, leading to enhanced chemical resistance and desirable surface properties such as water and oil repellency.
Visualizing the Molecular and Processual Landscape
To better understand the components and processes discussed, the following diagrams have been generated.
Caption: Molecular formulas of the compared hydroxybenzoic acid analogues.
Sources
Quantitative Analysis of 2,3-Difluoro-4-hydroxybenzoic Acid in Complex Mixtures: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,3-Difluoro-4-hydroxybenzoic acid in complex sample matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the practical application and theoretical underpinnings of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will explore the nuances of each technique, from sample preparation to data interpretation, supported by experimental protocols and validation principles aligned with international standards.
Introduction: The Analytical Challenge
This compound is a halogenated phenolic compound of increasing interest in pharmaceutical and materials science.[1][2] Its quantitative analysis in complex matrices such as biological fluids, environmental samples, or reaction mixtures presents a significant challenge. The presence of interfering substances can obscure analytical signals, necessitating robust and selective methodologies. This guide provides a comparative analysis of three commonly employed techniques to equip researchers with the knowledge to select the most appropriate method for their specific application.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is paramount for effective method development.
| Property | Value | Source |
| CAS Number | 175968-39-5 | [3] |
| Molecular Formula | C₇H₄F₂O₃ | [2][3] |
| Molecular Weight | 174.10 g/mol | [2][3] |
| Melting Point | 210-211°C | [1][4] |
| Boiling Point (Predicted) | 313.5 ± 42.0 °C | [1][4] |
| Form | Solid | [4] |
These properties, particularly the presence of a carboxylic acid and a hydroxyl group on an aromatic ring, influence solubility, chromatographic behavior, and spectroscopic characteristics.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[5] Its versatility allows for various separation modes and detection methods.
Principle of HPLC Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For this compound, a reversed-phase C18 column is a suitable choice, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution.[6]
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Solid Samples: Accurately weigh a portion of the sample and extract with a suitable solvent (e.g., methanol, acetonitrile).
-
Liquid Samples (e.g., plasma, urine): Perform a protein precipitation step by adding a threefold volume of cold acetonitrile. Centrifuge to pellet the precipitated proteins.[7]
-
Filtration: Filter the supernatant or extract through a 0.45 µm syringe filter into an HPLC vial.[6]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient elution of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) is often effective for separating organic acids.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase, covering the expected concentration range of the samples.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Causality Behind Experimental Choices
-
C18 Column: The nonpolar nature of the C18 stationary phase provides good retention for the aromatic ring of this compound.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Gradient Elution: A gradient elution allows for the efficient separation of the target analyte from other components in the complex matrix with varying polarities.
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[9] For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.
Principle of GC-MS Analysis
In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing structural information and highly selective detection.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the acidified sample matrix using an organic solvent like ethyl acetate.[9]
-
Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.[9]
-
Derivatization: Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to convert the acidic protons of the carboxylic acid and hydroxyl groups into trimethylsilyl (TMS) ethers, increasing volatility.
2. GC-MS Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
Injection Mode: Splitless injection for trace analysis.
-
MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
3. Calibration:
-
Prepare calibration standards and derivatize them in the same manner as the samples.
-
Use an internal standard (e.g., a deuterated analog) to correct for variations in extraction and derivatization efficiency.[9]
Causality Behind Experimental Choices
-
Derivatization: This is a critical step to make the polar and non-volatile this compound amenable to GC analysis. TMS derivatization is a common and effective choice for this purpose.
-
DB-5ms Column: This type of column is widely used for general-purpose GC-MS analysis and provides good separation for a broad range of derivatized compounds.
-
SIM Mode: By monitoring only specific ions characteristic of the derivatized analyte, the signal-to-noise ratio is significantly improved, leading to lower detection limits compared to full scan mode.
Workflow for GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantitative analysis of phenolic compounds. However, it is generally less specific than chromatographic methods.
Principle of UV-Vis Spectrophotometry
This technique measures the absorbance of light in the ultraviolet-visible region by a sample. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. For total phenolic content, the Folin-Ciocalteu assay is a widely used method.[10]
Experimental Protocol: Folin-Ciocalteu Assay
1. Sample Preparation:
-
Prepare an aqueous extract of the sample.
2. Assay Procedure:
-
To a known volume of the sample extract, add Folin-Ciocalteu reagent.
-
After a short incubation, add a saturated sodium carbonate solution to raise the pH.
-
Incubate the mixture at a specific temperature for a set time (e.g., 30 minutes at 45°C).
-
Measure the absorbance at the wavelength of maximum absorbance (typically around 765 nm).
3. Calibration:
-
Prepare a calibration curve using a standard phenolic compound, such as gallic acid.
-
The results are typically expressed as gallic acid equivalents (GAE).
Causality Behind Experimental Choices
-
Folin-Ciocalteu Reagent: This reagent contains a mixture of phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds under alkaline conditions to form a blue-colored complex. The intensity of the blue color is proportional to the amount of phenolic compounds present.
-
Gallic Acid Standard: Gallic acid is a commonly used standard for the Folin-Ciocalteu assay due to its stable and reproducible color development.
Workflow for UV-Vis Spectrophotometry
Caption: Workflow for the quantitative analysis of total phenolic content using the Folin-Ciocalteu method.
Method Validation and Performance Comparison
All analytical methods must be validated to ensure they are fit for their intended purpose.[11] The International Council for Harmonisation (ICH) provides guidelines for analytical procedure validation.[12][13][14]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]
-
Accuracy: The closeness of the test results to the true value.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]
Comparative Performance
The following table summarizes the expected performance of the three techniques for the quantitative analysis of this compound in a complex matrix.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity (LOQ) | Low µg/mL to ng/mL | Low ng/mL to pg/mL | High µg/mL |
| Linear Range | Wide | Wide | Narrow |
| Sample Throughput | Moderate | Low | High |
| Cost per Sample | Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
| Information | Quantitative | Quantitative & Structural | Total Phenolic Content |
Conclusion and Recommendations
The choice of analytical technique for the quantitative analysis of this compound in complex mixtures depends on the specific requirements of the study.
-
HPLC-UV is a robust and versatile method suitable for routine analysis in quality control and research settings where high specificity and good sensitivity are required.
-
GC-MS offers the highest sensitivity and specificity, making it the method of choice for trace analysis and for studies requiring unambiguous identification of the analyte. The need for derivatization, however, adds complexity to the sample preparation.
-
UV-Vis Spectrophotometry (Folin-Ciocalteu assay) is a rapid and cost-effective screening tool for estimating the total phenolic content. It is not specific for this compound and is susceptible to interference from other reducing substances.
For accurate and reliable quantification of this compound, chromatographic methods (HPLC or GC-MS) are strongly recommended. The final selection should be based on the required sensitivity, the complexity of the sample matrix, and the available instrumentation and expertise.
References
- Redalyc. SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).
- International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- ACS Publications. Spectrophotometric Analysis of Phenolic Compounds in Grapes and Wines. Journal of Agricultural and Food Chemistry.
- National Institutes of Health. Techniques for Analysis of Plant Phenolic Compounds.
- ResearchGate. On the spectrophotometric determination of total phenolic and flavonoid contents.
- Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation.
- PubChem. This compound.
- PubMed. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS).
- Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Difluoro-4-hydroxybenzoic Acid
As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring a safe and sustainable laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides a detailed protocol for the disposal of 2,3-Difluoro-4-hydroxybenzoic acid, grounded in safety, regulatory compliance, and scientific integrity. The procedures outlined here are designed to protect you, your colleagues, and the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is an aromatic carboxylic acid containing carbon-halogen bonds. Its hazard profile dictates the necessary precautions for handling and disposal.
According to its Safety Data Sheet (SDS), this compound presents several key hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled, particularly as a dust.[3][5][6][7]
These classifications necessitate the use of specific personal protective equipment (PPE) and handling procedures to minimize exposure risk. Furthermore, as a halogenated organic compound, it falls under specific waste categories that require disposal via high-temperature incineration to prevent the release of toxic substances into the environment.[8][9][10]
| Hazard Classification (GHS) | Hazard Statement | Required Precautions & PPE |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Wear chemical safety goggles or a face shield.[2][3][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Handle in a well-ventilated area or a chemical fume hood.[3][5][6] If dust generation is unavoidable, use respiratory protection.[3][6] |
Immediate Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
For Minor Spills (Solid):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed in the table above.
-
Contain the Spill: Gently cover the spill with an inert, non-combustible absorbent material like sand or vermiculite to avoid raising dust.[11][12]
-
Collect Waste: Carefully sweep or scoop the material into a designated, sealable hazardous waste container.[4][13]
-
Decontaminate: Clean the spill area thoroughly.
-
Label and Dispose: Label the container as "Hazardous Waste" containing this compound spill debris and manage it according to the disposal protocol below.
For Major Spills: Evacuate the area immediately and follow your institution's emergency procedures by contacting the Environmental Health and Safety (EHS) department.[11][14]
Step-by-Step Disposal Procedure
The disposal of this compound must be treated as a controlled process. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][14][15]
Step 1: Waste Segregation
This is the most critical step in the disposal workflow. As a fluorinated organic compound, this chemical waste must be segregated into a "Halogenated Organic Waste" stream.[8][10]
-
Causality: Halogenated wastes require specialized high-temperature incineration with flue gas "scrubbers" to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[3][13] Mixing this waste with non-halogenated streams can contaminate large volumes of solvent that could otherwise be recycled or disposed of more easily, and can damage incineration facilities not equipped for acid gas scrubbing. Never mix halogenated waste with other waste categories like inorganic acids, bases, or oxidizers.[11][14]
Step 2: Container Selection and Labeling
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container.[14][16] High-density polyethylene (HDPE) or glass containers are typically suitable.[11]
-
Label the Container Immediately: As soon as the first volume of waste is added, the container must be labeled.[14][17] The label must include:
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[14] This prevents the release of vapors and protects the contents from contamination.
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong bases or oxidizing agents.[15][19]
-
Use Secondary Containment: Liquid waste containers should be placed in a secondary container (such as a bin or tray) to contain any potential leaks.[14]
Step 4: Final Disposal
-
Arrange for Pickup: Once the container is full or you are finished with the process, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][11]
-
Do Not Exceed Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in your laboratory at any one time.[14] Schedule regular pickups to avoid exceeding this limit.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
References
- OSHA Compliance For Labor
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
- Hazardous Waste Segreg
- Benzoic acid Safety D
- Laboratory Safety Guidance. (2011).
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. [Link]
- Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. [Link]
- Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University Environmental Health & Safety. [Link]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency (EPA). [Link]
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (1978). U.S. Environmental Protection Agency (EPA). [Link]
- Benzoic Acid Safety Data Sheet. (2021). Alpha Resources. [Link]
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Subject: Operational Protocol: Safe Handling of 2,3-Difluoro-4-hydroxybenzoic acid
An In-Depth Technical Guide for Laboratory Professionals
As scientists, our primary objective is to push the boundaries of discovery. However, this pursuit must be anchored in an unwavering commitment to safety. The compounds we handle, such as 2,3-Difluoro-4-hydroxybenzoic acid, are powerful tools in drug development and materials science, but they demand our respect and a thorough understanding of their potential hazards. This guide moves beyond a simple checklist; it provides a comprehensive operational framework grounded in the core principles of risk assessment and exposure minimization. Our goal is to empower you with the knowledge to not only use the correct Personal Protective Equipment (PPE) but to understand the causality behind each recommendation, ensuring a self-validating system of safety for every procedure.
Hazard Identification: Understanding the Risk Profile
This compound is a solid organic compound that presents a clear and defined set of hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is consistently identified with the following hazard statements:
The signal word associated with these hazards is "Warning," and the corresponding pictogram is the GHS07 exclamation mark.[2][3] This profile dictates that our primary safety focus must be on preventing contact with the skin and eyes and avoiding the inhalation of its dust or aerosolized particles. While some aggregated data reports potential oral toxicity (H301/H302), the most consistently reported and immediate risks are irritant in nature.[1]
The Last Line of Defense: Personal Protective Equipment (PPE)
Before we address PPE, it is critical to state that engineering controls are the primary barrier against exposure. All handling of this compound in its solid form, or any procedure that could generate dust or aerosols, must be performed within a certified chemical fume hood or a similar ventilated enclosure.[5][6] PPE is the essential final layer of protection for the operator.
The following table summarizes the minimum PPE requirements for handling this compound.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Eye Contact | H319: Causes serious eye irritation | Chemical Splash Goggles: Must be worn for all procedures. They should meet ANSI Z.87.1 standards and provide a full seal around the eyes to protect from dust and splashes.[5][7] Face Shield: Required over goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous dissolution.[7][8] |
| Skin Contact | H315: Causes skin irritation | Lab Coat: A flame-resistant or 100% cotton lab coat must be worn and kept fully buttoned.[7][8] Gloves: Chemical-resistant nitrile gloves are the standard recommendation for incidental contact.[6] Always inspect gloves for defects before use and change them immediately upon contamination. For prolonged tasks or when using solvents, consult the glove manufacturer's compatibility chart.[8] Footwear: Fully enclosed shoes, preferably made of a non-porous material, are mandatory.[5][9] |
| Inhalation | H335: May cause respiratory irritation | Engineering Controls: A properly functioning chemical fume hood is the primary defense.[6] Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates is required. Use of a respirator requires prior medical evaluation and fit testing.[5][7] |
Procedural Workflow for Safe Handling
A systematic approach is crucial for minimizing risk. The following workflow illustrates the key decision points and actions from task assessment to final disposal.
Caption: Workflow for safe handling of this compound.
Step-by-Step Protocol: Weighing and Dissolving the Compound
This protocol provides a practical application of the safety principles for a common laboratory task.
-
Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment: spatula, weigh boat, glassware, solvent, and a labeled hazardous waste container.
-
Don all required PPE as specified in the table above: lab coat, chemical splash goggles, and nitrile gloves.[5]
-
-
Handling the Compound:
-
Inside the fume hood, carefully open the container of this compound.
-
Use a spatula to transfer the desired amount of the solid onto a weigh boat. Avoid any actions that could generate dust, such as pouring from a height.[5]
-
Close the primary container securely.
-
To dissolve, carefully add the weighed solid to the solvent in your glassware. Do not add solvent directly to the weigh boat in a way that could cause splashing.
-
-
Post-Handling and Cleanup:
-
Thoroughly decontaminate the spatula and any other reusable equipment.
-
Place the used weigh boat, contaminated paper towels, and gloves into the designated hazardous waste container.[5]
-
Wipe down the work surface within the fume hood.
-
Remove PPE following the correct doffing procedure to avoid cross-contamination: first gloves, then lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.[2][3]
-
Emergency Procedures: Immediate Response Plan
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison control center or doctor.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
In Case of a Spill:
-
Small Spill: For small spills of the solid, restrict access to the area. Wearing appropriate PPE, carefully sweep or scoop the material into a sealed container for proper waste disposal.[8]
-
Large Spill: For a large spill, evacuate the area immediately and contact your institution's emergency response team.[8]
Disposal Plan
All waste materials contaminated with this compound, including excess solid, contaminated gloves, and weigh boats, must be disposed of as hazardous chemical waste.[3][5] Place these materials in a clearly labeled, sealed container. Never dispose of this chemical down the drain.[6] Always follow your institution's specific waste management protocols.
References
- BenchChem. (2025).
- PubChem. This compound.
- LookChem.
- Noël, T., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
- BenchChem. (2025). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]
- University of California, Santa Cruz. Chemical Safety: Personal Protective Equipment. [Link]
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?[Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dibromo-4-hydroxybenzoic acid. [Link]
- Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
- California State University, Bakersfield (CSUB).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. This compound | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. lookchem.com [lookchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. csub.edu [csub.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

